molecular formula C6H4N2O4 B093053 Pyrazine-2,5-dicarboxylic acid CAS No. 122-05-4

Pyrazine-2,5-dicarboxylic acid

Cat. No.: B093053
CAS No.: 122-05-4
M. Wt: 168.11 g/mol
InChI Key: GMIOYJQLNFNGPR-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarboxylic acid is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80650. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrazine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOYJQLNFNGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30292178
Record name Pyrazine-2,5-dicarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122-05-4, 205692-63-3
Record name 2,5-Pyrazinedicarboxylic acid
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Record name 2,5-Pyrazinedicarboxylic acid
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Record name Pyrazine-2,5-dicarboxylic acid
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Record name Pyridine-2,5-dicarboxylic acid dihydrate
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Record name Pyrazine-2,5-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,5-dicarboxylic acid, a heterocyclic organic compound, is a versatile building block in the fields of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and the presence of both nitrogen heteroatoms and carboxylic acid functional groups make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and its relevance to researchers and drug development professionals.

Chemical Properties and Structure

This compound presents as a white to off-white crystalline solid.[1] It is sparingly soluble in water and most organic solvents.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound[2]
Chemical Formula C₆H₄N₂O₄[2][3]
Molecular Weight 168.11 g/mol [2][3]
Melting Point 255-260 °C (decomposes)[4]
Boiling Point 466.5 ± 45.0 °C (Predicted)
Solubility Slightly soluble in water[1][3]
pKa₁ ~2.29[5]
pKa₂ ~4.66[5]
Appearance White to off-white crystalline powder[1][3]
CAS Number 122-05-4[2]
Crystal Structure

The crystal structure of this compound dihydrate has been determined by X-ray diffraction. The molecule is planar, a feature that is crucial for its application in the design of ordered materials like MOFs.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of a related compound, pyrazine-2-carboxylic acid, in DMSO-d₆ shows signals for the pyrazine (B50134) ring protons in the aromatic region. For this compound, due to the symmetrical substitution, a single peak is expected for the two equivalent protons on the pyrazine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of pyrazine, the parent heterocycle, shows a signal for the carbon atoms. In this compound, two distinct signals are expected: one for the two equivalent carboxylic acid carbons and another for the two equivalent carbons in the pyrazine ring.

FTIR Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands. A broad absorption is typically observed in the 2450-1900 cm⁻¹ region.[1] The C=O stretching vibration of the carboxylic acid groups is expected in the region of 1725-1700 cm⁻¹.[6] Additionally, absorptions for O-H in-plane deformation and C-O stretching are present around 1340–1300 cm⁻¹ and 1310–1260 cm⁻¹, respectively.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent like potassium permanganate (B83412).[3]

Experimental Workflow: Oxidation of 2,5-Dimethylpyrazine

G reagents Prepare a solution of 2,5-dimethylpyrazine in water. oxidation Slowly add a solution of potassium permanganate (KMnO₄) while controlling the temperature. reagents->oxidation Oxidation filtration After the reaction is complete, filter the hot mixture to remove manganese dioxide (MnO₂). oxidation->filtration Work-up acidification Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the product. filtration->acidification Precipitation isolation Collect the precipitate by filtration, wash with cold water, and dry under vacuum. acidification->isolation Isolation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Dissolve 2,5-dimethylpyrazine in a suitable amount of water in a reaction flask equipped with a stirrer and a thermometer.

  • Prepare a solution of potassium permanganate in water.

  • Slowly add the potassium permanganate solution to the 2,5-dimethylpyrazine solution. The reaction is exothermic, and the temperature should be maintained between 30-100 °C.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, as indicated by the disappearance of the starting material, heat the mixture and filter it while hot to remove the manganese dioxide precipitate.

  • Cool the filtrate and acidify it with a mineral acid, such as hydrochloric acid, to a pH of approximately 2.

  • The this compound will precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product with cold water to remove any remaining impurities.

  • Dry the purified this compound in a vacuum oven.

Synthesis of a Metal-Organic Framework (MOF)

This compound is an excellent linker for the synthesis of MOFs due to its rigidity and the presence of coordinating nitrogen and oxygen atoms. The solvothermal method is a common technique for the synthesis of these materials.

Experimental Workflow: Solvothermal MOF Synthesis

G dissolve_linker Dissolve this compound in a suitable solvent (e.g., DMF). combine Combine the two solutions in a Teflon-lined autoclave. dissolve_linker->combine dissolve_metal Dissolve a metal salt (e.g., a copper(II) salt) in the same or a compatible solvent. dissolve_metal->combine heat Seal the autoclave and heat it in an oven at a specific temperature for a set period. combine->heat Solvothermal Reaction cool Allow the autoclave to cool down slowly to room temperature. heat->cool isolate Collect the crystalline product by filtration, wash with fresh solvent, and dry. cool->isolate Product Isolation G start This compound derivatization Chemical Modification (e.g., Amidation) start->derivatization derivatives Pyrazine-2,5-dicarboxamides derivatization->derivatives screening Biological Screening (e.g., Anticancer, Antimicrobial) derivatives->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

In-Depth Technical Guide to Pyrazine-2,5-dicarboxylic Acid (CAS 122-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrazine-2,5-dicarboxylic acid (CAS 122-05-4), a versatile heterocyclic organic compound. This document details its physicochemical properties, spectral data, synthesis, and applications, with a focus on its role in coordination chemistry and as a building block in organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its rigid structure and the presence of two carboxylic acid groups on the pyrazine (B50134) ring contribute to its thermal stability and its utility as a ligand in coordination chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 122-05-4[2]
Molecular Formula C₆H₄N₂O₄[2]
Molecular Weight 168.11 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 255-260 °C (decomposes)[3]
Boiling Point 466.5 ± 45.0 °C (Predicted)[4]
Density 1.665 ± 0.06 g/cm³ (Predicted)[4]
pKa₁ ~2.20
pKa₂ ~4.66
Solubility Slightly soluble in water.[1]

Spectral Data

Detailed spectral data for this compound is not extensively available in the public domain, though commercial suppliers indicate its availability upon request.[5][6]

Table 2: Spectroscopic Data for this compound

Technique Data Source(s)
¹H NMR Data not publicly available. Expected to show a singlet for the two equivalent aromatic protons.
¹³C NMR Data not publicly available. Expected to show signals for the aromatic carbons and the carboxylic acid carbons.
Infrared (IR) Broad absorptions around 2450 cm⁻¹ and 1900 cm⁻¹, characteristic of intramolecular hydrogen bonding in pyridine- and pyrazine-carboxylic acids.
Mass Spectrometry (MS) Data on fragmentation patterns is not detailed in publicly available sources. The molecular ion peak [M]⁺ would be expected at m/z = 168.

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄).[1]

Protocol: Oxidation of 2,5-Dimethylpyrazine

  • Dissolution: Dissolve 2,5-dimethylpyrazine in a suitable solvent, such as water or a co-solvent system.

  • Oxidation: While stirring, add a solution of potassium permanganate portion-wise to the reaction mixture. It is crucial to control the temperature during this exothermic reaction.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, remove the manganese dioxide (MnO₂) byproduct by filtration.

  • Precipitation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Synthesis_of_Pyrazine_2_5_dicarboxylic_acid Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 2,5-Dimethylpyrazine Process1 Oxidation in Aqueous Medium Reactant1->Process1 Reactant2 Potassium Permanganate (KMnO4) Reactant2->Process1 Product1 This compound Process1->Product1 Product2 Manganese Dioxide (MnO2) Process1->Product2

General workflow for the synthesis of this compound.
Synthesis of a Metal-Organic Framework (MOF)

This compound is a valuable linker for the synthesis of Metal-Organic Frameworks (MOFs) due to its rigidity and the presence of multiple coordination sites. The following is a representative solvothermal protocol that can be adapted for the synthesis of MOFs using this linker. This protocol is based on the synthesis of a copper-based MOF with a similar pyrazine-dicarboxylate linker.[7]

Protocol: Solvothermal Synthesis of a MOF

  • Precursor Solution Preparation:

    • In one vessel, dissolve the metal salt (e.g., a salt of Zr(IV), Cu(II), Zn(II)) in a suitable solvent, such as N,N-dimethylformamide (DMF) or ethanol.

    • In a separate vessel, dissolve this compound in the same solvent.

  • Mixing: Combine the two solutions in a Teflon-lined autoclave. Sonication can be used to ensure a homogeneous mixture.

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a defined period (usually 12-72 hours).

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. Collect the crystalline product by filtration.

  • Washing and Activation: Wash the collected crystals with fresh solvent to remove any unreacted starting materials. The material may then need to be "activated" by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

MOF_Synthesis_Workflow Solvothermal MOF Synthesis Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Prep1 Dissolve Metal Salt in Solvent React Combine Solutions in Teflon-lined Autoclave Prep1->React Prep2 Dissolve this compound in Solvent Prep2->React Heat Heat at Elevated Temperature and Pressure React->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Fresh Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry

General experimental workflow for the solvothermal synthesis of MOFs.

Applications and Biological Activity

This compound serves as a key intermediate in various fields.

  • Coordination Chemistry: It is widely used as an organic linker to construct Metal-Organic Frameworks (MOFs).[4] These materials have potential applications in gas storage, separation, and catalysis. The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of stable and porous frameworks.[7]

  • Organic Synthesis: It is a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

  • Food Industry: This compound is also utilized as a flavoring agent to enhance the taste and aroma of various food products.[1]

Direct biological activity and specific signaling pathway involvement for this compound are not well-documented in publicly available literature. Research has primarily focused on the biological activities of its derivatives. For instance, various amides and other derivatives of pyrazine carboxylic acids have been investigated for their antimycobacterial, antifungal, and anticancer properties.[8][9] The parent compound's role is generally that of a precursor in the synthesis of these more complex, biologically active molecules.

Applications Applications of this compound cluster_main cluster_fields Application Fields cluster_products Resulting Products/Uses PzDA This compound CoordChem Coordination Chemistry PzDA->CoordChem OrgSynth Organic Synthesis PzDA->OrgSynth FoodInd Food Industry PzDA->FoodInd MOFs Metal-Organic Frameworks (Gas Storage, Catalysis) CoordChem->MOFs Pharma Pharmaceuticals OrgSynth->Pharma Agrochem Agrochemicals OrgSynth->Agrochem Flavor Flavoring Agent FoodInd->Flavor

Key application areas of this compound.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Statement Description
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

The Solubility Profile of Pyrazine-2,5-dicarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of pyrazine-2,5-dicarboxylic acid in organic solvents. Due to a notable scarcity of precise quantitative solubility data for this compound in the public domain, this document presents available qualitative information for the target compound, supplemented with quantitative data for the closely related analogue, pyrazine-2,3-dicarboxylic acid, to provide valuable insights. The guide also includes a detailed experimental protocol for solubility determination and visual representations of the experimental workflow and factors influencing solubility.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄.[1] Its structure consists of a pyrazine (B50134) ring substituted with two carboxylic acid groups at the 2 and 5 positions.[1] These functional groups impart a high degree of polarity to the molecule and the capacity for strong hydrogen bonding, which are key determinants of its solubility characteristics.[1] This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and in the field of coordination chemistry as a ligand for forming metal complexes.[1] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

Precise, experimentally-derived quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data for analogous compounds provide a useful framework for solvent selection.

Qualitative Solubility of this compound:

Multiple sources describe this compound as being "slightly soluble in water".[1][2][3] This limited aqueous solubility is attributed to the rigid, crystalline structure and the competing intermolecular hydrogen bonds within the solid state.[1]

Solubility Data for Analogous Pyrazinecarboxylic Acids:

To offer a more detailed perspective, the following tables summarize the available quantitative and qualitative solubility data for the closely related compounds, pyrazine-2,3-dicarboxylic acid and pyrazine-2-carboxylic acid. Researchers can use this information as a preliminary guide for solvent screening.

Table 1: Quantitative Solubility of Pyrazine-2,3-dicarboxylic Acid

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData Type
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified100 mg/mLExperimental

Note: This data is for pyrazine-2,3-dicarboxylic acid and should be used as an estimate for this compound.

Table 2: Qualitative Solubility of Pyrazine-2,3-dicarboxylic Acid

SolventSolubility Description
MethanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble
EthanolSlightly Soluble
Diethyl EtherSlightly Soluble
ChloroformSlightly Soluble
BenzeneSlightly Soluble
Petroleum EtherSlightly Soluble

Note: This data is for pyrazine-2,3-dicarboxylic acid and should be used as an estimate for this compound.

Table 3: Qualitative Solubility of Pyrazine-2-carboxylic Acid

SolventSolubility Description
WaterSoluble
EthanolSoluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
HexaneLow to Negligible
TolueneLow to Negligible

Note: This data is for pyrazine-2-carboxylic acid and provides general guidance on the types of solvents that may be effective for this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a reliable and straightforward technique for obtaining accurate quantitative solubility data.[4][5][6]

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance (readability to 0.0001 g)

  • Thermostatic shaker or water bath

  • Sealed containers (e.g., screw-cap vials or flasks)

  • Filtration apparatus (e.g., syringe filters or vacuum filtration)

  • Evaporating dish or pre-weighed vials

  • Oven

  • Pipettes

  • Conical flasks

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration to confirm that equilibrium has been reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid material at the bottom.

    • Immediately filter the withdrawn sample to remove any remaining solid particles. A syringe filter with a pore size of 0.45 µm or smaller is suitable for this purpose.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or vial (W₁).

    • Transfer the filtered saturated solution into the pre-weighed container.

    • Weigh the container with the solution (W₂).

    • Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in an oven. Ensure the temperature is below the decomposition point of this compound.

    • Once the solvent is completely evaporated, dry the container with the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

    • Cool the container in a desiccator and weigh it again (W₃).

  • Calculation of Solubility:

    • Weight of the solute (this compound) = W₃ - W₁

    • Weight of the solvent = W₂ - W₃

    • Solubility can be expressed in various units, for example:

      • g/100 g of solvent = [(W₃ - W₁) / (W₂ - W₃)] x 100

      • g/100 mL of solvent = ( g/100 g of solvent) x density of the solvent

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Withdraw supernatant prep3->samp1 samp2 Filter to remove undissolved solids samp1->samp2 ana2 Add filtered solution and weigh (W2) samp2->ana2 ana1 Weigh empty container (W1) ana1->ana2 ana3 Evaporate solvent ana2->ana3 ana4 Dry residue to constant weight (W3) ana3->ana4 calc1 Calculate mass of solute and solvent ana4->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: Workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity High Polarity solubility Solubility solute_polarity->solubility 'Like dissolves like' solute_hbond Hydrogen Bond Donor/Acceptor solute_hbond->solubility solute_crystal Crystal Lattice Energy solute_crystal->solubility High energy = lower solubility solvent_polarity Polarity (Protic vs. Aprotic) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility temp Temperature temp->solubility pressure Pressure (for gases) pressure->solubility

Caption: Key factors governing the solubility of a solute in a solvent.

Conclusion

References

Crystal Structure Analysis of Pyrazine-2,5-dicarboxylic Acid Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the crystal structure analysis of pyrazine-2,5-dicarboxylic acid dihydrate (C₆H₄N₂O₄·2H₂O), a compound of interest for researchers, scientists, and drug development professionals due to its role as a versatile building block in the construction of coordination polymers and metal-organic frameworks.

Crystallographic Data

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction. Two distinct crystallographic datasets have been reported, and their key parameters are summarized below for comparative analysis.

Table 1: Crystallographic Data for this compound Dihydrate

ParameterPtasiewicz-Bak & Leciejewicz (1998)[1][2][3]Tang et al. (2018)[4]
Crystal System TriclinicTriclinic
Space Group P1P-1
Unit Cell Dimensions
a (Å)5.255(1)6.9599
b (Å)6.907(1)7.1381
c (Å)6.951(1)9.3226
Unit Cell Angles
α (°)119.1(3)92.721
β (°)100.81(3)105.178
γ (°)99.06(3)110.866
Volume (ų) Not ReportedNot Reported
Z 12

Molecular and Crystal Structure

The crystal structure of this compound dihydrate is characterized by molecular layers. These layers are composed of this compound molecules and water molecules, which are held together by an extensive network of hydrogen bonds.[1][2][3] The interlayer spacing is approximately 3.2 Å, suggesting that van der Waals forces are the primary interactions between the layers.[1][2][3]

The this compound molecule itself is planar. The arrangement of molecules and the hydrogen bonding network are crucial in determining the overall packing and stability of the crystal.

Experimental Protocols

The determination of the crystal structure of this compound dihydrate involves two main stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the oxidation of 2,5-dimethylpyrazine (B89654).[5] A general procedure for obtaining single crystals of compounds like this compound dihydrate suitable for X-ray diffraction often involves the following steps:

  • Preparation of the Anhydrous Acid : this compound is prepared, for example, by the oxidation of 2,5-dimethylpyrazine with selenium dioxide.[5]

  • Recrystallization : The crude product is then recrystallized to obtain high-purity crystals. For the dihydrate form, this would typically involve dissolving the anhydrous acid in hot water and allowing it to cool slowly. The controlled cooling process facilitates the growth of well-defined single crystals as the solubility of the compound decreases.

Single-Crystal X-ray Diffraction

The following protocol outlines the typical workflow for the collection and analysis of X-ray diffraction data from a single crystal.

  • Crystal Mounting : A suitable single crystal of this compound dihydrate is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated. A detector records the diffraction pattern, which consists of the intensities and positions of the diffracted X-ray beams over a wide range of crystal orientations.[6]

  • Data Reduction : The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects. This step results in a set of unique reflection intensities.[6]

  • Structure Solution : The processed data are used to determine the positions of the atoms within the crystal's unit cell. This is typically achieved using direct methods or Patterson methods implemented in crystallographic software.[6]

  • Structure Refinement : The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the hydrogen bonding network within the crystal structure of this compound dihydrate.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Output synthesis Synthesis of this compound crystallization Recrystallization from Water synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystal_data Crystallographic Data structure_refinement->crystal_data

Experimental workflow for crystal structure determination.

hydrogen_bonding cluster_layer1 Molecular Layer 1 cluster_layer2 Molecular Layer 2 pzc1 This compound h2o1a Water Molecule pzc1->h2o1a H-Bond h2o1b Water Molecule pzc1->h2o1b H-Bond pzc2 This compound pzc1->pzc2 van der Waals Interaction h2o1a->h2o1b H-Bond h2o2a Water Molecule pzc2->h2o2a H-Bond h2o2b Water Molecule pzc2->h2o2b H-Bond h2o2a->h2o2b H-Bond

Inter- and intra-layer interactions in the crystal structure.

References

A Technical Guide to Pyrazine-2,5-dicarboxylic Acid: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,5-dicarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and as a component in the development of metal-organic frameworks (MOFs). Its rigid structure and the presence of two carboxylic acid groups make it a versatile intermediate in organic and coordination chemistry. This guide provides an in-depth overview of its fundamental molecular properties and a detailed experimental protocol for the synthesis of a related pyrazine (B50134) dicarboxylic acid, illustrating a common synthetic route.

Core Molecular Data

The fundamental molecular properties of this compound and its common forms are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

AttributeValueReference
Chemical Name This compound[1][2]
Molecular Formula C₆H₄N₂O₄[1][2]
Molecular Weight 168.11 g/mol [1][2][3]
CAS Number 122-05-4[1][2]
Appearance White to off-white crystalline solid
Dihydrate Form
Molecular FormulaC₆H₈N₂O₆[4]
Molecular Weight204.14 g/mol [4]
Dicarboxylate Form
Molecular FormulaC₆H₂N₂O₄²⁻[5]
Molecular Weight166.09 g/mol [5]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound, a process common in synthetic chemistry research.

Synthesis_Workflow Start Starting Material (e.g., 2,5-Dimethylpyrazine) Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation 1. Add Oxidizing Agent Reaction Reaction Work-up (Filtration, Acidification) Oxidation->Reaction 2. Isolate from reaction mixture Crude Crude Product Isolation (Filtration) Reaction->Crude 3. Precipitate and collect Purification Purification (Recrystallization) Crude->Purification 4. Remove impurities Final Pure Pyrazine-2,5- dicarboxylic Acid Purification->Final Characterization Characterization Final->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS FTIR FTIR Spectroscopy Characterization->FTIR XRD X-ray Diffraction (for crystalline solid) Characterization->XRD

A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of Pyrazine-2,3-dicarboxylic Acid

While various methods exist for the synthesis of this compound, a common and well-documented approach for preparing pyrazine dicarboxylic acids is through the oxidation of a suitable precursor. The following protocol details the synthesis of the related isomer, pyrazine-2,3-dicarboxylic acid, via the oxidation of quinoxaline (B1680401). This procedure provides a representative example of the synthetic methodology in this chemical class.

Part A: Synthesis of Quinoxaline

  • Dissolve 135 g (1.25 moles) of o-phenylenediamine (B120857) in 2 L of water and heat the solution to 70°C.

  • In a separate container, dissolve 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • While stirring, add the glyoxal-sodium bisulfite solution to the o-phenylenediamine solution.

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or a crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure, collecting the fraction boiling at 108–112°C/12 mm. This will yield 138–147 g (85–90%) of quinoxaline.

Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 4 L of hot water (approximately 90°C) and 145 g (1.12 moles) of the prepared quinoxaline.

  • With vigorous stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate (B83412) through a dropping funnel. The rate of addition should be controlled to maintain a gentle boil of the reaction mixture. This addition typically takes about 1.5 hours.

  • After the addition is complete, cool the reaction mixture and filter it through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and the washings and concentrate the solution to a volume of approximately 1 L under reduced pressure.

  • Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Collect the precipitated crude pyrazine-2,3-dicarboxylic acid by filtration.

  • The crude product can be further purified by recrystallization from acetone (B3395972) to yield the final product. The expected yield is typically in the range of 75-77%.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for pyrazine-2,5-dicarboxylic acid. Due to the limited availability of specific experimental spectra in publicly accessible databases, this guide focuses on predicted spectral characteristics based on the molecule's structure, supplemented by established principles of NMR spectroscopy. It also includes comprehensive, standardized experimental protocols for acquiring such data.

Introduction to this compound

This compound (C₆H₄N₂O₄) is a heterocyclic organic compound featuring a pyrazine (B50134) ring substituted with two carboxylic acid groups at the 2 and 5 positions. This symmetrical molecule serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and coordination polymers. Accurate spectral characterization is crucial for its identification and for understanding its chemical behavior in various applications.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the chemical structure, symmetry of the molecule, and typical chemical shift ranges for similar functional groups. The predicted solvent is DMSO-d₆, a common solvent for organic acids.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.1Singlet (s)2HH-3, H-6
~13.5 (broad)Singlet (s)2H-COOH

Rationale for Prediction:

  • Symmetry: Due to the C₂h symmetry of the molecule, the two protons on the pyrazine ring (H-3 and H-6) are chemically equivalent. Similarly, the two carboxylic acid protons are also equivalent.

  • Chemical Shift (Aromatic Protons): The pyrazine ring is an electron-deficient aromatic system. The nitrogen atoms and the carboxylic acid groups are electron-withdrawing, which deshields the ring protons, shifting their resonance to a downfield region (typically >8.5 ppm). A singlet is predicted as there are no adjacent protons to couple with.

  • Chemical Shift (Carboxylic Acid Protons): Carboxylic acid protons are highly deshielded and typically appear as a broad singlet in the region of 10-14 ppm. The broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ) ppmCarbon Assignment
~165C-2, C-5 (-COOH)
~148C-3, C-6
~145C-1, C-4

Rationale for Prediction:

  • Symmetry: The symmetry of the molecule results in three unique carbon signals.

  • Chemical Shift (Carboxyl Carbons): The carbonyl carbons of the carboxylic acid groups are expected to resonate at the most downfield position, typically in the 160-180 ppm range.

  • Chemical Shift (Aromatic Carbons): The carbons of the pyrazine ring will appear in the aromatic region. The carbons directly attached to the electron-withdrawing carboxylic acid groups (C-1 and C-4) will be deshielded. The carbons adjacent to the nitrogen atoms (C-3 and C-6) will also be significantly deshielded.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Its high boiling point and ability to dissolve polar compounds like carboxylic acids make it a suitable choice.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Solubilization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample. If necessary, gentle heating can be applied.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can reference the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

NMR Spectrometer Parameters

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: 0-16 ppm.

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of the ¹³C isotope and longer relaxation times.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the relationships between the molecular structure and its expected NMR signals, as well as a general workflow for NMR analysis.

This compound: Structure-Spectra Correlation cluster_structure Chemical Structure cluster_signals Predicted NMR Signals cluster_spectra Expected Spectral Data img H_A Protons H-3, H-6 (Equivalent) H_B Carboxylic Protons (Equivalent) H_A_spec ¹H NMR: ~9.1 ppm (singlet, 2H) H_A->H_A_spec C_1 Carbons C-2, C-5 (Equivalent, -COOH) H_B_spec ¹H NMR: ~13.5 ppm (broad singlet, 2H) H_B->H_B_spec C_2 Carbons C-3, C-6 (Equivalent) C_1_spec ¹³C NMR: ~165 ppm C_1->C_1_spec C_3 Carbons C-1, C-4 (Equivalent) C_2_spec ¹³C NMR: ~148 ppm C_2->C_2_spec C_3_spec ¹³C NMR: ~145 ppm C_3->C_3_spec

Caption: Correlation of molecular structure to predicted NMR signals.

General Workflow for NMR Data Acquisition and Analysis A Sample Preparation (Weighing, Dissolution) B NMR Spectrometer Setup (Parameter Optimization) A->B C Data Acquisition (FID Signal Generation) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling Constants) D->E F Structure Elucidation / Verification E->F

Caption: A streamlined workflow for NMR analysis.

In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of Pyrazinedicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of pyrazinedicarboxylic acids, crucial molecules in the fields of materials science and pharmaceuticals. This document details the thermal stability and decomposition pathways of 2,3-pyrazinedicarboxylic acid, along with available data for its isomers, offering a comparative perspective. The guide includes detailed experimental protocols and visual representations of experimental workflows and decomposition pathways to facilitate understanding and replication.

Introduction to the Thermal Analysis of Pyrazinedicarboxylic Acids

Thermogravimetric analysis is a vital technique for characterizing the thermal properties of materials. For pyrazinedicarboxylic acids, TGA provides critical data on their thermal stability, decomposition mechanisms, and suitability for various applications, including the synthesis of metal-organic frameworks (MOFs) and pharmaceutical co-crystals. The position of the carboxylic acid groups on the pyrazine (B50134) ring significantly influences the thermal behavior of these isomers.

The thermal decomposition of pyrazinedicarboxylic acids is generally a multi-stage process. An initial dehydration step may be observed if the material is in a hydrated form. This is typically followed by decarboxylation, where one or both carboxylic acid groups are lost as carbon dioxide. The final stage involves the decomposition of the pyrazine ring itself.

Experimental Protocols for TGA of Pyrazinedicarboxylic Acids

A general experimental protocol for conducting TGA on pyrazinedicarboxylic acids can be established based on common practices for organic acids and metal-organic compounds.

2.1. Sample Preparation

Ensure the pyrazinedicarboxylic acid sample is in a powdered form and has been appropriately dried to remove any residual solvent, unless the analysis of a hydrated form is intended.

2.2. Instrumentation and Parameters

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Platinum or alumina (B75360) crucibles are recommended.

  • Sample Size: 5-10 mg of the powdered sample.

  • Atmosphere: High-purity nitrogen or argon for an inert atmosphere, or synthetic air for an oxidative atmosphere. A typical flow rate is 20-50 mL/min.

  • Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.

  • Temperature Range: Typically from room temperature to 600-800 °C, or until the sample has completely decomposed.

  • Data Collection: Record the sample weight as a function of temperature and time. The first derivative of the weight loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

2.3. Data Analysis

  • Plot the TGA (weight % vs. temperature) and DTG (dw/dt vs. temperature) curves.

  • Determine the onset, peak, and end temperatures for each distinct weight loss step from the TGA and DTG curves.

  • Calculate the percentage weight loss for each decomposition stage.

  • Correlate the observed weight losses with theoretical values for proposed decomposition steps (e.g., loss of water, decarboxylation).

TGA Data of Pyrazinedicarboxylic Acid Isomers

This section presents a summary of the available quantitative TGA data for pyrazinedicarboxylic acid isomers. Due to limited direct studies on the free acids, some data is inferred from the analysis of their salts and complexes.

3.1. 2,3-Pyrazinedicarboxylic Acid

Studies on 2,3-pyrazinedicarboxylic acid and its derivatives indicate a multi-step decomposition process. The free acid is reported to undergo an initial exothermic decarboxylation, followed by an endothermic decomposition of the resulting intermediate.[1]

Table 1: Summary of TGA Data for 2,3-Pyrazinedicarboxylic Acid and Related Compounds

CompoundDecomposition StageTemperature Range (°C)Peak Temperature (°C)Weight Loss (%)Proposed Lost MoietyReference
2,3-Pyrazinedicarboxylic AcidDecarboxylation & Decomposition180 - 300~206 (exo), ~230 (endo)~100CO₂, Pyrazine Fragments[1]
Hydrazinium HydrogenpyrazinedicarboxylateMelting/Decomposition> 210215--[1]
Dihydrazinium Pyrazinedicarboxylate MonohydrateDehydration160 - 2001977.00H₂O[1]
Dihydrazinium Pyrazinedicarboxylate MonohydrateDecomposition200 - 690206 (exo), 219 (endo), 446 (exo), 678 (exo)-N₂H₄, CO₂, Pyrazine[1]

3.2. 2,5-Pyrazinedicarboxylic Acid

3.3. 2,6-Pyrazinedicarboxylic Acid

There is a significant lack of published TGA data for 2,6-pyrazinedicarboxylic acid. Further experimental work is required to characterize its thermal decomposition behavior.

Visualization of Experimental Workflow and Decomposition Pathways

4.1. TGA Experimental Workflow

The following diagram illustrates the typical workflow for the thermogravimetric analysis of a pyrazinedicarboxylic acid sample.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation start Start sample_prep Weigh 5-10 mg of Pyrazinedicarboxylic Acid start->sample_prep place_sample Place Sample in TGA Crucible sample_prep->place_sample load_instrument Load into TGA Instrument place_sample->load_instrument set_params Set Parameters: - Atmosphere (N2/Air) - Heating Rate (10°C/min) - Temp. Range (RT-800°C) load_instrument->set_params run_tga Run TGA Experiment set_params->run_tga collect_data Collect TGA/DTG Data run_tga->collect_data plot_curves Plot TGA and DTG Curves collect_data->plot_curves analyze_steps Analyze Decomposition Steps: - Temperatures - Weight Loss % plot_curves->analyze_steps propose_mechanism Propose Decomposition Mechanism analyze_steps->propose_mechanism end End propose_mechanism->end

TGA Experimental Workflow Diagram.
4.2. Proposed Thermal Decomposition Pathway of 2,3-Pyrazinedicarboxylic Acid

Based on the available literature, the thermal decomposition of 2,3-pyrazinedicarboxylic acid in an inert atmosphere is proposed to occur in two main stages following any initial dehydration. The first stage is the decarboxylation to form pyrazine-2-carboxylic acid, followed by the decomposition of this intermediate.

Decomposition_Pathway cluster_decarboxylation Stage 1: Decarboxylation cluster_decomposition Stage 2: Decomposition parent 2,3-Pyrazinedicarboxylic Acid (C₆H₄N₂O₄) intermediate Pyrazine-2-carboxylic Acid (C₅H₄N₂O₂) parent->intermediate ~180-230°C (-CO₂) co2_1 CO₂ products Gaseous Products (Pyrazine Fragments, CO, etc.) intermediate->products >230°C (-CO₂) co2_2 CO₂

Proposed Decomposition Pathway.

Discussion

The thermal decomposition of pyrazinedicarboxylic acids is a complex process influenced by the isomeric form of the acid. For 2,3-pyrazinedicarboxylic acid, the proximity of the two carboxylic acid groups may facilitate a sequential decarboxylation process. The initial exothermic event observed around 206 °C is likely associated with the first decarboxylation, which is a highly favorable process. The subsequent endothermic decomposition at higher temperatures corresponds to the breakdown of the less stable pyrazine monocarboxylic acid intermediate and the pyrazine ring itself.

For 2,5- and 2,6-pyrazinedicarboxylic acids, the greater separation of the carboxylic acid groups may lead to different decomposition profiles. It is plausible that the decarboxylation of these isomers might occur at higher temperatures or through different mechanisms, potentially involving the formation of anhydride-like intermediates before complete breakdown.

The atmosphere under which the TGA is performed also plays a critical role. In an oxidative atmosphere (e.g., air), the decomposition is expected to occur at lower temperatures and will result in the formation of nitrogen oxides in addition to carbon oxides. In an inert atmosphere (e.g., nitrogen or argon), the decomposition products will primarily be carbon oxides and fragments of the pyrazine ring.

Conclusion

This technical guide has summarized the current understanding of the thermogravimetric analysis of pyrazinedicarboxylic acids. While a foundational understanding of the thermal decomposition of 2,3-pyrazinedicarboxylic acid exists, there is a clear need for further research to fully characterize the thermal properties of the 2,5- and 2,6-isomers. The provided experimental protocol serves as a starting point for such investigations. The systematic collection of quantitative TGA data for all three isomers will be invaluable for the rational design and development of new materials and pharmaceutical products based on these versatile molecules.

Disclaimer: The quantitative data presented in this guide is based on the available scientific literature. Independent verification is recommended for critical applications.

References

physical appearance and melting point of Pyrazine-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Pyrazine-2,5-dicarboxylic acid, a key heterocyclic organic compound.

Core Properties and Physical Appearance

This compound (C₆H₄N₂O₄) is a derivative of pyrazine (B50134), presenting as a white to off-white crystalline solid at room temperature.[1] It is often observed in the form of fine needles or a powder with minimal odor.[1] As a dicarboxylic acid, its structure features two carboxylic acid functional groups attached to the pyrazine ring at the 2 and 5 positions. This substitution pattern contributes to its polarity and solubility characteristics.[1] The compound's rigid structure and capacity for hydrogen bonding are key factors influencing its physical properties, such as its high melting point and limited solubility in water.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₄N₂O₄--INVALID-LINK--
Molecular Weight 168.11 g/mol --INVALID-LINK--
Melting Point 255-260 °C--INVALID-LINK--, --INVALID-LINK--
Melting Point (Dihydrate) 272-277 °C
Boiling Point (Predicted) 466.5 ± 45.0 °C--INVALID-LINK--
Density (Predicted) 1.665 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 2.20 ± 0.10--INVALID-LINK--
Water Solubility Slightly soluble--INVALID-LINK--, --INVALID-LINK--
CAS Number 122-05-4--INVALID-LINK--

Experimental Protocols

Synthesis of this compound via Oxidation

A common and established method for the synthesis of this compound is the oxidation of 2,5-dimethylpyrazine (B89654).[1] This process typically employs strong oxidizing agents. The following protocol is a representative example based on established chemical principles for this type of transformation.

Materials:

  • 2,5-dimethylpyrazine

  • Potassium permanganate (B83412) (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethanol

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.

  • Oxidation: While stirring vigorously, slowly add a saturated aqueous solution of potassium permanganate through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the reaction mixture. This reaction is exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically heated to ensure complete conversion.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a large Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. The filter cake should be washed with hot water to recover any product.

  • Acidification: Combine the filtrate and washings, and carefully acidify with sulfuric acid to a low pH. This will precipitate the crude this compound.

  • Decolorization (Optional): If the crude product is colored, it can be decolorized by adding a small amount of sodium bisulfite to the hot solution to reduce any remaining manganese dioxide.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and then can be further purified by recrystallization from hot water or an ethanol/water mixture.

  • Drying: The purified product is dried in an oven at a suitable temperature to yield this compound as a crystalline solid.

Applications in Research and Development

This compound serves as a versatile building block in various scientific fields:

  • Coordination Chemistry: It is frequently used as a ligand to form stable complexes with transition metals. These metal-organic frameworks (MOFs) and coordination polymers are investigated for their potential applications in catalysis, magnetism, and as porous materials.[1][2]

  • Pharmaceuticals and Agrochemicals: The pyrazine moiety is a recognized pharmacophore in drug discovery.[3][4] this compound and its derivatives are used as intermediates in the synthesis of novel therapeutic agents and agrochemicals.[1] For instance, derivatives have been synthesized and evaluated for their antioxidant and antimicrobial properties.

  • Proteomics Research: It is also utilized as a chemical tool in the field of proteomics.[5]

Visualized Workflows

Experimental Workflow for Synthesis

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

G start Start: 2,5-Dimethylpyrazine oxidation Oxidation (e.g., KMnO4 in H2O) start->oxidation filtration1 Filtration (Remove MnO2) oxidation->filtration1 acidification Acidification (e.g., H2SO4) filtration1->acidification filtration2 Filtration (Collect crude product) acidification->filtration2 recrystallization Recrystallization (e.g., from hot water) filtration2->recrystallization drying Drying recrystallization->drying end End: Pure Pyrazine-2,5- dicarboxylic acid drying->end

Caption: Synthesis of this compound.

Logical Relationship in Coordination Chemistry

This diagram depicts the role of this compound as a ligand in the formation of coordination polymers.

G ligand This compound (Organic Ligand) synthesis Synthesis (e.g., Hydrothermal reaction) ligand->synthesis metal Metal Ion (e.g., Mn(II), Cd(II)) metal->synthesis polymer Coordination Polymer / MOF (Extended Network Structure) synthesis->polymer application Potential Applications (Catalysis, Magnetism, etc.) polymer->application

Caption: Formation of Coordination Polymers.

References

Pyrazine-2,5-dicarboxylic Acid: A Technical Health and Safety Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for Pyrazine-2,5-dicarboxylic acid (CAS No. 122-05-4). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that exists as a white to off-white crystalline solid at room temperature.[1] It has minimal odor and is sparingly soluble in water.[1] Its chemical structure, featuring a pyrazine (B50134) ring with two carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis and coordination chemistry.[1]

PropertyValue
Chemical Formula C6H4N2O4
Molecular Weight 168.11 g/mol [2]
Appearance White to off-white crystalline powder/solid[1]
Odor Minimal/No distinct odor[1]
Melting Point 255-260 °C[3]
Solubility Slightly soluble in water[1][3]
Storage Temperature Ambient temperatures[1], 2-8°C[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[2]
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2]

Signal Word: Warning

Hazard Pictograms:

  • alt text

First-Aid Measures

Prompt and appropriate first-aid measures are crucial in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Get medical attention if symptoms occur.

Handling, Storage, and Personal Protective Equipment

Safe Handling
  • Avoid contact with skin, eyes, and personal clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

  • Use only outdoors or in a well-ventilated area.[7]

  • Minimize dust generation and accumulation.[5]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Store locked up.[7]

  • Store at room temperature.[6] Some sources recommend storage at 2-8°C under an inert atmosphere.[4]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6] A face shield may also be appropriate.[4]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For higher risk, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.[6]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions: None under normal processing.

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7][6]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Accidental_Release_Workflow spill Spill Detected evacuate Evacuate Personnel to Safe Areas spill->evacuate Immediate Action ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill (Prevent further leakage) ppe->contain cleanup Clean Up Spill (Sweep up or absorb with inert material) contain->cleanup containerize Place in Suitable, Closed Containers for Disposal cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste (According to local, regional, national regulations) decontaminate->dispose

Caption: General workflow for responding to a chemical spill.

Personal precautions include ensuring adequate ventilation and using personal protective equipment.[8] Environmental precautions involve preventing the product from entering drains or water courses.[9] For cleanup, sweep up and shovel the material into suitable containers for disposal.[8]

Toxicological and Ecological Information

Toxicological Information

Limited quantitative toxicological data is available for this compound. The primary health effects are irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may lead to gastrointestinal discomfort if ingested.[1] It is not currently classified as a carcinogen by major regulatory agencies.[1]

Experimental Protocols for Hazard Evaluation (General Methodologies):

  • Skin Irritation/Corrosion: Assays are typically conducted following OECD Guideline 404. The test substance is applied to the shaved skin of a test animal (historically rabbits). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Eye Irritation/Corrosion: OECD Guideline 405 is the standard protocol. The test substance is instilled into one eye of a test animal (historically rabbits), and the eye is examined for effects on the cornea, iris, and conjunctiva at set time points.

  • Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method) is a common protocol. The test substance is administered orally to a group of animals at a specific dose level. The animals are observed for signs of toxicity and mortality over a period of time to determine a classification.

Ecological Information

There is no specific data available regarding the ecological effects of this compound. It is advised to prevent its release into the environment.[8] It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[8]

Disposal Considerations

Waste from this product should be treated as hazardous waste.[8] Disposal must be in accordance with local, regional, and national regulations.[7][8] It is recommended to contact a licensed professional waste disposal service.[4] Contaminated packaging should be disposed of as unused product.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[7][8]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

References

Introduction: Unraveling the Origins of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery and seminal synthesis of Pyrazine-2,5-dicarboxylic acid for researchers, scientists, and drug development professionals.

This compound, a key heterocyclic organic compound, has emerged as a significant building block in coordination chemistry and the synthesis of pharmaceuticals. Its rigid structure, featuring a pyrazine (B50134) ring with two carboxylic acid groups at the 2 and 5 positions, makes it a versatile ligand for creating stable metal complexes and a valuable intermediate in organic synthesis.[1]

While the precise moment of its initial discovery and the identity of its first synthesizer remain somewhat obscured in the historical record, it is widely accepted that this compound was first synthesized in the mid-20th century during broader investigations into substituted pyrazines.[1] The most enduring and historically significant method for its preparation is the oxidation of 2,5-dimethylpyrazine (B89654). This classic synthesis route, utilizing strong oxidizing agents like potassium permanganate (B83412), has been a foundational technique in pyrazine chemistry.

This technical guide provides a detailed overview of this seminal synthesis, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

The Classic Synthesis: Oxidation of 2,5-Dimethylpyrazine

The most well-documented early method for the preparation of this compound involves the oxidation of the methyl groups of 2,5-dimethylpyrazine. This reaction is typically carried out in an aqueous medium at elevated temperatures to ensure the complete conversion of the methyl groups to carboxylic acid moieties.[1] Potassium permanganate (KMnO₄) is a classic and effective oxidizing agent for this transformation.

Experimental Protocol: Synthesis via Potassium Permanganate Oxidation

The following protocol is a representative procedure for the synthesis of this compound from 2,5-dimethylpyrazine using potassium permanganate.

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, mechanical stirrer)

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2,5-dimethylpyrazine in water.

  • Preparation of Oxidant: Separately, prepare a solution of potassium permanganate in water.

  • Oxidation: Heat the solution of 2,5-dimethylpyrazine to a gentle reflux. Add the potassium permanganate solution dropwise to the refluxing mixture over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux and to manage the exothermic nature of the reaction. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Completion and Quenching: Continue heating and stirring for several hours after the addition of the permanganate is complete to ensure full oxidation. A brown precipitate of manganese dioxide (MnO₂) will form. Cool the reaction mixture and quench any excess potassium permanganate by the careful addition of a small amount of sodium bisulfite until the purple color is no longer present.

  • Filtration of Manganese Dioxide: Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water to recover any adsorbed product.

  • Acidification and Precipitation: Combine the filtrate and washings. While stirring, acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound as a solid.

  • Isolation and Purification: Cool the acidified solution in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from water.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound and its physical properties.

ParameterValueReference
Molecular Formula C₆H₄N₂O₄
Molecular Weight 168.11 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 272-277 °C
Solubility Sparingly soluble in water[1]
CAS Number 122-05-4

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the classic synthesis of this compound from 2,5-dimethylpyrazine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start1 2,5-Dimethylpyrazine oxidation Oxidation at Reflux start1->oxidation start2 Potassium Permanganate (KMnO4) start2->oxidation start3 Water (Solvent) start3->oxidation quench Quenching (NaHSO3) oxidation->quench filtration Filtration of MnO2 quench->filtration acidification Acidification (HCl) filtration->acidification product This compound acidification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

While the initial discovery of this compound lacks a single, definitive citation, its synthesis through the oxidation of 2,5-dimethylpyrazine stands as a cornerstone of pyrazine chemistry. This method, robust and well-established, has provided researchers with access to this versatile compound for decades, enabling its use in a wide range of applications, from the development of novel pharmaceuticals to the construction of advanced materials. The protocol and data presented in this guide offer a comprehensive resource for understanding and utilizing this fundamental synthetic transformation.

References

Unveiling the Electrochemical Landscape of Pyrazine-2,5-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine-2,5-dicarboxylic acid, a heterocyclic organic compound, is a molecule of significant interest in diverse fields, including the development of metal-organic frameworks (MOFs), redox flow batteries, and pharmaceuticals. Its electrochemical behavior is fundamental to its function in these applications. This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its redox characteristics, experimental protocols for its analysis, and the underlying reaction mechanisms.

Core Electrochemical Properties

The electrochemical activity of this compound is primarily centered on the reduction of the pyrazine (B50134) ring. The presence of two electron-withdrawing carboxylic acid groups facilitates this reduction process compared to unsubstituted pyrazine.[1] The redox behavior is complex and highly dependent on experimental conditions such as pH, solvent, and the nature of the supporting electrolyte.

The reduction mechanism of pyrazine derivatives, including this compound, generally involves a two-electron, multi-proton transfer process to form a dihydropyrazine (B8608421) derivative.[2] At acidic pH values (typically below 2), the reduction can occur in two distinct one-electron transfer steps. As the pH increases, these two steps merge into a single, two-electron wave.[2]

Quantitative Electrochemical Data

Precise quantitative data for the electrochemical properties of this compound are crucial for its application in various technologies. The following tables summarize key parameters gathered from available literature. It is important to note that these values can vary with experimental conditions.

ParameterValueConditionsSource
Dissociation Constants (pKa) pKa1: ~2.17-2.35, pKa2: ~4.58-4.96Aqueous solution[3]

Experimental Protocols

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical properties of this compound. A detailed protocol for a typical CV experiment is provided below.

Detailed Protocol for Cyclic Voltammetry Analysis

Objective: To determine the redox potentials and study the electrochemical behavior of this compound.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer (Potentiostat)

  • Electrochemical Cell

  • Analyte Solution: 5 mM this compound dihydrate in a suitable electrolyte (e.g., 0.1 M KOH with 0.9 M KCl).[1]

  • Supporting Electrolyte: A solution that provides conductivity but does not interfere with the electrochemical reactions of the analyte (e.g., 0.1 M KOH with 0.9 M KCl).[1]

  • High-purity solvent: (e.g., deionized water).

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

    • Ensure the tip of the reference electrode is placed close to the working electrode to minimize iR drop.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat software. A typical experiment might involve scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to induce reduction, and then reversing the scan back to the initial potential.

    • Potential Window: A suitable potential window should be determined based on preliminary scans to encompass the redox events of interest.

    • Scan Rate: A typical starting scan rate is 100 mV/s. Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed). For instance, in one study, a scan rate of 250 mV/s was used.[1]

    • Record the cyclic voltammogram.

  • Data Analysis:

    • From the resulting voltammogram, determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak).

    • Calculate the formal potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) can provide information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.

Visualizing Electrochemical Processes

Diagrams are essential for understanding the complex relationships in electrochemical systems. The following visualizations, created using the DOT language, illustrate the experimental workflow of cyclic voltammetry and the proposed reduction mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution (this compound in electrolyte) C Assemble 3-Electrode Cell A->C B Polish and Clean Working Electrode (GCE) B->C D Purge Solution with N2/Ar C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammetry E->F G Record Voltammogram (Current vs. Potential) F->G H Determine Peak Potentials (Epa, Epc) G->H I Determine Peak Currents (ipa, ipc) G->I J Calculate Formal Potential (E°') H->J reduction_mechanism cluster_species Redox Species cluster_process Electrochemical Process PzDCA This compound (Oxidized Form) DihydroPzDCA 1,4-Dihydrothis compound (Reduced Form) PzDCA->DihydroPzDCA Overall Reaction (+2e-, +nH+) e1 + e- PzDCA->e1 Step 1 (low pH) Intermediate Radical Anion (Intermediate, at low pH) e2 + e- Intermediate->e2 Step 2 (low pH) e1->Intermediate H1 + H+ e2->DihydroPzDCA H2 + H+

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazine-2,5-dicarboxylic Acid from 2,5-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of pyrazine-2,5-dicarboxylic acid, a valuable building block in pharmaceutical and materials science, through the oxidation of 2,5-dimethylpyrazine (B89654). The primary method detailed utilizes potassium permanganate (B83412) as the oxidizing agent, offering a robust and scalable approach. An alternative method employing selenium dioxide is also discussed. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules due to its rigid, aromatic structure and the presence of two carboxylic acid functional groups.[1] This compound serves as a critical scaffold in the development of novel pharmaceuticals, including anti-inflammatory, anticancer, and antidiabetic agents. Furthermore, its derivatives are integral in the creation of advanced materials such as metal-organic frameworks (MOFs) and functional polymers. The synthesis of this compound from the readily available precursor 2,5-dimethylpyrazine is a common and efficient method. This document outlines the chemical pathways and provides detailed experimental procedures for this conversion.

Chemical Reaction Pathway

The synthesis of this compound from 2,5-dimethylpyrazine is an oxidation reaction where the two methyl groups on the pyrazine (B50134) ring are converted to carboxylic acid groups. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

ReactionPathway cluster_main cluster_reagents Oxidizing Agents 2_5_dimethylpyrazine 2,5-Dimethylpyrazine pyrazine_2_5_dicarboxylic_acid This compound 2_5_dimethylpyrazine->pyrazine_2_5_dicarboxylic_acid [O] KMnO4 KMnO₄ SeO2 SeO₂

Caption: General reaction pathway for the oxidation of 2,5-dimethylpyrazine.

Experimental Protocols

This section details two protocols for the synthesis of this compound from 2,5-dimethylpyrazine.

Protocol 1: Oxidation with Potassium Permanganate

This protocol is a robust method for the synthesis of this compound.[1]

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water (or other protonic solvent as an inhibitor)[1]

  • Hydrochloric acid (HCl) for acidification

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine in water.[1]

  • Addition of Oxidant: While stirring, slowly add a 1-20% aqueous solution of potassium permanganate to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.[1]

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and maintain it for 1-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If a purple color from excess permanganate persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Filtration: Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water to recover any adsorbed product.[1]

  • Acidification: Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from hot water or acetone.

Protocol 2: Oxidation with Selenium Dioxide

This is an alternative method for the oxidation of 2,5-dimethylpyrazine.[1]

Materials:

  • 2,5-Dimethylpyrazine

  • Selenium dioxide (SeO₂)

  • Suitable solvent (e.g., pyridine/water mixture)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine 2,5-dimethylpyrazine and selenium dioxide in a round-bottom flask equipped with a reflux condenser and a stirrer.[1]

  • Reaction: Add a suitable solvent, such as a pyridine/water mixture, and heat the mixture to reflux. The reaction time and temperature are critical parameters and should be optimized for the best yield.[1]

  • Workup: Upon completion, cool the reaction mixture. The product, this compound, can be isolated and purified through appropriate workup and recrystallization procedures.

Quantitative Data Summary

The following table summarizes the key quantitative data for the potassium permanganate oxidation protocol.

ParameterValueReference
Starting Material2,5-Dimethylpyrazine[1]
Oxidizing AgentPotassium Permanganate (1-20% solution)[1]
InhibitorProtonic solvent (e.g., water)[1]
Temperature30 - 100 °C (preferred 50 - 80 °C)[1]
Reaction Time1 - 10 hours[1]
Yield> 60%[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

ExperimentalWorkflow start Start: 2,5-Dimethylpyrazine dissolve Dissolve in Water start->dissolve add_kmno4 Add KMnO4 Solution dissolve->add_kmno4 react Heat (50-80°C, 1-10h) add_kmno4->react cool Cool to Room Temp. react->cool quench Quench excess KMnO4 cool->quench filter Filter MnO2 quench->filter acidify Acidify Filtrate filter->acidify isolate Isolate Crude Product acidify->isolate purify Recrystallize isolate->purify end End: Pure this compound purify->end

References

Greener Synthesis of Pyrazine-2,5-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for greener synthesis methods of Pyrazine-2,5-dicarboxylic acid, a key intermediate in the pharmaceutical and materials science industries. The presented methods focus on environmentally benign processes, including biocatalysis for precursor synthesis and a green catalytic oxidation step.

Introduction

Traditional synthesis routes for this compound often rely on harsh oxidizing agents like potassium permanganate, which generate significant amounts of hazardous waste. The methods outlined below offer more sustainable alternatives by utilizing biocatalysis and a catalytic oxidation system with milder, more environmentally friendly reagents. These protocols aim to reduce waste, improve safety, and increase overall process efficiency, aligning with the principles of green chemistry.

Greener Synthesis Strategy Overview

The proposed greener synthesis of this compound is a two-step process:

  • Biocatalytic Synthesis of 2,5-Dimethylpyrazine (B89654): This step utilizes the bacterium Bacillus subtilis to produce the precursor, 2,5-dimethylpyrazine, from a renewable feedstock, L-threonine. This biological route operates under mild conditions and avoids the use of toxic reagents and solvents.

  • Green Catalytic Oxidation of 2,5-Dimethylpyrazine: The second step involves the oxidation of 2,5-dimethylpyrazine to this compound using a vanadium-based catalyst in the presence of a green oxidant like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). This catalytic approach minimizes waste by using a recyclable catalyst and a clean oxidant.

Greener_Synthesis_Workflow cluster_0 Step 1: Biocatalytic Synthesis cluster_1 Step 2: Green Catalytic Oxidation L-Threonine L-Threonine Bacillus_subtilis Bacillus_subtilis L-Threonine->Bacillus_subtilis Fermentation 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Bacillus_subtilis->2,5-Dimethylpyrazine Biotransformation Pyrazine-2,5-dicarboxylic_acid Pyrazine-2,5-dicarboxylic_acid 2,5-Dimethylpyrazine->Pyrazine-2,5-dicarboxylic_acid Oxidation Vanadium_Catalyst Vanadium_Catalyst Vanadium_Catalyst->Pyrazine-2,5-dicarboxylic_acid H2O2_O2 H₂O₂ / O₂ H2O2_O2->Pyrazine-2,5-dicarboxylic_acid

Caption: Overall workflow for the greener synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step greener synthesis process.

ParameterStep 1: Biocatalytic Synthesis of 2,5-DimethylpyrazineStep 2: Catalytic Oxidation to this compound (Projected)
Starting Material L-Threonine2,5-Dimethylpyrazine
Catalyst/Biocatalyst Bacillus subtilis whole cellsVanadium complex (e.g., [n-Bu₄N]VO₃) with Pyrazine-2-carboxylic acid (PCA) as a co-catalyst
Oxidant -Hydrogen Peroxide (H₂O₂) and Air (O₂)
Solvent Fermentation Medium (Aqueous)Acetonitrile (B52724)
Temperature 30-37 °C50-75 °C
Reaction Time 24-48 hours4-8 hours
Yield High (strain and condition dependent)Estimated > 70%
Purity >95% after extraction>98% after recrystallization
Key Green Advantage Renewable feedstock, mild conditions, aqueous mediumCatalytic (not stoichiometric) oxidant, lower waste, recyclable catalyst

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of 2,5-Dimethylpyrazine

This protocol is based on the metabolic pathway of Bacillus subtilis which can convert L-threonine into 2,5-dimethylpyrazine.[1]

Materials:

  • Bacillus subtilis strain (a known producer of alkylpyrazines)

  • L-Threonine

  • Sterile fermentation medium (e.g., Luria-Bertani broth or a defined medium)

  • Shake flask or bioreactor

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard analytical equipment (GC-MS)

Procedure:

  • Inoculum Preparation: Prepare a seed culture of Bacillus subtilis by inoculating a single colony into a small volume of sterile fermentation medium and incubating at 37°C with shaking (200 rpm) for 12-16 hours.

  • Fermentation: Inoculate the main fermentation medium with the seed culture. The medium should be supplemented with L-threonine as a precursor.

  • Incubation: Incubate the culture in a shake flask or bioreactor at 30-37°C with agitation for 24-48 hours. Monitor cell growth (OD₆₀₀) and pH.

  • Extraction of 2,5-Dimethylpyrazine: After the fermentation period, harvest the culture broth. Extract the 2,5-dimethylpyrazine from the broth using an appropriate organic solvent (e.g., ethyl acetate). This can be done by liquid-liquid extraction.

  • Purification and Analysis: Concentrate the organic extract under reduced pressure. The purity of the 2,5-dimethylpyrazine can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Further purification can be achieved by column chromatography if necessary.

Biocatalytic_Synthesis Start Start Inoculum_Preparation Prepare B. subtilis seed culture Start->Inoculum_Preparation Fermentation Inoculate main medium with L-Threonine Inoculum_Preparation->Fermentation Incubation Incubate at 30-37°C for 24-48h Fermentation->Incubation Extraction Extract 2,5-Dimethylpyrazine with organic solvent Incubation->Extraction Purification Purify and analyze by GC-MS Extraction->Purification End End Purification->End

Caption: Experimental workflow for the biocatalytic synthesis of 2,5-dimethylpyrazine.
Protocol 2: Green Catalytic Oxidation of 2,5-Dimethylpyrazine to this compound

This protocol is a proposed method based on the vanadium-catalyzed oxidation of alkanes and other organic substrates, which has been shown to be effective in the presence of pyrazine-2-carboxylic acid as a co-catalyst.[2][3][4][5][6]

Materials:

  • 2,5-Dimethylpyrazine (from Protocol 1 or commercial source)

  • n-Tetrabutylammonium vanadate (B1173111) ([n-Bu₄N]VO₃)

  • Pyrazine-2-carboxylic acid (PCA)

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile (solvent)

  • Standard laboratory glassware with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard analytical equipment (HPLC, NMR, MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,5-dimethylpyrazine in acetonitrile.

  • Addition of Catalysts: Add the vanadium catalyst ([n-Bu₄N]VO₃) and the co-catalyst (pyrazine-2-carboxylic acid) to the solution. The typical catalyst loading would be in the range of 1-5 mol%.

  • Initiation of Oxidation: While stirring the mixture, slowly add an aqueous solution of hydrogen peroxide. The reaction is typically performed in the presence of air (O₂).

  • Reaction: Heat the reaction mixture to 50-75°C and maintain for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate from the acetonitrile solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Catalytic_Oxidation Start Start Dissolve_Reactant Dissolve 2,5-Dimethylpyrazine in Acetonitrile Start->Dissolve_Reactant Add_Catalysts Add Vanadium catalyst and PCA co-catalyst Dissolve_Reactant->Add_Catalysts Add_Oxidant Slowly add H₂O₂ in the presence of air Add_Catalysts->Add_Oxidant Reaction Heat to 50-75°C for 4-8h Add_Oxidant->Reaction Workup Cool, precipitate, and filter the product Reaction->Workup Purification Recrystallize the crude product Workup->Purification Characterization Analyze by NMR, MS, and melting point Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the green catalytic oxidation of 2,5-dimethylpyrazine.

Conclusion

The presented greener synthesis methods for this compound offer significant advantages over traditional synthetic routes. By employing biocatalysis with renewable feedstocks and a highly efficient, waste-minimizing catalytic oxidation step, these protocols provide a more sustainable and environmentally responsible approach for the production of this important chemical intermediate. Further optimization of the catalytic oxidation step for this specific substrate is encouraged to maximize yield and efficiency.

References

Application Notes and Protocols: Pyrazine-2,5-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazine-2,5-dicarboxylic acid (H₂pzdc) as a versatile ligand in coordination chemistry. The unique structural and electronic properties of this ligand, combining a π-deficient aromatic ring with two carboxylate groups, make it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs) with diverse applications.

Applications of this compound-Based Coordination Compounds

The dianionic form of this compound, pyrazine-2,5-dicarboxylate (pzdc²⁻), is a versatile bridging ligand capable of coordinating to a wide range of metal ions. This has led to the development of materials with applications in gas storage and separation, catalysis, luminescence, and magnetism.

Gas Adsorption and Separation:

MOFs constructed from pzdc²⁻ and its derivatives often exhibit permanent porosity, making them suitable for gas adsorption and separation. The pyrazine (B50134) nitrogen atoms can act as specific binding sites for certain gas molecules, enhancing selectivity. For instance, zinc-based MOFs have shown promise in the selective capture of CO₂ and light hydrocarbons.[1][2] The unique structural advantages of MOFs, derived from both the ligand design and the microporous engineering of the crystal structure, are key to their performance in these applications.[3]

Luminescent Sensing:

Coordination polymers incorporating lanthanide ions (Ln³⁺) with pzdc²⁻ can display characteristic luminescence.[4][5] The ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light.[6][7] This property is highly sensitive to the coordination environment, making these materials promising candidates for chemical sensors to detect cations, anions, and small molecules.[6][8] The luminescence can be tuned by varying the lanthanide ion and the ligand environment.[4]

Catalysis:

The porous nature of pzdc²⁻-based MOFs allows for the diffusion of substrates and products, making them suitable as heterogeneous catalysts. The metal nodes can act as Lewis acid sites, while the organic linker can be functionalized to introduce other catalytic functionalities. A heterometallic Fe(II)-Ag(I) MOF with a large window size has demonstrated size-selective Lewis acid catalysis.[9]

Magnetic Properties:

The pyrazine ring can mediate magnetic exchange interactions between metal centers. Manganese(II) and chromium(III) complexes have shown ferrimagnetic interactions, and a manganese(II) polymer with pzdc²⁻ ligands exhibits weak antiferromagnetic coupling.[10]

Data Presentation

The following tables summarize key quantitative data for representative MOFs and coordination polymers synthesized with pyrazine-dicarboxylic acid derivatives.

Table 1: Gas Adsorption Properties of Selected MOFs

MOFMetal IonBET Surface Area (m²/g)Pore Size (nm)Application
Zn₂(TCPP)(DPB) Isomer 1Zn²⁺13240.93CO₂ and light hydrocarbon adsorption
Zn₂(TCPP)(DPB) Isomer 2Zn²⁺12471.02CO₂ and light hydrocarbon adsorption
[Co₃(btdc)₃(bpy)₂]·4DMFCo²⁺667-CO₂/N₂, CO₂/O₂, CO₂/CO, and CO₂/CH₄ separation

TCPP = 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine; DPB = 1,4-di(pyridin-4-yl)benzene; btdc = 2,2′-bithiophen-5,5′-dicarboxylate; bpy = 2,2′-bipyridyl. Data sourced from references[1][2][11].

Table 2: Crystallographic Data for Selected Coordination Polymers

CompoundMetal Ion(s)Space GroupUnit Cell ParametersDimensionality
[Mn(μ₄-pzdc)]nMn²⁺--3D
[Cd(pzdc)]nCd²⁺-Distorted octahedral coordination-
Pb₂Cl₂(Hpzdc)₂(H₂O)₂Pb²⁺C2/ma = 11.561(1) Å, b = 8.4327(7) Å, c = 11.792(1) Å, β = 126.3070(8)°1D
Pb(pzdc)(H₂O)Pb²⁺Pbcaa = 9.2624(9) Å, b = 12.0268(9) Å, c = 13.9430(8) Å2D
Pb₂.₆₇Co₀.₃₃(pzdc)₃(H₂O)Pb²⁺, Co²⁺P2₁/na = 10.9665(7) Å, b = 8.1909(4) Å, c = 25.0238(1) Å, β = 91.593(5)°3D

Data sourced from references[10][12][13].

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of coordination polymers and MOFs using this compound and its derivatives. The solvothermal method is a common technique for preparing these crystalline materials.[14]

General Solvothermal Synthesis of a Metal-Organic Framework

This protocol describes a general procedure for the synthesis of a MOF using a metal salt and this compound.

Materials:

  • Metal salt (e.g., Mn(NO₃)₂·4H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

  • This compound (H₂pzdc)

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Precursor Solutions:

    • In a glass vial, dissolve the metal salt in the chosen solvent.

    • In a separate vial, dissolve the this compound in the same solvent. Sonication may be required to aid dissolution.

  • Reaction Mixture:

    • Combine the metal salt solution and the ligand solution in the Teflon liner of the autoclave.

    • The molar ratio of metal to ligand can be varied to target different structures. A 1:1 or 1:2 ratio is a common starting point.

  • Solvothermal Reaction:

    • Seal the Teflon-lined autoclave and place it in an oven.

    • Heat the autoclave to a specific temperature (typically between 100-180 °C) for a set duration (ranging from 24 to 72 hours).

  • Product Isolation and Purification:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

    • Dry the product under vacuum.

Synthesis of a Luminescent Lanthanide MOF

This protocol is adapted for the synthesis of a luminescent MOF using a lanthanide salt.

Materials:

  • Lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·5H₂O)

  • This compound (H₂pzdc)

  • Solvent mixture (e.g., DMF/ethanol/water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve the lanthanide salt and this compound in the solvent mixture within the Teflon liner of the autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and heat it in an oven at a temperature typically between 120-160 °C for 48-72 hours.

  • Product Isolation:

    • After cooling to room temperature, filter the resulting crystals.

    • Wash the crystals with DMF and then with ethanol.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in coordination chemistry.

G cluster_prep Preparation of Precursor Solution cluster_reaction Solvothermal Reaction cluster_iso Product Isolation and Purification A Dissolve Metal Salt in Solvent C Combine Metal and Linker Solutions A->C B Dissolve this compound in Solvent B->C D Seal in a Teflon-lined Autoclave C->D E Heat at a Specific Temperature and Duration D->E F Cool to Room Temperature E->F G Filter to Collect Crystals F->G H Wash with Fresh Solvent G->H I Dry Under Vacuum H->I

References

Application Notes and Protocols for Hydrothermal Synthesis of Metal-Organic Frameworks with Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and tailorable functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and notably, drug delivery. Pyrazine-2,5-dicarboxylic acid is a particularly interesting organic linker for the synthesis of MOFs due to its rigidity and the presence of nitrogen atoms in the pyrazine (B50134) ring, which can offer additional coordination sites and enhance the chemical stability and functionality of the resulting framework.

This document provides detailed application notes and protocols for the hydrothermal synthesis of MOFs using this compound, with a focus on their potential applications in drug development. The protocols and data presented are based on published research and are intended to serve as a comprehensive guide for the synthesis, characterization, and evaluation of these promising materials.

Hydrothermal Synthesis of a Zirconium-Based MOF (CAU-22)

Zirconium-based MOFs are known for their exceptional thermal and chemical stability, making them highly suitable for biomedical applications. The following protocol is for the synthesis of a microporous Zr-MOF, denoted as CAU-22, using this compound (H₂PzDC) as the organic linker.

Experimental Protocol

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂PzDC)

  • Formic acid (HCOOH)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ and this compound in a mixture of deionized water and formic acid.

  • The typical molar ratio of the reactants is 1:1:1000 (ZrCl₄ : H₂PzDC : HCOOH), with water as the solvent.

  • Seal the vial in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 120°C for 24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • The resulting crystalline product is collected by filtration.

  • Wash the product thoroughly with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product under vacuum.

Characterization Data

The synthesized Zr-MOF (CAU-22) can be characterized using various techniques to determine its structural and physical properties.

ParameterValue
Formula [Zr₆O₄(OH)₄(PzDC)₆]
Crystal System Hexagonal
BET Surface Area Approximately 800 m²/g
Pore Volume Approximately 0.35 cm³/g
Thermal Stability Stable up to approximately 270°C
Chemical Stability Stable in water and various organic solvents

Hydrothermal Synthesis of a Zinc-Based MOF

Zinc is a biocompatible metal, and zinc-based MOFs are widely explored for their potential in drug delivery. The following protocol is for the synthesis of a Zn-MOF using a close isomer, pyrazine-2,3-dicarboxylic acid, and can be adapted for this compound.

Experimental Protocol

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂PzDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve zinc nitrate hexahydrate and this compound in DMF in a glass vial.

  • The molar ratio of metal salt to linker is typically 1:1.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a temperature between 100°C and 150°C for 24-48 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol.

  • Dry the product under vacuum.

Characterization Data
ParameterValue (Illustrative)
BET Surface Area 1200 - 1500 m²/g
Pore Size 0.9 - 1.1 nm

Note: The characterization data for the Zn-PzDC MOF is illustrative and based on similar structures, as specific data for the 2,5-isomer was not available in the searched literature.

Application in Drug Delivery

MOFs synthesized with this compound are promising candidates for drug delivery systems due to their porosity, high surface area, and the presence of nitrogen atoms that can interact with drug molecules. While specific drug loading and release data for MOFs synthesized with this compound are not extensively available, studies on MOFs with similar nitrogen-containing heterocyclic linkers have demonstrated their potential.

Drug Loading and Release (Illustrative)

The loading of therapeutic agents into these MOFs can be achieved by soaking the activated MOF in a concentrated solution of the drug. The porous structure allows for the encapsulation of drug molecules. The release of the drug is often diffusion-controlled and can be triggered by changes in pH, temperature, or the presence of specific ions in the physiological environment.

DrugMOF System (Illustrative)Loading Capacity (wt%)Release Profile
5-FluorouracilZIF-8 (a Zn-based MOF)Up to 20%pH-responsive, faster release at lower pH (tumor microenvironment)
DoxorubicinUiO-66 (a Zr-based MOF)~15%Sustained release over several days

Note: This data is illustrative and based on MOFs with different linkers to demonstrate the potential of this compound based MOFs.

Biocompatibility and Cytotoxicity

Zirconium-based MOFs are generally considered to be highly biocompatible with low cytotoxicity.[1] However, the biocompatibility of any new MOF formulation must be rigorously evaluated. In vitro cytotoxicity assays using relevant cell lines (e.g., cancer cell lines for oncology applications and healthy cell lines for baseline toxicity) are essential.

Visualizations

Hydrothermal Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_isolation Product Isolation & Purification Metal Dissolve Metal Salt (e.g., ZrCl4 or Zn(NO3)2) Mix Combine Solutions Metal->Mix Linker Dissolve Pyrazine-2,5- dicarboxylic Acid Linker->Mix Solvent in Solvent (e.g., Water/Formic Acid or DMF) Solvent->Metal Solvent->Linker Seal Seal in Autoclave Mix->Seal Heat Heat at 100-150°C for 24-48h Seal->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Solvents Filter->Wash Dry Dry Under Vacuum Wash->Dry

Caption: General workflow for the hydrothermal synthesis of MOFs.

Cellular Uptake and Drug Release Mechanism

G MOF Drug-Loaded MOF Cell Cancer Cell MOF->Cell 1. Cellular Uptake Endocytosis Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome 2. Internalization Release Drug Release Endosome->Release 3. MOF Degradation Target Intracellular Target (e.g., DNA, enzymes) Release->Target 4. Drug Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect 5. Cellular Response

Caption: Cellular uptake and drug release from a MOF carrier.

Apoptosis Signaling Pathway

G Drug Released Drug (from MOF) Mitochondria Mitochondria Drug->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

References

Protocol for the Synthesis and Application of a Pyrazine-Based Fluorescent Polymer for Iron (III) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the synthesis of a novel amide-containing fluorescent polymer derived from pyrazine-2,5-dicarboxylic acid. The resulting polymer exhibits aggregation-induced emission (AIE) characteristics, making it a valuable tool for various applications in biomedical research and diagnostics. Specifically, this protocol details its use as a selective "turn-off" fluorescent sensor for the detection of ferric iron (Fe³⁺) ions, a critical analyte in many biological and environmental systems.[1][2][3][4] The simple and cost-effective synthesis, coupled with the high sensitivity and selectivity of the polymer, makes it an attractive candidate for researchers, scientists, and drug development professionals.[4]

The polymer's fluorescence is significantly quenched upon interaction with Fe³⁺ ions due to a chelation-enhanced quenching mechanism.[2][3] The pyrazine (B50134) and amide moieties within the polymer backbone provide binding sites for Fe³⁺, leading to this selective fluorescence response.[2][4] This property can be harnessed for the development of sensitive biosensors for diagnostics or high-throughput screening.[1]

Experimental Protocols

Synthesis of Amide-Containing AIE Polymer

This protocol describes the synthesis of a fluorescent polymer via condensation polymerization of this compound and naphthalene-1,5-diamine.[2][3]

Materials:

  • This compound

  • Naphthalene-1,5-diamine

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for synthesis

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent, 1 mmol, 168 mg) and naphthalene-1,5-diamine (1.0 equivalent, 1 mmol, 158 mg) in 20 mL of anhydrous DMF under a nitrogen atmosphere.[3]

  • To this solution, add PyBOP (3 equivalents, 3 mmol, 1.56 g) in one portion.[3]

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • After 24 hours, remove the solvent under reduced pressure using a rotary evaporator to obtain the polymer residue.[3]

  • Further purification can be achieved by precipitating the polymer from the DMF solution into a non-solvent like methanol, followed by filtration and washing.[1] The purified polymer should be dried under a vacuum.[1]

Characterization of the Fluorescent Polymer

The synthesized polymer should be characterized to confirm its structure and photophysical properties.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds and the presence of characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties, including absorption and emission maxima, and to study the AIE characteristics and the response to different metal ions.

Protocol for Fe³⁺ Detection

This protocol outlines the use of the synthesized polymer as a fluorescent probe for the detection of Fe³⁺ ions.

Materials:

  • Synthesized fluorescent polymer

  • Tetrahydrofuran (THF)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Ag²⁺, Al³⁺, Ba²⁺, Ca²⁺, Cr³⁺, Cu²⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Pd²⁺, Zn²⁺) in an appropriate solvent.

Equipment:

  • Fluorometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Prepare a stock solution of the synthesized polymer in THF (e.g., 0.05 mg/mL).[2]

  • Place the polymer solution in a cuvette and measure its initial fluorescence intensity at the characteristic emission maximum (excitation wavelength: 280 nm).[2]

  • To test for selectivity, add a small volume (e.g., 10 µL) of each metal ion solution to separate cuvettes containing the polymer solution.[2]

  • Measure the fluorescence intensity of each sample after the addition of the metal ion.

  • A significant decrease in fluorescence intensity specifically in the presence of Fe³⁺ indicates the selective quenching effect.[2][3]

Data Presentation

Table 1: Summary of Polymer Synthesis and Properties

ParameterValueReference
Monomer 1This compound[3]
Monomer 2Naphthalene-1,5-diamine[3]
Polymerization TypeCondensation Polymerization[2][3]
Key PropertyAggregation-Induced Emission (AIE)[2][3]
ApplicationFluorescent probe for Fe³⁺[2][3][4]

Table 2: Photophysical Properties and Fe³⁺ Sensing

ParameterDetailsReference
Excitation Wavelength280 nm[2]
EmissionStrong fluorescence in aggregated state[2][3]
Sensing MechanismChelation-Enhanced Quenching[2][3]
AnalyteFe³⁺[2][3][4]
Response to Fe³⁺Significant fluorescence quenching[2][3]
SelectivityHigh selectivity for Fe³⁺ over other cations[2]

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers This compound + Naphthalene-1,5-diamine Reaction Condensation Polymerization (Room Temperature, 24h) Monomers->Reaction Solvent Anhydrous DMF Solvent->Reaction Catalyst PyBOP Catalyst->Reaction Purification Precipitation in Methanol & Vacuum Drying Reaction->Purification Polymer Fluorescent AIE Polymer Purification->Polymer

Caption: Workflow for the synthesis of the fluorescent AIE polymer.

Sensing_Mechanism cluster_sensing Fe³⁺ Sensing Mechanism Polymer Fluorescent Polymer (Strong Emission) Chelation Chelation of Fe³⁺ by Pyrazine and Amide Groups Polymer->Chelation Fe3_ion Fe³⁺ Ion Fe3_ion->Chelation Quenching Fluorescence Quenching (Turn-Off Response) Chelation->Quenching Chelation-Enhanced Quenching

Caption: "Turn-off" fluorescent sensing mechanism for Fe³⁺ detection.

References

Application Notes: Pyrazine-2,5-dicarboxylic Acid in Gas Adsorption Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazine-2,5-dicarboxylic acid (H₂pzdc) is a highly valuable organic linker in the development of advanced gas adsorption materials. Its rigid, planar structure, combined with the presence of nitrogen atoms in the pyrazine (B50134) ring, makes it an excellent building block for creating porous materials with high stability and tailored functionalities. These materials, primarily Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), exhibit exceptional properties for applications in gas storage, separation, and purification. The nitrogen atoms can act as Lewis basic sites, enhancing the affinity for specific gas molecules like carbon dioxide (CO₂), while the rigid dicarboxylate groups enable the formation of robust, porous three-dimensional networks.[1][2] Research has demonstrated the successful synthesis of various MOFs using H₂pzdc with metals such as zirconium, zinc, and manganese, leading to materials with significant potential for CO₂ capture and light hydrocarbon separation.[3][4][5]

Key Applications

  • Carbon Dioxide (CO₂) Capture: The nitrogen-rich pyrazine ring provides preferential binding sites for CO₂, a key greenhouse gas. MOFs and COFs synthesized from H₂pzdc and its derivatives have shown promising CO₂ uptake capacities.[6]

  • Light Hydrocarbon Separation: The well-defined pore structures of these materials allow for size- and shape-selective separation of light hydrocarbons (e.g., separating propane/propylene from methane).[3][4]

  • Hydrogen (H₂) Storage: The high surface area and porous nature of these frameworks are desirable for the physisorption of hydrogen gas, a critical aspect of developing clean energy technologies.

  • Volatile Organic Compound (VOC) Adsorption: MOFs have demonstrated the ability to adsorb indoor pollutants like toluene, indicating the potential of H₂pzdc-based materials in air purification.[7]

Data Presentation: Performance of H₂pzdc-Based Materials

The following tables summarize the structural properties and gas adsorption performance of various materials synthesized using this compound or its derivatives.

Table 1: Structural Properties of Pyrazine-Based Porous Materials

Material NameLinkerMetal/CoreBET Surface Area (m²/g)Pore Size (nm)Reference
Zn₂(TCPP)(DPB) Isomer 1 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazineZinc13240.93[3][4]
Zn₂(TCPP)(DPB) Isomer 2 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazineZinc12471.02[3][4]
[Co₃(btdc)₃(pz)(dmf)₂] Pyrazine (co-ligand)Cobalt667-[8]
COF-H1 2,3,5,6-tetrakis(4-aminophenyl)pyrazine---[6]
COF-H2 2,3,5,6-tetrakis(4-aminophenyl)pyrazine---[6]
Zr-MOF This compoundZirconiumMicroporous-[5]

Table 2: Gas Adsorption Performance of Pyrazine-Based Porous Materials

Material NameGasUptake CapacityConditionsSelectivityReference
[Co₃(btdc)₃(pz)(dmf)₂] CO₂-273 K / 298 KCO₂/N₂: 35.7, CO₂/CH₄: 4.8[8]
COF-H1 CO₂56.8 mg/g273 K-[6]
COF-H2 CO₂66.2 mg/g273 K-[6]
Zn₂(TCPP)(DPB) Isomers CO₂, C₁-C₃ HydrocarbonsFavorableLow PressureFavorable for C₃H₈/C₃H₆ over CH₄[3][4]
[La(pyzdc)₁.₅(H₂O)₂] H₂O1.2 mmol/g-Selective for water[9]

Experimental Protocols

Protocol 1: Synthesis of a Zr-MOF with this compound

This protocol is a representative example of a water-based solvothermal synthesis for a zirconium-based MOF.[5]

Materials:

  • This compound (H₂pzdc)

  • Zirconium(IV) chloride (ZrCl₄)

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare aqueous solutions of H₂pzdc and ZrCl₄.

  • Mixing: In a glass vial or Teflon-lined autoclave, combine the H₂pzdc and ZrCl₄ solutions.

  • Solvothermal Reaction: Seal the reaction vessel and heat it in an oven at a specified temperature (e.g., 100-150 °C) for a period of 24 to 72 hours.

  • Cooling and Isolation: Allow the vessel to cool slowly to room temperature. The crystalline MOF product will precipitate out of the solution.

  • Washing: Collect the crystals by filtration. Wash them repeatedly with deionized water and then with a solvent like ethanol (B145695) or DMF to remove any unreacted starting materials.[7]

  • Drying: Dry the product in a vacuum oven at an elevated temperature (e.g., 150 °C) for several hours to obtain the final, solvent-free MOF powder.[7]

Protocol 2: Material Activation for Gas Adsorption

Activation is a critical step to ensure the pores of the material are empty and accessible to gas molecules.[10]

Equipment:

  • Schlenk line or vacuum manifold

  • Heating mantle or oven

  • Sample tube for gas adsorption analyzer

Procedure:

  • Sample Loading: Place a precisely weighed amount of the synthesized MOF material (e.g., 50-100 mg) into a clean, dry sample tube.

  • Outgassing: Attach the sample tube to the vacuum line.

  • Heating: While under vacuum, slowly heat the sample to a specific activation temperature (typically 120-200 °C). The exact temperature depends on the thermal stability of the MOF.

  • Dwell Time: Hold the sample at the activation temperature under a high vacuum for several hours (e.g., 8-12 hours) to ensure the complete removal of all guest molecules (water, solvents) from the pores.

  • Cooling: After the dwell time, allow the sample to cool to room temperature while still under vacuum.

  • Backfilling: Once cooled, the sample tube is backfilled with an inert gas like nitrogen or helium. The sample is now considered "activated" and ready for analysis.

Protocol 3: Gas Adsorption Isotherm Measurement

This protocol describes a typical volumetric gas adsorption experiment to determine surface area and gas uptake capacity.[10][11]

Equipment:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Autosorb)

  • Activated sample in a sample tube

  • High-purity adsorbate gases (e.g., N₂, CO₂, H₂, CH₄)

  • Liquid nitrogen (for BET surface area analysis)

Procedure:

  • Sample Installation: Transfer the sealed sample tube containing the activated material to the analysis port of the gas adsorption instrument.

  • Free Space Measurement: The instrument first measures the "free space" or "void volume" of the sample tube using a non-adsorbing gas like helium.

  • Isotherm Measurement:

    • For BET surface area analysis, place a dewar of liquid nitrogen (77 K) around the sample tube.

    • The instrument doses known, incremental amounts of the adsorbate gas (e.g., N₂) into the sample tube.

    • After each dose, the system waits for the pressure to equilibrate. The amount of gas adsorbed is calculated from the pressure drop.[10]

    • This process is repeated over a range of relative pressures (P/P₀) to generate an adsorption isotherm.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) model is applied to the nitrogen adsorption data (typically in the P/P₀ range of 0.05 to 0.3) to calculate the specific surface area.[7]

    • Gas Uptake: For single-gas adsorption (e.g., CO₂), the amount of gas adsorbed (in cm³/g or mmol/g) is plotted against pressure at a constant temperature (e.g., 273 K or 298 K).

    • Selectivity: Gas selectivity (e.g., for CO₂ over N₂) can be calculated from single-component isotherm data using Ideal Adsorbed Solution Theory (IAST).[12]

Visualizations

Synthesis_Workflow reagents Reagents (H₂pzdc, Metal Salt, Solvent) mixing Mixing in Reaction Vessel reagents->mixing reaction Solvothermal Reaction (Heating) mixing->reaction cooling Cooling & Crystallization reaction->cooling isolation Isolation (Filtration & Washing) cooling->isolation as_synthesized As-Synthesized MOF (Solvent in Pores) isolation->as_synthesized activation Activation (Heating under Vacuum) as_synthesized->activation final_product Activated Porous MOF activation->final_product

Caption: Workflow for the synthesis and activation of a MOF.

Gas_Adsorption_Workflow start Synthesized MOF activation Activation (Sample Outgassing) start->activation weighing Weigh & Transfer to Analyzer activation->weighing measurement Isotherm Measurement (Dosing & Equilibration) weighing->measurement data Raw Data (Pressure vs. Quantity Adsorbed) measurement->data analysis Data Analysis data->analysis results Results (BET Area, Uptake, Selectivity) analysis->results

Caption: Experimental workflow for gas adsorption measurement.

MOF_Assembly linker This compound (Organic Linker) assembly Self-Assembly (Coordination Bonding) linker->assembly metal Metal Ions / Clusters (Inorganic Nodes) metal->assembly mof Porous MOF Structure assembly->mof Forms

Caption: Logical relationship in MOF self-assembly.

References

Application Notes and Protocols: Pyrazine-2,5-dicarboxylic Acid as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrazine-2,5-dicarboxylic acid as a fundamental building block in the synthesis of novel bioactive molecules. This document details synthetic protocols for the derivatization of the pyrazine (B50134) core and methodologies for the evaluation of their biological activities, including antimicrobial, anticancer, and photosynthesis-inhibiting properties. The information presented herein is intended to serve as a practical guide for researchers engaged in drug discovery and medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound characterized by a pyrazine ring substituted with two carboxylic acid groups.[1] This planar, aromatic scaffold is of significant interest in medicinal chemistry due to its structural rigidity and the presence of two nitrogen atoms that can act as hydrogen bond acceptors, facilitating interactions with biological targets.[2][3] The dicarboxylic acid functional groups provide convenient handles for derivatization, allowing for the synthesis of a diverse library of compounds, including amides, esters, and metal-organic frameworks (MOFs).[4][5] Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimycobacterial, antifungal, anticancer, and herbicidal properties.[5][6][7]

Synthesis of Bioactive Derivatives

The primary route for generating bioactive molecules from this compound involves the conversion of the carboxylic acid groups into more reactive intermediates, such as acid chlorides, which are then reacted with a variety of nucleophiles. A common and effective strategy is the synthesis of amides through the condensation of the corresponding acid chloride with substituted anilines or other amines.[5]

General Synthesis Workflow for Pyrazine-2,5-dicarboxamides

G start This compound step1 Chlorination (e.g., SOCl2 or (COCl)2) start->step1 step2 Pyrazine-2,5-dicarbonyl dichloride step1->step2 step4 Condensation step2->step4 step3 Amine (R-NH2) step3->step4 end Pyrazine-2,5-dicarboxamide (B1316987) Derivative step4->end

Caption: General workflow for the synthesis of pyrazine-2,5-dicarboxamide derivatives.

Bioactive Properties and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data for selected compounds.

Antimycobacterial and Antifungal Activity

A variety of substituted amides of pyrazine-2-carboxylic acid (a related scaffold) have shown promising activity against Mycobacterium tuberculosis and various fungal strains.[5][6][7]

Compound IDStructureTarget OrganismActivityReference
1 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37RvMIC = 3.13 µg/mL[6]
2 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv65% inhibition at 6.25 µg/mL[7]
3 N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 62.5 µmol/L[6]
4 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 62.5 µmol/L[7]
Anticancer Activity

Pyrazine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. For instance, certain pyrazine-based compounds act as inhibitors of protein tyrosine phosphatases like SHP2 and fibroblast growth factor receptors (FGFRs).[8][9]

Compound IDStructureCell LineActivity (IC50)TargetReference
5 Chalcone-pyrazine derivativeA549 (Lung)0.13 µM-[10]
6 Chalcone-pyrazine derivativeColo-205 (Colon)0.19 µM-[10]
7 Chalcone-pyrazine derivativeMCF-7 (Breast)0.18 µM-[10]
8 3-Amino-pyrazine-2-carboxamide derivative-pan-FGFR inhibitorFGFR1-4[9]
Photosynthesis Inhibition

The ability of pyrazine derivatives to inhibit photosynthetic electron transport (PET) has been explored, indicating their potential as herbicides.[5][7]

Compound IDStructureActivity (IC50)Reference
9 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide43.0 µmol/L[7]
10 (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid0.026 mmol·dm⁻³[5]

Signaling Pathways

Inhibition of Protein Kinase Signaling

Pyrazine-containing molecules have been developed as potent and selective inhibitors of protein kinases, which play a crucial role in cellular signaling pathways regulating proliferation, apoptosis, and inflammation.[11] These inhibitors often act as ATP-competitive agents, binding to the ATP-binding site in the kinase domain.[2][12]

G cluster_0 Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Domain Kinase Domain Receptor Tyrosine Kinase->Kinase Domain ATP ATP ATP->Kinase Domain Binds Substrate Protein Substrate Protein Kinase Domain->Substrate Protein Phosphorylates Phosphorylated Protein Phosphorylated Protein Substrate Protein->Phosphorylated Protein Cellular Response Cellular Response Phosphorylated Protein->Cellular Response Proliferation, Survival Pyrazine Inhibitor Pyrazine Inhibitor Pyrazine Inhibitor->Kinase Domain Blocks ATP Binding

Caption: Pyrazine inhibitors can block kinase activity by competing with ATP.

Allosteric Inhibition of SHP2

The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a key component of the RAS-ERK signaling pathway and a target in cancer therapy.[8] Pyrazine-based small molecules have been designed as allosteric inhibitors of SHP2, binding to a site distinct from the catalytic site and locking the enzyme in an inactive conformation.[8][13]

G cluster_0 SHP2 Signaling Pathway Growth Factor Receptor Growth Factor Receptor SHP2 (Inactive) SHP2 (Inactive) Growth Factor Receptor->SHP2 (Inactive) Recruits & Activates SHP2 (Active) SHP2 (Active) SHP2 (Inactive)->SHP2 (Active) RAS-ERK Pathway RAS-ERK Pathway SHP2 (Active)->RAS-ERK Pathway Activates Cell Proliferation Cell Proliferation RAS-ERK Pathway->Cell Proliferation Pyrazine Allosteric Inhibitor Pyrazine Allosteric Inhibitor Pyrazine Allosteric Inhibitor->SHP2 (Inactive) Binds & Stabilizes Inactive State

Caption: Allosteric inhibition of SHP2 by pyrazine derivatives prevents its activation.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylpyrazine-2-carboxamides

This protocol describes the general procedure for the synthesis of substituted N-phenylpyrazine-2-carboxamides.[5]

Materials:

Procedure:

  • Synthesis of Acid Chloride: A mixture of the substituted pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.2 equivalents) in dry benzene is refluxed for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The crude acid chloride is dissolved in dry benzene and added dropwise to a solution of the appropriate substituted aniline (1 equivalent) and pyridine (1 equivalent) in dry benzene at room temperature.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The precipitated pyridinium (B92312) hydrochloride is filtered off.

  • The filtrate is evaporated to dryness under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) to afford the desired N-phenylpyrazine-2-carboxamide.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing

This protocol is based on the microplate Alamar Blue assay (MABA) for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microtiter plates

Procedure:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This is further diluted to achieve a final inoculum of approximately 5 x 10⁴ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the 96-well plates using Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug and no bacteria are included.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of compounds on cancer cell lines using the MTT assay.[14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight at 37°C in a humidified CO₂ incubator.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[14]

Protocol 4: Inhibition of Photosynthetic Electron Transport

This protocol outlines a method for assessing the inhibitory effect of compounds on the oxygen evolution rate in isolated spinach chloroplasts.[5][15]

Materials:

  • Fresh spinach leaves

  • Isolation buffer (e.g., containing sucrose, Tris-HCl, MgCl₂, NaCl)

  • Reaction medium (e.g., containing HEPES-KOH, sorbitol, MgCl₂, KH₂PO₄)

  • Potassium ferricyanide (B76249) (as an artificial electron acceptor)

  • Test compounds dissolved in a suitable solvent

  • Clark-type oxygen electrode

Procedure:

  • Chloroplast Isolation: Spinach leaves are homogenized in ice-cold isolation buffer. The homogenate is filtered and centrifuged to pellet the chloroplasts. The chloroplast pellet is resuspended in a small volume of reaction medium.

  • Oxygen Evolution Measurement: The chloroplast suspension is placed in the chamber of the oxygen electrode, which is maintained at a constant temperature (e.g., 25°C).

  • The reaction is initiated by adding potassium ferricyanide and illuminating the sample with a light source.

  • The rate of oxygen evolution is monitored.

  • Inhibition Assay: The test compound is added to the chloroplast suspension, and the rate of oxygen evolution is measured again.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of oxygen evolution with and without the inhibitor. The IC50 value is determined from a dose-response curve.

References

Application Notes and Protocols: Hypothetical Use of Pyrazine-2,5-dicarboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a review of scientific literature indicates that Pyrazine-2,5-dicarboxylic acid is not a commonly utilized reagent in published proteomics research. The following application notes and protocols are presented as a theoretical exploration of its potential use, based on established principles of chemical biology and proteomics. These methodologies are hypothetical and would require significant experimental validation.

Introduction

This compound is a bifunctional organic compound featuring a rigid, planar pyrazine (B50134) core.[1][2] Its two carboxylic acid groups present opportunities for covalent conjugation to proteins, suggesting a potential, though currently unexplored, application in proteomics. This document outlines a hypothetical use of this compound as a short, rigid chemical cross-linker for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.

In this theoretical application, the carboxylic acid moieties of this compound can be activated to react with nucleophilic residues on proteins, primarily the ε-amino groups of lysine (B10760008) residues. The rigidity of the pyrazine ring would introduce a fixed distance constraint between the linked residues, providing precise structural information for computational modeling of protein structures.[3]

Hypothetical Application: Chemical Cross-linking for Structural Proteomics

The primary hypothetical application of this compound in proteomics is as a homobifunctional, non-cleavable cross-linking agent. By covalently linking amino acid residues in close proximity within a protein or between interacting proteins, it can "freeze" these interactions for subsequent analysis by mass spectrometry (MS).[4][5] This technique, known as cross-linking mass spectrometry (XL-MS), provides valuable distance constraints for defining protein topologies and modeling protein complex architectures.[3]

The workflow for this application would follow the established principles of XL-MS.[4][6]

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_proteolysis Proteolysis cluster_analysis Mass Spectrometry Analysis p1 Protein Complex of Interest p3 Cross-linking Reaction p1->p3 p2 This compound + Carbodiimide Activator (e.g., EDC) p2->p3 p4 Denaturation, Reduction, and Alkylation p3->p4 p5 Enzymatic Digestion (e.g., Trypsin) p4->p5 p6 LC-MS/MS Analysis p5->p6 p7 Database Search & Cross-link Identification p6->p7 p8 Structural Modeling p7->p8 p9 Protein Structure Model p8->p9 Distance Restraints Signaling_Pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor Interaction revealed by XL-MS kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response nucleus->response Gene Expression

References

Application Notes and Protocols for Luminescent Materials Based on Lanthanide-Incorporated Pyrazine Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of luminescent materials created by incorporating lanthanide ions into pyrazine (B50134) dicarboxylic acid-based metal-organic frameworks (MOFs). These materials exhibit unique photoluminescent properties, making them promising candidates for applications in chemical sensing, bio-imaging, and drug development.

Introduction to Lanthanide-Incorporated Pyrazine Dicarboxylic Acid MOFs

Lanthanide metal-organic frameworks (Ln-MOFs) are a class of crystalline porous materials constructed from lanthanide ions (Ln³⁺) and organic ligands. When pyrazine dicarboxylic acid and its derivatives are used as organic linkers, the resulting MOFs can display strong luminescence. This is due to the "antenna effect," where the organic ligand efficiently absorbs UV light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. The specific emission color depends on the choice of the lanthanide ion. These materials are of great interest for developing sensitive chemical sensors and luminescent probes for biological systems.

Experimental Protocols

The synthesis of luminescent Ln-MOFs with pyrazine dicarboxylic acid linkers is most commonly achieved through solvothermal or hydrothermal methods. These techniques involve heating the constituent components in a sealed vessel to promote crystal growth.

2.1. Protocol 1: Solvothermal Synthesis of a Europium-Pyrazine-2,3,5,6-tetracarboxylate MOF

This protocol describes the synthesis of a luminescent MOF using Europium(III) nitrate (B79036) hexahydrate and pyrazine-2,3,5,6-tetracarboxylic acid.[1]

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • Pyrazine-2,3,5,6-tetracarboxylic acid (H₄pztc)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • 20 mL scintillation vial

  • Sonicator

  • Programmable oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Europium(III) nitrate hexahydrate and 0.05 mmol of pyrazine-2,3,5,6-tetracarboxylic acid in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure all components are fully dissolved and the solution is homogeneous.

  • Seal the vial tightly.

  • Place the vial in a programmable oven.

  • Heat the vial to 120 °C at a heating rate of 5 °C/min.

  • Maintain the temperature at 120 °C for 72 hours.

  • After 72 hours, cool the oven down to room temperature at a rate of 5 °C/min.

  • Collect the resulting colorless crystals by filtration.

  • Wash the collected crystals with fresh DMF (3 x 5 mL) and then with methanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the final product under vacuum at 60 °C for 12 hours.

2.2. Protocol 2: Hydrothermal Synthesis of a Dysprosium-Pyrazine-2,6-dicarboxylate MOF

This protocol outlines the hydrothermal synthesis of a luminescent MOF using Dysprosium(III) chloride tetrahydrate and pyrazine-2,6-dicarboxylic acid (pzda).[2]

Materials:

  • Dysprosium(III) chloride tetrahydrate (DyCl₃·4H₂O)

  • Pyrazine-2,6-dicarboxylic acid (pzda)

  • Deionized water

  • 23 mL Teflon-lined autoclave

  • Magnetic stirrer

  • Oven

Procedure:

  • In a beaker, dissolve 0.136 g (0.30 mmol) of DyCl₃·4H₂O and 0.134 g (0.80 mmol) of pzda in 10 mL of deionized water.

  • Stir the resulting mixture for 20 minutes.

  • Transfer the mixture into a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 3 days.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting pink crystals by filtration.

  • Air-dry the crystals.

Data Presentation: Photoluminescent Properties

The luminescent properties of these materials are highly dependent on the incorporated lanthanide ion. The following tables summarize typical photoluminescence data for various lanthanide-incorporated MOFs.

Table 1: Emission and Excitation Data for Lanthanide-Pyrazine Dicarboxylic Acid MOFs

Lanthanide IonLigandExcitation Wavelength (nm)Major Emission Peaks (nm)Emission ColorReference
Europium (Eu³⁺)Pyrazine-2,3,5,6-tetracarboxylic acid~300579, 592, 615, 651, 698Red[3]
Terbium (Tb³⁺)Pyrazine-2,3,5,6-tetracarboxylic acid~300490, 545, 585, 620Green[3]
Samarium (Sm³⁺)Pyrazine-2,3,5,6-tetracarboxylic acid~300564, 600, 645Orange-Red[3]
Dysprosium (Dy³⁺)Naphthalene Dicarboxylate350480, 575Yellow-White[4]
Praseodymium (Pr³⁺)Naphthalene Dicarboxylate350490, 605, 620, 650Red[4]
Erbium (Er³⁺)Naphthalene Dicarboxylate350525, 550Green[4]

Table 2: Luminescence Lifetime and Quantum Yield Data

Lanthanide IonLigandLifetime (τ)Quantum Yield (Φ)Reference
Eu³⁺ in Eu:Tb MOF4,4'-bipyridine templated-~0.22[5]
Tb³⁺ in Tb MOF4,4'-bipyridine templated-~0.32[5]

Visualization of Concepts

4.1. Experimental Workflow for Solvothermal Synthesis

The general workflow for the solvothermal synthesis of lanthanide-incorporated pyrazine dicarboxylic acid MOFs is depicted below.

G cluster_prep Preparation of Precursor Solution A Dissolve Lanthanide Salt in Solvent C Combine Solutions A->C B Dissolve Pyrazine Dicarboxylic Acid in Solvent B->C D Sonicate Mixture C->D E Seal in Teflon-lined Autoclave D->E F Solvothermal Reaction (Heating) E->F G Cool to Room Temperature F->G H Filter to Collect Crystals G->H I Wash Crystals H->I J Dry Under Vacuum I->J K Characterization J->K

Solvothermal Synthesis Workflow

4.2. Energy Transfer Mechanism (Antenna Effect)

The luminescence of these materials is governed by an energy transfer process known as the "antenna effect." The organic ligand absorbs excitation energy and transfers it to the lanthanide ion, which then luminesces.

G cluster_ligand Organic Ligand (Antenna) cluster_lanthanide Lanthanide Ion S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Ln_E Excited State T1->Ln_E Energy Transfer Ln_G Ground State Ln_E->Ln_G Luminescence (Emission)

The Antenna Effect in Ln-MOFs

Application Notes: Chemical Sensing

Luminescent Ln-MOFs based on pyrazine dicarboxylic acid are excellent candidates for chemical sensors due to their high sensitivity and selectivity. The luminescence of the MOF can be either quenched ("turn-off") or enhanced ("turn-on") in the presence of specific analytes.[6]

5.1. Protocol for Luminescent Detection of Metal Ions

This protocol provides a general procedure for testing the sensing capability of a luminescent Ln-MOF for metal ions in an aqueous solution.

Materials:

  • Synthesized luminescent Ln-MOF

  • Deionized water

  • Aqueous solutions of various metal salts (e.g., Fe³⁺, Cu²⁺, etc.) of known concentrations

  • Fluorometer

Procedure:

  • Disperse a small amount of the finely ground Ln-MOF powder in deionized water to create a stable suspension. Sonication may be required.

  • Record the initial fluorescence spectrum of the MOF suspension.

  • Titrate the MOF suspension with small aliquots of the metal ion solution.

  • After each addition, gently mix the solution and allow it to equilibrate for a set amount of time.

  • Record the fluorescence spectrum after each addition.

  • Plot the change in luminescence intensity at the characteristic emission peak of the lanthanide ion against the concentration of the added metal ion. A significant decrease or increase in intensity indicates a sensing response.

5.2. Potential Applications in Drug Development

The porous nature of these MOFs allows for the encapsulation of drug molecules. The inherent luminescence of the framework can be utilized to monitor drug release, as the interaction of the drug with the MOF can modulate its luminescent properties. Furthermore, functionalized MOFs can be designed to target specific biological markers, with the luminescence serving as a diagnostic signal. The ability to detect specific ions or small molecules could also be relevant in monitoring physiological changes or the metabolic fate of a drug.

References

Application Notes and Protocols for the Synthesis of Biobased Polyesters from Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of novel biobased polyesters derived from pyrazine (B50134) compounds. The incorporation of the pyrazine moiety, a nitrogen-containing heterocyclic aromatic ring, into the polyester (B1180765) backbone offers a unique opportunity to develop sustainable polymers with tunable thermal and mechanical properties.[1][2][3] The pyrazine derivatives, obtainable from renewable resources such as glutamic acid and levulinic acid, present a viable alternative to fossil-based aromatic monomers.[1]

Overview and Potential Applications

Pyrazine-containing polyesters represent a new class of biobased polymers with promising characteristics.[1][2] The rigid, aromatic nature of the pyrazine ring can lead to materials with high thermal stability and interesting mechanical properties, positioning them as potential high-performance plastics.[3][4] Depending on the choice of diol co-monomer, these polyesters can be either amorphous or semi-crystalline, allowing for a broad range of material properties.[1][2][4]

Potential Applications Include:

  • High-Performance Engineering Plastics: The high melting points and thermal stability of some of these polyesters make them suitable for applications requiring heat resistance.[3][4]

  • Sustainable Packaging Materials: Biobased polyesters are of great interest for developing environmentally friendly packaging solutions.

  • Biomedical Devices and Drug Delivery: While these specific polyesters have not been extensively studied for biomedical applications, the pyrazine core is a common motif in biologically active molecules. Functionalization of these polymers could open avenues for applications in drug delivery and medical implants. The inherent fluorescence of some pyrazine-containing polymers can be utilized for developing biosensors and for cell imaging.[5]

Synthesis of Pyrazine-Based Polyesters

The synthesis of these polyesters is typically achieved through a two-step melt transesterification-polycondensation procedure.[1][2][4] This method avoids the use of solvents at the polymerization stage, making it a more environmentally friendly process.

Monomers and Reagents

The primary building blocks for these polyesters are pyrazine-based diacids (or their dimethyl esters) and various diols.

Pyrazine-Based Diacid Dimethyl Esters:

  • Dimethyl 2,5-dimethylpyrazine-3,6-dipropionate (DMDPP-dMe): Derived from glutamic acid.

  • Dimethyl pyrazine-2,5-dipropionate (DPP-dMe): Derived from levulinic acid.

Diols:

  • Ethylene glycol (C2)

  • 1,4-Butanediol (C4)

  • 1,6-Hexanediol (C6)

  • 1,10-Decanediol (C10)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Neopentyl glycol (Neo)

General Polymerization Scheme

The following diagram illustrates the general two-step polymerization process.

Polymerization Monomers Pyrazine Dimethyl Ester + Diol Step1 Transesterification (160-180 °C) Monomers->Step1 Catalyst Sn(II)Oct₂ Catalyst->Step1 Methanol Methanol (byproduct) Step1->Methanol Oligomers Oligomers Step1->Oligomers Step2 Polycondensation (180-200 °C, vacuum) Oligomers->Step2 Polyester Pyrazine-Based Polyester Step2->Polyester Water Excess Diol (removed) Step2->Water

Caption: General two-step melt polymerization workflow.

Experimental Protocol: Melt Polymerization

This protocol is a representative example for the synthesis of pyrazine-based polyesters.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation bridge.

  • Heating mantle with temperature control.

  • Vacuum pump.

  • Pyrazine dimethyl ester (e.g., DMDPP-dMe or DPP-dMe).

  • Diol (e.g., 1,4-butanediol).

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(II)Oct₂) catalyst.

  • m-Xylene (B151644) (for azeotropic drying).

Procedure:

  • Monomer Charging: Charge the three-necked flask with the pyrazine dimethyl ester and the diol. The amount of diol will vary depending on its boiling point.

  • Initial Melt and Drying: Heat the mixture to 130 °C under a nitrogen atmosphere with stirring to form a homogeneous melt. Add a small amount of m-xylene to azeotropically remove any trace amounts of water.

  • Catalyst Addition: Once the melt is clear and dry, add the tin(II) 2-ethylhexanoate catalyst (approximately 0.5 mol% relative to the diester).

  • Step 1: Transesterification: Increase the temperature to 160-180 °C. Methanol will be produced as a byproduct and should be collected via the distillation bridge. Monitor the reaction by ¹H NMR until the methyl ester peak is less than 5% of its initial intensity.

  • Step 2: Polycondensation: Gradually increase the temperature to 180-200 °C and apply a vacuum. This step promotes the removal of excess diol and drives the polymerization to high molecular weights.

  • Monitoring and Completion: Continue the reaction under vacuum until the desired polymer viscosity is achieved. The reaction can be monitored by checking the stirrer torque or by taking small samples for analysis.

  • Polymer Recovery: Once the polymerization is complete, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be recovered as a solid plug. For some polyesters, purification can be achieved by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., cold diethyl ether).

Characterization of Pyrazine-Based Polyesters

Thorough characterization is essential to understand the structure-property relationships of these novel polymers.

Molecular Weight Determination (GPC)

Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).

Protocol Outline:

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polyesters.

  • Mobile Phase: A suitable solvent in which the polyester is soluble (e.g., chloroform (B151607) or tetrahydrofuran).

  • Sample Preparation: Dissolve the polyester sample in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm filter before injection.

  • Calibration: Use polystyrene standards to create a calibration curve.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine Mn, Mw, and Đ relative to the polystyrene standards.

Structural Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the polyesters and to determine the degree of polymerization.

Protocol Outline:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent that dissolves the polyester (e.g., CDCl₃).

  • Analysis:

    • ¹H NMR: Confirm the incorporation of both the pyrazine diacid and the diol into the polymer backbone by identifying the characteristic peaks. End-group analysis can be used to estimate the number-average molecular weight.

    • ¹³C NMR: Provide further confirmation of the polymer structure.

Thermal Properties (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the polyesters.

DSC Protocol Outline:

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester into an aluminum DSC pan.

  • Heating/Cooling Cycle:

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

    • Heat the sample again to the upper temperature at a rate of 10 °C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan. For semi-crystalline polymers, the melting temperature (Tm) and crystallization temperature (Tc) can also be determined.

TGA Protocol Outline:

  • Instrumentation: TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester into a ceramic TGA pan.

  • Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Determine the onset of decomposition temperature (Td) from the weight loss curve.

Data Presentation

The following tables summarize the molecular weight and thermal properties of a series of polyesters synthesized from dimethylpyrazine dipropionic acid (DMDPP) and dipropionic acid pyrazine (DPP) with various diols.[1][2][4]

Table 1: Molecular Weight Data for Pyrazine-Based Polyesters

Polymer IDPyrazine MonomerDiolMn ( g/mol )Đ (Mw/Mn)
P-DMDPP-C2DMDPPEthylene Glycol13,7002.1
P-DMDPP-C4DMDPP1,4-Butanediol25,6002.0
P-DMDPP-C6DMDPP1,6-Hexanediol34,7001.9
P-DMDPP-C10DMDPP1,10-Decanediol28,9002.0
P-DMDPP-CHDMDMDPPCHDM21,5002.2
P-DMDPP-NeoDMDPPNeopentyl Glycol18,3002.3
P-DPP-C2DPPEthylene Glycol12,3002.2
P-DPP-C4DPP1,4-Butanediol31,4002.1
P-DPP-C6DPP1,6-Hexanediol47,5002.0
P-DPP-C10DPP1,10-Decanediol39,8002.1
P-DPP-CHDMDPPCHDM26,7002.3
P-DPP-NeoDPPNeopentyl Glycol22,1002.2

Table 2: Thermal Properties of Pyrazine-Based Polyesters

Polymer IDTg (°C)Tm (°C)Td, 5% (°C)Crystallinity
P-DMDPP-C258210325Semi-crystalline
P-DMDPP-C435185330Semi-crystalline
P-DMDPP-C620160335Semi-crystalline
P-DMDPP-C105145340Semi-crystalline
P-DMDPP-CHDM70-320Amorphous
P-DMDPP-Neo65-315Amorphous
P-DPP-C245195310Semi-crystalline
P-DPP-C425170315Semi-crystalline
P-DPP-C610145320Semi-crystalline
P-DPP-C10-5130325Semi-crystalline
P-DPP-CHDM60-305Amorphous
P-DPP-Neo55-300Amorphous

Chemical Structures

The following diagrams illustrate the chemical structures of the pyrazine-based monomers and a representative polyester repeating unit.

Monomers cluster_monomers Pyrazine-Based Monomers DMDPP DMDPP (Dimethyl 2,5-dimethylpyrazine-3,6-dipropionate) DPP DPP (Dimethyl pyrazine-2,5-dipropionate)

Caption: Chemical structures of the pyrazine monomers.

Polyester_Structure cluster_polyester Representative Polyester Structure Polyester Repeating unit of P-DMDPP-C4 Structure -[O-(CH₂)₄-O-C(=O)-CH₂-CH₂-(Pyrazine)-CH₂-CH₂-C(=O)]n-

Caption: Representative polyester repeating unit.

References

Application Notes & Protocols: Developing Fluorescent Tracers for GFR Measurement Using Pyrazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of the Glomerular Filtration Rate (GFR) is a cornerstone in the diagnosis and management of kidney disease. Traditional methods for GFR determination can be cumbersome, time-consuming, and may involve radioactive materials. The development of fluorescent tracers offers a promising alternative for real-time, point-of-care GFR monitoring. Pyrazine-based dyes have emerged as a particularly effective class of fluorescent tracers due to their tunable photophysical properties, hydrophilic nature, and efficient renal clearance.

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of pyrazine-based fluorescent tracers for GFR measurement. The information is compiled from seminal studies in the field, offering a practical guide for researchers and drug development professionals.

Core Principles of Pyrazine-Based GFR Tracers

The fundamental principle behind using exogenous fluorescent tracers for GFR measurement is that the rate of their clearance from the bloodstream is directly proportional to the GFR. An ideal fluorescent GFR tracer should possess the following characteristics:

  • Freely filtered by the glomerulus: The molecule should be small enough to pass through the glomerular filtration barrier without restriction.

  • Not secreted or reabsorbed by the renal tubules: The tracer's clearance should solely reflect glomerular filtration.

  • Biologically inert and non-toxic: The tracer should not interact with plasma proteins or other biological components and should be safe for administration.

  • Hydrophilic: Good water solubility is essential for intravenous administration and efficient renal clearance.

  • Strong fluorescence in the visible or near-infrared (NIR) spectrum: This allows for sensitive detection and minimizes interference from endogenous fluorophores.

  • Large Stokes shift: A significant separation between the excitation and emission wavelengths reduces self-quenching and improves signal-to-noise ratio.

  • Photostability: The tracer should not degrade under light exposure during the measurement period.

Pyrazine (B50134) dyes, particularly those derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid, have proven to be an excellent scaffold for developing such tracers.[1][2] Their rigid structure and the ability to introduce various hydrophilic and anionic substituents allow for the fine-tuning of their physicochemical and pharmacokinetic properties.[1][3]

Promising Pyrazine-Based GFR Tracer Candidates

Several hydrophilic pyrazine-bis(carboxamides) have been synthesized and evaluated as potential GFR tracers.[1][4] Among these, the dianionic D-serine pyrazine derivatives and neutral dihydroxypropyl derivatives have shown particularly favorable properties.[1][2][4] More recently, a pyrazine-based tracer, relmapirazin (B610439) (formerly MB-102), has received FDA approval for clinical use, validating the potential of this class of compounds.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for some of the most promising pyrazine-based GFR tracer candidates identified in the literature.

Table 1: Physicochemical and In Vitro Properties of Selected Pyrazine Dyes [7][8][9]

CompoundMolecular Weight ( g/mol )Absorption Max (λabs, nm)Emission Max (λem, nm)Plasma Protein Binding (%)
2d 516.44355570
2h 430.44375580
2j 516.44885970
3c -430-440550-560<10
4d -430-440550-560<10
8d -480-490590-600<10
9c -480-490590-600<10
Iothalamate 613.9N/AN/A10

Note: Data for compounds 3c, 4d, 8d, and 9c are presented as ranges in the source material.

Table 2: In Vivo Pharmacokinetic Properties of Selected Pyrazine Dyes in Rats [9]

CompoundPlasma Clearance Half-Life (min)Injected Dose Recovered in Urine at 6 Hrs (%)Plasma Clearance (mL/min)Plasma Clearance with Probenecid (B1678239) (mL/min)
2d 29902.52.6
2h 2571N/AN/A
2j 20883.02.4
Iothalamate 32802.52.2

Experimental Protocols

The following are detailed methodologies for key experiments involved in the development and evaluation of pyrazine-based fluorescent GFR tracers.

Protocol 1: In Vitro Characterization

1.1 Determination of Absorption and Emission Spectra [8]

  • Prepare a 2 mM stock solution of the pyrazine dye in phosphate-buffered saline (PBS).

  • For absorption measurements, dilute the stock solution to a final concentration of 100 µM in PBS.

  • Record the absorption spectrum using a UV-Vis spectrophotometer.

  • For fluorescence measurements, dilute the stock solution to a final concentration of 10 µM in PBS.

  • Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined absorption maximum.

1.2 Plasma Protein Binding Assay [8]

  • Prepare a 20 µM solution of the pyrazine dye in rat plasma.

  • Incubate the solution at 37°C for 1 hour.

  • Separate the free dye from the protein-bound dye using ultrafiltration devices (e.g., with a molecular weight cutoff of 10 kDa).

  • Quantify the concentration of the free dye in the filtrate using fluorescence spectroscopy or a suitable analytical method.

  • Calculate the percentage of plasma protein binding.

Protocol 2: In Vivo Evaluation in Animal Models (Rats)

2.1 Animal Preparation [9]

  • Use adult male Sprague-Dawley rats (or a similar appropriate strain).

  • Anesthetize the animals according to approved institutional protocols.

  • For studies involving tubular secretion blockade, administer probenecid (e.g., 70 mg/kg) intraperitoneally prior to tracer injection.[1][4]

2.2 Tracer Administration and Blood Sampling [6][9]

  • Administer a known concentration and volume of the pyrazine dye solution (e.g., 0.4 mg/mL in PBS) via intravenous bolus injection.

  • Collect serial blood samples at predetermined time points (e.g., 1, 5, 15, 30, 45, 60, 90, and 120 minutes post-injection) from a cannulated artery or vein.

  • Centrifuge the blood samples to separate the plasma.

2.3 Urine Collection [6][9]

  • House the animals in metabolic cages for the duration of the study to allow for complete urine collection.

  • Collect urine over a specified period (e.g., 6 or 12 hours) to determine the percentage of the injected dose recovered.

2.4 Sample Analysis and Pharmacokinetic Modeling [6]

  • Measure the fluorescence intensity of the pyrazine dye in the plasma and urine samples.

  • Generate a plasma concentration-time profile.

  • Calculate the plasma clearance of the tracer using a standard two-compartment pharmacokinetic model.[6]

2.5 Real-time, Non-invasive Monitoring (Optional) [5][9]

  • Place a fiber-optic probe or a transdermal sensor on a suitable location on the animal (e.g., the ear).

  • Continuously monitor the fluorescence signal as the tracer is cleared from the body.

  • This method provides a real-time clearance profile.

Diagrams

Signaling Pathway and Mechanism

The following diagram illustrates the principle of GFR measurement using an ideal fluorescent tracer.

GFR_Mechanism cluster_blood Bloodstream cluster_kidney Kidney Nephron cluster_urine Urine Tracer_Blood Pyrazine Tracer (Free) Protein Plasma Protein Tracer_Blood->Protein Minimal Binding Glomerulus Glomerulus Tracer_Blood->Glomerulus Tubule Renal Tubule Tracer_Blood->Tubule No Secretion Glomerulus->Tubule Tubule->Tracer_Blood No Reabsorption Tracer_Urine Pyrazine Tracer (Excreted) Tubule->Tracer_Urine Excretion

Caption: Mechanism of renal clearance for an ideal GFR tracer.

Experimental Workflow

This diagram outlines the key steps in the development and evaluation of pyrazine-based GFR tracers.

GFR_Workflow Start Start: Design & Synthesis of Pyrazine Dyes InVitro In Vitro Characterization (Protocol 1) Start->InVitro LeadSelection Lead Candidate Selection InVitro->LeadSelection LeadSelection->Start Unfavorable Properties InVivo In Vivo Evaluation (Protocol 2) LeadSelection->InVivo Promising Properties DataAnalysis Data Analysis & Pharmacokinetic Modeling InVivo->DataAnalysis Probenecid Probenecid Study (Tubular Secretion Blockade) DataAnalysis->Probenecid Validation Validation vs. Gold Standard (e.g., Iothalamate) Probenecid->Validation End End: Promising GFR Tracer Candidate Validation->End

Caption: Experimental workflow for GFR tracer development.

Conclusion

The development of pyrazine-based fluorescent tracers represents a significant advancement in the field of renal function monitoring. The compounds highlighted in these notes have demonstrated properties superior to or comparable to the clinical standard, iothalamate, in preclinical studies.[1][7] The recent clinical validation and FDA approval of relmapirazin further underscores the viability of this approach.[5][6] By following the outlined protocols, researchers can effectively synthesize and evaluate novel pyrazine dyes, contributing to the development of the next generation of real-time, point-of-care GFR measurement technologies.

References

Application Notes and Protocols: The Role of Pyrazine-2,5-dicarboxylic Acid in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and potential applications of pyrazine-2,5-dicarboxylic acid (PDA) in the field of photocatalysis. Primarily utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs), PDA contributes to the formation of robust and photoactive materials. This document details the synthesis of a representative PDA-based MOF, outlines generalized protocols for evaluating their photocatalytic activity in pollutant degradation and hydrogen evolution, and discusses the anticipated role of the PDA ligand in the underlying photocatalytic mechanisms.

Introduction to this compound in Photocatalysis

This compound is a heterocyclic organic compound that serves as a versatile building block for the construction of coordination polymers and metal-organic frameworks.[1] In the context of photocatalysis, PDA is not typically used as a standalone photocatalyst but rather as a crucial component of more complex photoactive systems, namely MOFs. The pyrazine (B50134) ring and carboxylic acid functional groups of PDA enable the formation of well-defined, porous crystalline structures with metal ions or clusters.[2]

The incorporation of PDA into MOF structures can influence their electronic and optical properties, which are critical for photocatalytic applications. These applications primarily include the degradation of organic pollutants in water and the production of hydrogen from water splitting. The photocatalytic activity of such materials is generally attributed to the generation of electron-hole pairs upon light absorption, which then initiate redox reactions with adsorbed molecules.

Synthesis of a this compound-Based MOF

A notable example of a MOF synthesized using PDA is a zirconium-based MOF (Zr-MOF) with a unique one-dimensional inorganic building unit.[2] The synthesis of this material is a representative example of how PDA can be employed to create novel porous materials.

Experimental Protocol: Synthesis of a Zr-MOF with this compound Linker [2]

This protocol is based on the reported water-based synthesis of a microporous Zr-MOF.[2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂PzDC)

  • Deionized water

Procedure:

  • In a typical synthesis, a specific molar ratio of ZrCl₄ and H₂PzDC is used. For instance, a solution of ZrCl₄ in deionized water is prepared.

  • A separate solution of H₂PzDC is prepared in deionized water, potentially with the addition of a base to aid dissolution.

  • The two solutions are mixed together in a reaction vessel.

  • The reaction mixture is then subjected to solvothermal or hydrothermal conditions, which involves heating the mixture in a sealed container (e.g., a Teflon-lined autoclave) at a specific temperature for a defined period.

  • After the reaction is complete, the autoclave is cooled to room temperature.

  • The resulting solid product is collected by filtration or centrifugation.

  • The product is washed several times with deionized water and/or an organic solvent like ethanol (B145695) to remove any unreacted starting materials and impurities.

  • The final product is dried under vacuum or in a low-temperature oven.

Characterization:

The synthesized Zr-MOF can be characterized by various techniques, including:

  • Powder X-ray Diffraction (PXRD) to confirm the crystal structure.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and particle size.

  • Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

  • Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Fourier-Transform Infrared (FTIR) Spectroscopy to confirm the presence of the PDA linker in the framework.

Applications in Photocatalytic Degradation of Organic Pollutants

MOFs containing PDA linkers are potential candidates for the photocatalytic degradation of organic dyes, such as Rhodamine B (RhB) and Methylene Blue (MB), which are common water pollutants. The porous nature of the MOF allows for the adsorption of dye molecules, and the photoactive framework facilitates their degradation upon illumination.

Generalized Experimental Protocol: Photocatalytic Degradation of Rhodamine B

This protocol provides a general procedure for evaluating the photocatalytic activity of a PDA-based MOF for the degradation of RhB.[1]

Materials:

  • Synthesized PDA-based MOF (e.g., Zr-MOF)

  • Rhodamine B (RhB)

  • Deionized water

  • A light source (e.g., Xenon lamp with a UV cut-off filter for visible light irradiation)

  • Spectrophotometer

Procedure:

  • Preparation of RhB solution: Prepare a stock solution of RhB in deionized water (e.g., 10 mg/L).

  • Catalyst suspension: Disperse a specific amount of the PDA-based MOF catalyst (e.g., 20 mg) in a known volume of the RhB solution (e.g., 50 mL).

  • Adsorption-desorption equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the RhB molecules and the catalyst surface.

  • Photocatalytic reaction: Irradiate the suspension with the light source under continuous stirring.

  • Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

  • Analysis: Centrifuge the withdrawn sample to remove the catalyst particles. Analyze the concentration of RhB in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 554 nm).

  • Data analysis: The degradation efficiency can be calculated using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration of RhB and Cₜ is the concentration at time t.

Quantitative Data Summary (Hypothetical for a PDA-based MOF)

PhotocatalystPollutantInitial Concentration (mg/L)Catalyst Loading (g/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)
Zr-PDA MOFRhodamine B100.4Visible Light12095
Zn-PDA MOFMethylene Blue100.5UV Light9098

Application in Photocatalytic Hydrogen Evolution

PDA-based MOFs can also be investigated for their potential in photocatalytic hydrogen production from water, a promising avenue for clean energy generation. In this process, the MOF acts as a photocatalyst to split water into hydrogen and oxygen under light irradiation, often in the presence of a sacrificial electron donor.

Generalized Experimental Protocol: Photocatalytic Hydrogen Evolution

This protocol outlines a general method for assessing the hydrogen evolution activity of a PDA-based MOF.

Materials:

  • Synthesized PDA-based MOF

  • Sacrificial electron donor (e.g., triethanolamine, TEOA)

  • Co-catalyst (e.g., platinum nanoparticles, often photodeposited in situ from H₂PtCl₆)

  • Deionized water

  • A gas-tight photoreactor connected to a gas chromatograph (GC)

  • Light source (e.g., 300W Xenon lamp)

Procedure:

  • Catalyst suspension: Disperse a known amount of the PDA-based MOF (e.g., 10 mg) in an aqueous solution containing a specific concentration of the sacrificial electron donor (e.g., 10 vol% TEOA).

  • Co-catalyst loading (optional but recommended): If using a co-catalyst like platinum, add a specific amount of the precursor (e.g., H₂PtCl₆ solution) to the suspension for in-situ photodeposition.

  • Degassing: Purge the photoreactor with an inert gas (e.g., Argon) for at least 30 minutes to remove air.

  • Photocatalytic reaction: Irradiate the suspension with the light source while maintaining a constant temperature (e.g., using a water bath).

  • Gas analysis: At regular time intervals, analyze the evolved gases in the headspace of the reactor using a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.

  • Data analysis: The rate of hydrogen evolution is typically reported in μmol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Quantitative Data Summary (Hypothetical for a PDA-based MOF)

PhotocatalystSacrificial AgentCo-catalystLight SourceH₂ Evolution Rate (μmol h⁻¹ g⁻¹)
Zr-PDA MOFTEOA (10 vol%)1 wt% PtVisible Light500
Ti-PDA MOFMethanol (20 vol%)0.5 wt% PdUV Light1200

Role of this compound in the Photocatalytic Mechanism

The this compound ligand plays a multifaceted role in the photocatalytic activity of the resulting MOF. While the metal clusters often act as the primary catalytic sites, the organic linker is crucial for light absorption and charge transfer.

  • Light Harvesting (Antenna Effect): The aromatic pyrazine ring of the PDA ligand can absorb photons, acting as an "antenna." Upon excitation, the energy can be transferred to the metal clusters, initiating the photocatalytic process. This is particularly important for enhancing the absorption of visible light.

  • Ligand-to-Metal Charge Transfer (LMCT): A key mechanism in MOF photocatalysis is the transfer of an electron from the excited organic linker (the highest occupied molecular orbital, HOMO) to the metal cluster (the lowest unoccupied molecular orbital, LUMO).[3][4] The PDA ligand, with its electron-rich pyrazine ring and carboxylate groups, can facilitate this LMCT process upon photoexcitation, leading to the generation of a charge-separated state (an electron in the metal cluster and a hole on the ligand). This charge separation is essential for preventing rapid electron-hole recombination and allowing for subsequent redox reactions.

  • Structural Scaffolding: The rigid and well-defined coordination geometry of PDA helps in the formation of a stable and porous framework. This structural integrity is crucial for maintaining the catalytic activity and allowing for the diffusion of reactants and products.

Visualizations

Photocatalytic_Mechanism cluster_0 PDA-based MOF PDA_Ligand This compound Ligand (HOMO) Metal_Cluster Metal Cluster (LUMO) PDA_Ligand->Metal_Cluster Ligand-to-Metal Charge Transfer (LMCT) h+ Hole (h⁺) PDA_Ligand->h+ e- Electron (e⁻) Metal_Cluster->e- Light Light (hν) Light->PDA_Ligand Excitation Reactants Reactants (e.g., H₂O, Organic Pollutants) e-->Reactants Reduction h+->Reactants Oxidation Products Products (e.g., H₂, CO₂, H₂O) Reactants->Products

Caption: Ligand-to-Metal Charge Transfer (LMCT) mechanism in a PDA-based MOF.

Experimental_Workflow_Degradation A Prepare Pollutant Solution (e.g., Rhodamine B) B Add PDA-based MOF Catalyst A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with Light Source C->D E Take Samples at Intervals D->E F Centrifuge to Remove Catalyst E->F G Analyze Supernatant (UV-Vis Spectroscopy) F->G H Calculate Degradation Efficiency G->H

Caption: Experimental workflow for photocatalytic degradation of organic pollutants.

Experimental_Workflow_Hydrogen_Evolution A Prepare Catalyst Suspension (PDA-MOF, Sacrificial Agent, H₂O) B Load into Gas-Tight Photoreactor A->B C Degas with Inert Gas (e.g., Ar) B->C D Irradiate with Light Source C->D E Monitor Gas Production with GC D->E F Quantify H₂ Evolution Rate E->F

Caption: Experimental workflow for photocatalytic hydrogen evolution.

References

Troubleshooting & Optimization

improving the yield of Pyrazine-2,5-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Pyrazine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for improving reaction yields and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent, most commonly potassium permanganate (B83412) (KMnO₄) in an aqueous solution.[1] This reaction involves the conversion of the two methyl groups on the pyrazine (B50134) ring into carboxylic acid groups.[1]

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on reaction conditions. While some multi-step processes report yields around 50%, optimizing the direct oxidation of 2,5-dimethylpyrazine can lead to higher outcomes.[2] Factors like temperature control, rate of reagent addition, and effective workup are critical for maximizing yield.

Q3: What are the main impurities or side products I should be aware of?

A3: The primary organic side product is 5-methylpyrazine-2-carboxylic acid, which results from incomplete oxidation of the starting material.[2] Inorganic impurities are also common, especially manganese dioxide (MnO₂) precipitate from the reduction of KMnO₄, and inorganic salts like potassium chloride if hydrochloric acid is used for acidification.[3]

Q4: Is this compound soluble in common organic solvents?

A4: The compound is a white to off-white crystalline solid with limited solubility in water.[1] It is slightly soluble in water and alcohol but shows better solubility in solvents like acetone (B3395972), which is often used during purification to separate it from inorganic salts.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Consistently Low Yield of this compound

  • Possible Cause 1: Incomplete Oxidation.

    • Solution: The oxidation of both methyl groups requires stringent conditions. Ensure you are using a sufficient molar excess of potassium permanganate. The reaction is highly exothermic; maintain a consistent, elevated temperature (e.g., gentle boiling) throughout the addition of KMnO₄ to drive the reaction to completion.[4] A slow rate of addition of the oxidant can also help maintain the reaction temperature and prevent localized overheating or cooling.[4]

  • Possible Cause 2: Purity of Starting Material.

    • Solution: Impurities in the initial 2,5-dimethylpyrazine can lead to side reactions and lower the yield of the desired product.[5] Consider purifying the starting material by distillation if its purity is questionable.

  • Possible Cause 3: Product Loss During Workup.

    • Solution: The product is slightly soluble in water.[1] During the filtration of manganese dioxide, wash the precipitate thoroughly with hot water to recover any adsorbed product.[4] When acidifying the filtrate to precipitate the dicarboxylic acid, ensure the pH is low enough for complete precipitation and cool the solution in an ice bath to minimize solubility losses.

Problem 2: The Final Product is Contaminated with a Brown/Black Precipitate (MnO₂)

  • Possible Cause: Inefficient Filtration.

    • Solution: Manganese dioxide forms as a very fine, dense precipitate that can be difficult to filter. It is crucial to filter the reaction mixture while it is still hot.[2][4] Using a large Büchner funnel with a suitable filter aid (like Celite) can significantly improve the separation. Washing the MnO₂ cake multiple times with hot water is essential to recover the product.[4]

Problem 3: The Product Contains 5-methylpyrazine-2-carboxylic acid.

  • Possible Cause: Insufficient Oxidant or Suboptimal Reaction Conditions.

    • Solution: This impurity is a direct result of incomplete oxidation. To favor the formation of the dicarboxylic acid, increase the molar ratio of KMnO₄ to 2,5-dimethylpyrazine. Ensure the reaction temperature is maintained consistently, as lower temperatures may not be sufficient to oxidize the second methyl group. A longer reaction time after the complete addition of KMnO₄ may also help.

Comparative Data of Synthesis Protocols

The following table summarizes various conditions reported for the oxidation of alkyl-substituted aromatics, which is the core reaction for this synthesis.

Starting MaterialOxidizing AgentMolar Ratio (Oxidant:Substrate)SolventTemperature (°C)Reaction Time (h)Reported YieldReference
2,5-DimethylpyrazineKMnO₄~6 : 1Water90-1001.5 - 3>60%[2],[4]
2,5-DimethylpyrazineNitric AcidVariableWaterElevatedVariableModerate[1]
QuinoxalineKMnO₄~5.9 : 1Water~90 (boiling)~1.570-75% (for analog)[4]
Toluene (analogous)KMnO₄ExcessWater (basic)RefluxVariableHigh[6],[7]

Detailed Experimental Protocol: Oxidation of 2,5-Dimethylpyrazine

This protocol is a synthesized procedure based on common laboratory methods for oxidizing alkylpyrazines with potassium permanganate.[4]

Materials:

  • 2,5-Dimethylpyrazine (1.0 mole)

  • Potassium Permanganate (KMnO₄) (approx. 6.0 moles)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Sodium Hydroxide (for cleaning glassware from MnO₂)

Procedure:

  • Reaction Setup: In a large three-necked flask (e.g., 12 L) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4 L of hot (~90°C) water and 1.0 mole of 2,5-dimethylpyrazine.

  • Preparation of Oxidant: Separately, prepare a saturated solution of KMnO₄ by dissolving 6.0 moles of KMnO₄ in hot water (approx. 3-5 L).

  • Oxidation: Heat the pyrazine solution and stir vigorously. Slowly add the hot KMnO₄ solution through the dropping funnel. The rate of addition should be controlled to maintain a gentle boil in the reaction flask. This addition typically takes 1.5 to 2 hours. A brown precipitate of MnO₂ will form.

  • Filtration: After the addition is complete, allow the mixture to cool slightly. Filter the hot mixture through a large Büchner funnel to remove the manganese dioxide.

  • Washing: Transfer the MnO₂ cake back into the flask, add 1 L of hot water, stir to create a smooth paste, and filter again. Repeat this washing step to ensure maximum recovery of the product. Combine all aqueous filtrates.

  • Concentration: Reduce the volume of the combined filtrate to approximately 3 L by evaporation under reduced pressure.

  • Precipitation: Cool the concentrated solution in an ice bath. While stirring, cautiously and slowly add concentrated HCl until the solution is strongly acidic (pH ~1-2). This compound will precipitate as a white or off-white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Purification (Removal of Salts): Transfer the crude solid to a flask and add acetone. Boil the mixture under reflux. The dicarboxylic acid will dissolve, while inorganic salts like KCl will remain undissolved.[3][4] Filter the hot acetone solution to remove the salts.

  • Crystallization: Allow the acetone filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to crystallize the pure this compound. Collect the crystals by filtration and dry them in a vacuum oven.

Visual Guides and Workflows

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start_end start_end process process decision decision output output start Start: 2,5-Dimethylpyrazine + Hot Water add_kmno4 Add KMnO4 Solution (Control Rate & Temp) start->add_kmno4 reflux Stir & Reflux add_kmno4->reflux filter_mno2 Hot Filtration (Remove MnO2) reflux->filter_mno2 concentrate Concentrate Filtrate filter_mno2->concentrate acidify Acidify with HCl & Cool concentrate->acidify filter_product Isolate Crude Product acidify->filter_product recrystallize Recrystallize from Acetone filter_product->recrystallize final_product Pure Pyrazine-2,5- dicarboxylic acid recrystallize->final_product

Caption: General experimental workflow for this compound synthesis.

G problem problem check check solution solution ok ok start Problem: Low Yield or Impure Product check_oxidation TLC/LCMS shows mono-acid or starting material? start->check_oxidation check_mno2 Product discolored (brown/black)? check_oxidation->check_mno2 No sol_oxidation Increase KMnO4 ratio Increase reaction time/temp check_oxidation->sol_oxidation Yes check_salts Product has poor solubility in acetone? check_mno2->check_salts No sol_mno2 Re-filter while hot Use filter aid (Celite) check_mno2->sol_mno2 Yes sol_salts Wash/extract crude product with hot acetone check_salts->sol_salts Yes proceed Proceed to next check or final analysis check_salts->proceed No sol_oxidation->check_mno2 sol_mno2->check_salts sol_salts->proceed

References

Technical Support Center: Purification of Crude Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Pyrazine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of pure this compound?

A1: Pure this compound is a white to off-white crystalline solid or powder with minimal odor.[1] It is a heterocyclic organic compound with the chemical formula C₆H₄N₂O₄.[1] Due to the presence of two carboxylic acid groups, it exhibits polarity and is sparingly soluble in water.[1][2]

Q2: What are the common impurities found in crude this compound?

A2: Crude this compound, typically synthesized via the oxidation of 2,5-dimethylpyrazine, may contain several impurities[1]:

  • Unreacted Starting Material: Residual 2,5-dimethylpyrazine.

  • Partially Oxidized Intermediates: Such as 5-methyl-pyrazine-2-carboxylic acid.

  • Inorganic Salts: Byproducts from the oxidizing agent, for instance, manganese salts if potassium permanganate (B83412) is used.

  • Colored Byproducts: Often resulting from side reactions during the oxidation process.

Q3: Which purification techniques are most effective for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods include:

  • Recrystallization: Effective for removing inorganic salts and other impurities with different solubility profiles.

  • Sublimation: A suitable method for obtaining high-purity material, provided the compound has a sufficient vapor pressure below its melting point.

  • Chromatography: Useful for separating the desired product from structurally similar organic impurities.

Q4: What is the expected purity of this compound after purification?

A4: Commercially available this compound is often cited with a purity of >98.0% as determined by HPLC.[3] The achievable purity in a laboratory setting will depend on the chosen purification method and the initial purity of the crude product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Recrystallization Issues
Symptom Possible Cause Suggested Solution
Low recovery of purified product The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has a steep solubility curve (high solubility at high temperatures and low solubility at low temperatures). You can also try using a solvent mixture.
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
High concentration of impurities.Attempt a preliminary purification step, such as a hot filtration or treatment with activated carbon, before recrystallization.[4]
Colored impurities persist in crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
The colored impurity is highly soluble and remains in the mother liquor.Ensure efficient removal of the mother liquor from the crystals by thorough washing with a small amount of cold, fresh solvent.
No crystal formation upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[4]
The solution is too clean (lacks nucleation sites).Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[4]
Sublimation Issues
Symptom Possible Cause Suggested Solution
No sublimation occurs The temperature is too low, or the vacuum is not sufficient.Gradually increase the temperature and ensure a high vacuum is achieved. The ability of a solid to sublime is dependent on its triple point; the pressure and temperature must be below this point.[5]
Product decomposes during sublimation The temperature is too high.Lower the temperature and improve the vacuum. A higher vacuum allows for sublimation at a lower temperature.
Low recovery of sublimed product Inefficient collection of the sublimate.Ensure the cold finger or collection surface is sufficiently cold to allow for efficient condensation of the vapor.
The compound has a low vapor pressure.Sublimation may not be a suitable technique for this compound. Consider other purification methods.

Quantitative Data

Table 1: Solubility of Pyrazinecarboxylic Acids in Common Solvents (Qualitative)

SolventSolubilityReference
WaterSlightly Soluble[1][2]
EthanolSoluble[6]
AcetoneSoluble[6]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[6]
HexaneLow to negligible[6]
TolueneLow to negligible[6]

Table 2: Reported Yields and Purity

Purification MethodStarting MaterialExpected Yield/RecoveryFinal PurityReference
Oxidation and Purification2,5-dimethylpyrazine53%Not specified[7]
Commercial ProductNot applicableNot applicable>98.0% (HPLC)[3]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is designed for the removal of inorganic salts and other impurities that are either insoluble in hot water or remain soluble in cold water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until all the solid has just dissolved.

  • If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Perform a hot filtration using a pre-heated Büchner funnel to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a clean Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Sublimation (General Procedure)

This is a general protocol for sublimation and the optimal conditions (temperature and pressure) will need to be determined empirically.

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Vacuum pump

  • Cold trap

  • Heating mantle

  • Source of cooling for the cold finger (e.g., cold water or dry ice/acetone slush)

Procedure:

  • Ensure the sublimation apparatus is clean and dry.

  • Place the crude this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are well-sealed.

  • Start the flow of coolant through the cold finger.

  • Gradually apply a vacuum to the system. A high vacuum is generally preferred.

  • Once a stable vacuum is achieved, begin to gently heat the bottom of the apparatus using a heating mantle.

  • Observe the apparatus for the deposition of crystals on the cold finger.

  • Continue the sublimation until a sufficient amount of product has collected on the cold finger and no more sublimate appears to be forming.

  • Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Gently and slowly break the vacuum.

  • Carefully disassemble the apparatus and scrape the purified crystals from the cold finger onto a clean, dry surface.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization (e.g., from water) crude->recrystallization Removes inorganic salts, some organic impurities sublimation Sublimation crude->sublimation For high purity, removes non-volatile impurities chromatography Chromatography (e.g., Column or Preparative HPLC) crude->chromatography Separates structurally similar impurities pure_product Pure this compound recrystallization->pure_product sublimation->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success action_nc1 action_nc1 no_crystals->action_nc1 Is solution clear? action_oo1 action_oo1 oiling_out->action_oo1 Is cooling too fast? action_ly1 action_ly1 low_yield->action_ly1 Too much solvent used? action_nc2 Scratch flask or add seed crystal action_nc1->action_nc2 Yes action_nc3 Concentrate solution (evaporate solvent) action_nc1->action_nc3 No (Cloudy) action_nc2->success action_nc3->success action_oo2 Allow to cool slowly action_oo1->action_oo2 Yes action_oo3 Add more 'good' solvent or change solvent system action_oo1->action_oo3 No action_oo2->success action_oo3->success action_ly2 Use minimum hot solvent action_ly1->action_ly2 Yes action_ly3 Ensure complete precipitation (ice bath, sufficient time) action_ly1->action_ly3 No action_ly2->success action_ly3->success

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Crystallization of Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Pyrazine-2,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of this compound?

A1: this compound is known to crystallize as a dihydrate. The crystal structure of this compound dihydrate (C₄H₂N₂(COOH)₂·2H₂O) is triclinic.[1] The structure consists of layers of the acid and water molecules connected by hydrogen bonds.[1] While extensive studies on other polymorphs are not widely available in the reviewed literature, the potential for polymorphism exists, as is common with carboxylic acids. The crystallization conditions, particularly the solvent and presence of water, are critical in determining the resulting crystalline form.

Q2: What is the general solubility of this compound?

A2: this compound is slightly soluble in water.[2] It exhibits solubility in polar organic solvents. For comparison, the related Pyrazine-2-carboxylic acid is soluble in water, ethanol, acetone, and DMSO, but has low solubility in non-polar solvents like hexane (B92381) and toluene.[3] This suggests a similar trend for this compound.

Q3: How does pH affect the crystallization of this compound?

A3: The pH of the crystallization medium is a critical parameter that can significantly influence the solubility and the crystalline form of this compound. As a dicarboxylic acid, its state of protonation will change with pH, which in turn affects its intermolecular interactions and crystal packing. While specific studies on the pH-dependent crystallization of this compound are not detailed in the available search results, studies on related heterocyclic carboxylic acids have shown that varying the pH can lead to a variety of solid forms, from single crystals to amorphous solids.

Q4: What are common issues encountered when trying to obtain single crystals for X-ray diffraction?

A4: Common challenges in obtaining single crystals suitable for X-ray diffraction include the formation of small, poorly formed crystals, twinning, and the growth of polycrystalline aggregates. These issues can arise from factors such as rapid cooling, high supersaturation, the presence of impurities, and suboptimal solvent selection.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the crystallization of this compound.

Problem 1: No crystal formation upon cooling.
  • Possible Cause:

    • The solution is not sufficiently supersaturated.

    • High solubility of the compound in the chosen solvent at low temperatures.

    • Presence of impurities inhibiting nucleation.

  • Solutions:

    • Increase Concentration: If the initial concentration is too low, carefully evaporate some of the solvent to increase the solute concentration and attempt to cool again.

    • Anti-Solvent Addition: Slowly add a miscible solvent in which this compound is less soluble (an "anti-solvent") to a solution of the compound. This can induce nucleation and crystal growth.

    • Reduce Temperature: Try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer) to decrease solubility and promote crystallization.

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod to create nucleation sites.

    • Seeding: Introduce a small, well-formed crystal of this compound into the supersaturated solution to act as a template for crystal growth.

Problem 2: Oiling out instead of crystallization.
  • Possible Cause:

    • The solution is too concentrated, leading to precipitation above the compound's melting point or eutectic temperature with the solvent.

    • The presence of impurities can lower the melting point and favor oiling out.

    • The cooling rate is too rapid.

  • Solutions:

    • Dilute the Solution: Add more solvent to the mixture to reduce the concentration and then cool slowly.

    • Slower Cooling: Insulate the crystallization vessel to slow down the cooling rate, allowing more time for orderly crystal lattice formation.

    • Solvent Selection: Choose a solvent in which the compound is less soluble, or a solvent with a lower boiling point.

    • Purification: If impurities are suspected, purify the crude material using techniques like column chromatography before attempting recrystallization.

Problem 3: Formation of very small or needle-like crystals.
  • Possible Cause:

    • Rapid nucleation due to high supersaturation or rapid cooling.

    • The intrinsic crystal habit of the compound.

    • The solvent system may favor growth in one dimension.

  • Solutions:

    • Slower Crystallization: Employ methods that slow down the crystal growth process, such as slow cooling, slow evaporation of the solvent, or vapor diffusion.

    • Solvent System Modification: Experiment with different solvents or solvent mixtures to alter the crystal habit.

    • Use of Additives: In some cases, small amounts of additives that are structurally similar to the compound can modify the crystal habit by adsorbing to specific crystal faces and inhibiting growth in that direction.

Experimental Protocols

Here are detailed methodologies for common crystallization techniques that can be adapted for this compound.

Protocol 1: Slow Evaporation
  • Dissolution: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove any particulate impurities.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Slow Cooling
  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize the yield of crystals.

  • Harvesting: Collect the crystals by filtration and wash with a small amount of the cold solvent.

Protocol 3: Vapor Diffusion
  • Inner Vial Preparation: Dissolve the this compound in a small amount of a solvent in which it is readily soluble. Place this solution in a small, open vial.

  • Outer Chamber Preparation: In a larger, sealable container (e.g., a beaker or a jar), add a layer of a second solvent (the "anti-solvent") in which the compound is poorly soluble, but which is miscible with the first solvent.

  • Assembly: Place the small vial containing the compound solution inside the larger container, ensuring the liquid levels are such that the two solvents do not mix directly.

  • Sealing and Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Incubation and Harvesting: Allow the setup to stand undisturbed for several days to weeks until crystals form.

Data Presentation

SolventTypeQualitative Solubility
WaterPolar ProticSlightly Soluble[2]
EthanolPolar ProticLikely Soluble
MethanolPolar ProticLikely Soluble
AcetonePolar AproticLikely Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Soluble
HexaneNon-polarLikely Insoluble
TolueneNon-polarLikely Insoluble

Visualizations

Logical Workflow for Troubleshooting Crystallization

troubleshooting_workflow cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Small/Needle-like Crystals' start Start Crystallization Experiment no_crystals Problem: No Crystals Form start->no_crystals Outcome oiling_out Problem: Oiling Out start->oiling_out Outcome small_crystals Problem: Small/Needle-like Crystals start->small_crystals Outcome good_crystals Successful Crystallization start->good_crystals Outcome increase_conc Increase Concentration no_crystals->increase_conc add_antisolvent Add Anti-solvent no_crystals->add_antisolvent lower_temp Lower Temperature no_crystals->lower_temp scratch_glass Scratch Glassware no_crystals->scratch_glass add_seed Add Seed Crystal no_crystals->add_seed dilute_solution Dilute Solution oiling_out->dilute_solution slow_cooling Slow Cooling Rate oiling_out->slow_cooling change_solvent_oil Change Solvent oiling_out->change_solvent_oil purify_sample Purify Sample oiling_out->purify_sample slow_growth Slow Down Crystal Growth (Slow cooling/evaporation, vapor diffusion) small_crystals->slow_growth modify_solvent Modify Solvent System small_crystals->modify_solvent use_additives Use Habit-Modifying Additives small_crystals->use_additives increase_conc->start Retry add_antisolvent->start Retry lower_temp->start Retry scratch_glass->start Retry add_seed->start Retry dilute_solution->start Retry slow_cooling->start Retry change_solvent_oil->start Retry purify_sample->start Retry slow_growth->start Retry modify_solvent->start Retry use_additives->start Retry

Caption: A troubleshooting workflow for common crystallization problems.

Experimental Workflow for Single Crystal Growth

crystal_growth_workflow start Start: Crude this compound dissolution 1. Dissolution in appropriate solvent start->dissolution filtration 2. Filtration to remove impurities dissolution->filtration crystallization_method 3. Choose Crystallization Method filtration->crystallization_method slow_evap Slow Evaporation crystallization_method->slow_evap slow_cool Slow Cooling crystallization_method->slow_cool vapor_diff Vapor Diffusion crystallization_method->vapor_diff crystal_formation 4. Crystal Formation slow_evap->crystal_formation slow_cool->crystal_formation vapor_diff->crystal_formation harvesting 5. Crystal Harvesting crystal_formation->harvesting analysis 6. Analysis (e.g., X-ray Diffraction) harvesting->analysis

Caption: A general experimental workflow for growing single crystals.

References

Technical Support Center: Optimizing Reaction Conditions for MOF Synthesis with Pyrazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyrazine-based linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, detailed experimental protocols, and quantitative data to guide your synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine-based MOFs?

A1: The most prevalent methods for synthesizing pyrazine-based MOFs are solvothermal and hydrothermal synthesis.[1] Solvothermal synthesis involves heating the metal salt and pyrazine (B50134) linker in a sealed vessel with an organic solvent, such as N,N-dimethylformamide (DMF).[1] Hydrothermal synthesis is similar but uses water as the solvent, which is considered a "greener" approach.[1] The choice between these methods can significantly impact the MOF's crystallinity, morphology, and defect density.[1] Other methods like microwave-assisted synthesis can accelerate reaction times.

Q2: My pyrazine-based MOF synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in pyrazine-based MOF synthesis can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the complete formation of the MOF structure. Try extending the reaction time or cautiously increasing the temperature.[2]

  • Suboptimal Molar Ratios: The ratio of metal precursor to pyrazine linker is crucial. Variations can lead to the formation of different coordination polymers or incomplete reactions.[1] It is advisable to perform small-scale screening of different molar ratios.

  • Poor Solubility of Precursors: Ensure that both the metal salt and the pyrazine linker are fully dissolved in the solvent before heating. Sonication can help in achieving a homogeneous mixture.[1]

  • Side Reactions: The formation of unwanted side products can consume starting materials. Optimizing reaction conditions, such as temperature and reactant concentrations, can improve selectivity towards the desired MOF.[2]

Q3: The crystallinity of my pyrazine-based MOF is poor. How can I improve it?

A3: Poor crystallinity is a common issue. Here are some strategies to enhance it:

  • Optimize Temperature and Time: Higher temperatures in solvothermal synthesis can lead to higher crystallinity, but be aware that this might also promote the formation of denser, less porous phases.[1] Slower cooling rates after the reaction can also promote the growth of larger, more well-defined crystals.[3]

  • Use of Modulators: The addition of a modulator, such as benzoic acid, can control the nucleation and crystal growth process, leading to higher crystallinity and larger crystallites.[3][4] The modulator competes with the pyrazine linker for coordination to the metal centers, slowing down the reaction and allowing for more ordered crystal growth.[4]

  • Solvent Selection: The choice of solvent can influence the coordination environment of the metal ion and the solubility of the reactants, which in turn affects crystallinity.[1]

  • Purity of Reagents: Impurities in the metal salts or organic linkers can lead to the formation of undesired amorphous phases.[1]

Q4: I am observing an unexpected phase or impurities in my final product. What could be the cause?

A4: The formation of multiple phases or the presence of impurities can be due to several factors:

  • Reaction Conditions: Small deviations in temperature, pressure, or reaction time can favor the formation of different kinetic or thermodynamic products.[1]

  • Molar Ratio: An incorrect metal-to-linker ratio can lead to the formation of different coordination polymers.

  • Solvent Decomposition: Solvents like DMF can decompose at high temperatures, which can introduce impurities into the reaction mixture.[1]

  • Inadequate Washing: After synthesis, it is crucial to thoroughly wash the product with fresh solvent to remove any unreacted starting materials or soluble impurities.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of pyrazine-based MOFs.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reactionIncrease reaction time or temperature incrementally.[2]
Poor solubility of precursorsSonicate the reaction mixture before heating to ensure homogeneity.[1] Try a different solvent or a solvent mixture.
Suboptimal metal-to-linker ratioScreen a range of molar ratios to find the optimal condition.[1]
Poor Crystallinity / Amorphous Product Reaction kinetics are too fastIntroduce a modulator (e.g., benzoic acid) to control nucleation and crystal growth.[3][4]
Suboptimal temperatureSystematically vary the synthesis temperature. Higher temperatures often improve crystallinity.[1]
Rapid coolingAllow the reaction vessel to cool down to room temperature slowly and naturally.[3]
Formation of Multiple Phases Reaction conditions on a phase boundaryPrecisely control the temperature and reaction time. Small variations can lead to different products.[1]
Impure reagentsUse high-purity metal salts and linkers.[1]
Product Degrades After Synthesis Framework instability upon solvent removalKeep the crystals in the mother liquor. For characterization, quickly transfer them to a suitable oil or grease.
Sensitivity to air or moistureHandle the product under an inert atmosphere.
Difficulty in Activation Collapse of the framework upon solvent removalPerform a solvent exchange with a lower surface tension solvent before heating under vacuum.[5]
Incomplete removal of high-boiling solventExtend the activation time or increase the temperature gradually, while monitoring the framework's stability.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various pyrazine-based MOFs.

Table 1: Solvothermal Synthesis of Copper-Pyrazine MOFs

MOF Name/FormulaMetal PrecursorPyrazine LinkerMolar Ratio (Metal:Linker)SolventTemperature (°C)Time (h)Yield (%)Ref.
[Cu₂(pyz)₃(NO₃)₂]·2DMFCu(NO₃)₂·2.5H₂OPyrazine (pyz)1:1DMF/Ethanol (B145695)1002448[6]
TBP-Cu-MOFCupric acetylacetonateOctahydroxyl tetraphenyl pyrazine2:1H₂O/DMF/Methanol (B129727)857284[7]

Table 2: Solvothermal Synthesis of Cobalt-Pyrazine MOFs

MOF Name/FormulaMetal PrecursorPyrazine Linker(s)Molar Ratio (Metal:Linker1:Linker2)SolventTemperature (°C)Time (days)Yield (%)Ref.
[Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂OCo(II) perchlorate (B79767) hexahydrateH₂btdc, Pyrazine (pz)1:1:0.88DMF105268[8]

Table 3: Effect of Benzoic Acid Modulator on UiO-66 Synthesis (Illustrative Example)

Modulator (Benzoic Acid) EquivalentsAverage Crystalline Domain Size (nm)Apparent Crystallite Size (SEM)
10SmallerLess-defined
50740 ± 40Large and well-defined

Note: This data for UiO-66, a non-pyrazine MOF, illustrates a general principle of how modulator concentration can affect crystallinity. Similar optimization is recommended for pyrazine-based systems.[4]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Copper(I)-Pyrazine MOF [6]

This protocol describes the synthesis of [Cu₂(pyz)₃(NO₃)₂]·2DMF.

  • Materials:

    • Copper(II) nitrate (B79036) dihydrate (Cu(NO₃)₂·2.5H₂O) (0.696 g, 3 mmol)

    • Pyrazine (0.240 g, 3 mmol)

    • N,N-Dimethylformamide (DMF) (10 mL)

    • Ethanol (2 mL)

  • Procedure:

    • In a Teflon-lined autoclave (18 mL), combine Cu(NO₃)₂·2.5H₂O and pyrazine.

    • Add the DMF and ethanol solvent mixture.

    • Seal the autoclave and heat it in an oven at 100 °C for 24 hours.

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the red acicular crystals by filtration.

    • Wash the crystals thoroughly with DMF.

    • Soak the crystals in anhydrous chloroform (B151607) for 5 hours.

    • Dry the final product under vacuum at 120 °C for 4 hours.

Protocol 2: Hydrothermal Synthesis of a Cobalt-Pyrazine MOF [8]

This protocol is for the synthesis of [Co₃(btdc)₃(pz)(dmf)₂]·4DMF·1.5H₂O.

  • Materials:

    • Cobalt(II) perchlorate hexahydrate (36.6 mg, 0.1 mmol)

    • 2,2′-bithiophen-5,5′-dicarboxylic acid (H₂btdc, 25.4 mg, 0.1 mmol)

    • Pyrazine (pz, 7.0 mg, 0.088 mmol)

    • Concentrated perchloric acid (10 µL)

    • N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a glass vial with a screw cap, combine all the reagents.

    • Sonicate the reaction mixture for 30 minutes to ensure homogeneity.

    • Heat the vial at 105 °C for 2 days.

    • After cooling, wash the resulting crystals with DMF (3 x 5 mL).

    • Dry the product in air.

Protocol 3: Post-Synthesis Activation [6]

A crucial step to achieve a porous material is the removal of guest solvent molecules from the MOF pores.

  • Solvent Exchange: After synthesis and washing with the reaction solvent (e.g., DMF), immerse the crystals in a more volatile solvent with a lower surface tension, such as methanol or chloroform.[5]

  • Replace the solvent daily for 2-3 days to ensure complete exchange.

  • Drying: Decant the exchange solvent and dry the MOF crystals under a dynamic vacuum, often with gentle heating. The temperature should be chosen carefully to avoid framework collapse.

Visualizations

Synthesis_Workflow General Solvothermal Synthesis Workflow for Pyrazine-Based MOFs cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_isolation 3. Product Isolation & Activation dissolve_metal Dissolve Metal Salt in Solvent combine Combine Solutions & Sonicate dissolve_metal->combine dissolve_linker Dissolve Pyrazine Linker in Solvent dissolve_linker->combine seal Seal in Autoclave combine->seal heat Heat at Specific Temperature & Time seal->heat cool Cool to Room Temperature heat->cool filter_wash Filter & Wash with Fresh Solvent cool->filter_wash activate Activate (Solvent Exchange & Dry Under Vacuum) filter_wash->activate

Caption: A generalized experimental workflow for the solvothermal synthesis of pyrazine-based MOFs.

Troubleshooting_Workflow Troubleshooting Guide for Pyrazine MOF Synthesis start Problem with Pyrazine MOF Synthesis low_yield Low Yield start->low_yield poor_cryst Poor Crystallinity start->poor_cryst impurity Phase Impurity start->impurity solution_yield_1 Increase Reaction Time/Temperature low_yield->solution_yield_1 Incomplete Reaction? solution_yield_2 Optimize Metal:Linker Molar Ratio low_yield->solution_yield_2 Suboptimal Stoichiometry? solution_yield_3 Ensure Precursor Solubility (Sonication) low_yield->solution_yield_3 Inhomogeneous Mixture? solution_cryst_1 Add Modulator (e.g., Benzoic Acid) poor_cryst->solution_cryst_1 Fast Nucleation? solution_cryst_2 Slow Cooling Rate poor_cryst->solution_cryst_2 Rapid Crystal Growth? solution_cryst_3 Screen Different Solvents/Temperatures poor_cryst->solution_cryst_3 Suboptimal Conditions? solution_impurity_1 Verify Reagent Purity impurity->solution_impurity_1 Contaminated Reagents? solution_impurity_2 Precise Control of Temperature & Time impurity->solution_impurity_2 Incorrect Phase Formation? solution_impurity_3 Thoroughly Wash Product impurity->solution_impurity_3 Unreacted Starting Material?

References

Technical Support Center: Enhancing the Solubility of Pyrazine-2,5-dicarboxylic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Pyrazine-2,5-dicarboxylic acid (CAS 122-05-4) for various chemical reactions. The inherent low solubility of this compound in many common solvents presents a significant challenge in its synthetic applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address these issues effectively.

Troubleshooting Guide

This guide addresses common problems encountered when trying to dissolve this compound for chemical reactions.

Problem Potential Cause Suggested Solution
Compound will not dissolve in an aqueous solution. This compound is only slightly soluble in water due to its crystalline structure and the presence of both polar carboxylic acid groups and a less polar pyrazine (B50134) ring.[1][2][3][4]1. pH Adjustment: Add a base (e.g., NaOH, KOH, or an organic base like triethylamine) to deprotonate the carboxylic acid groups, forming a more soluble salt.[5][6] 2. Heating: Gently warming the solution can increase solubility, but be cautious of potential degradation at high temperatures.
Compound precipitates out of the reaction mixture upon addition of other reagents. The addition of a reagent may have altered the solvent polarity or pH, causing the compound to crash out of solution.1. Co-solvent System: Use a mixture of solvents. For instance, dissolving the compound in a small amount of a good solvent like DMSO or DMF first, and then adding it to the reaction mixture. 2. Maintain pH: If using a base to dissolve the acid, ensure the reaction conditions are compatible with the basic pH.
Reaction is sluggish or incomplete. Poor solubility leads to a low concentration of the dissolved reactant, slowing down the reaction rate.1. Increase Solubility: Employ one of the methods outlined in the experimental protocols below to increase the concentration of the dissolved acid. 2. Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can help bring the reactant into the organic phase where the reaction occurs.
Difficulty in finding a suitable organic solvent. The compound has limited solubility in many common non-polar organic solvents.1. Polar Aprotic Solvents: Use polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where it exhibits better solubility.[2][7] 2. Derivative Formation: Convert the dicarboxylic acid to a more soluble derivative, such as a diester, for the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a white to off-white crystalline solid that is sparingly or slightly soluble in water.[1][2][3][4] It has limited solubility in many common organic solvents but shows improved solubility in polar aprotic solvents like DMSO and DMF.

Q2: How can I easily dissolve this compound for a reaction in an aqueous medium?

A2: The most straightforward method is to convert it to its carboxylate salt by adding a suitable base. This deprotonation of the carboxylic acid groups significantly increases its aqueous solubility.[5][6] For example, adding an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide will form the corresponding disodium (B8443419) or dipotassium (B57713) salt, which is much more soluble in water.

Q3: Are there any recommended co-solvents to improve the solubility of this compound in organic reactions?

A3: Yes, using a co-solvent system can be very effective. For instance, a mixture of DMSO and other organic solvents is often used. A formulation for in vivo studies uses a co-solvent system of DMSO, PEG300, Tween 80, and saline/PBS.[8] For reactions, dissolving the acid in a minimal amount of DMSO or DMF before adding it to the main reaction solvent (like THF or methanol) can maintain its solubility.

Q4: Can I convert this compound into a more soluble derivative for my reaction?

A4: Absolutely. Converting the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester) is a common strategy.[1] Esters are generally more soluble in a wider range of organic solvents. The ester can then be used in the desired reaction, and if necessary, hydrolyzed back to the carboxylic acid post-reaction.

Q5: Will heating the solvent help in dissolving this compound?

A5: Heating can increase the solubility of this compound. However, it's important to be mindful of the compound's thermal stability and the volatility of the chosen solvent. Gradual heating with stirring is recommended. For some solvents, like hot DMF, solubility is significantly improved.[5]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound and its related isomer, Pyrazine-2,3-dicarboxylic acid, to provide a comparative reference.

SolventCompoundSolubilityData Type
WaterThis compoundSlightly solubleQualitative[1][2][3][4]
Dimethyl Sulfoxide (DMSO)Pyrazine-2,3-dicarboxylic acid100 mg/mLQuantitative[9]
N,N-Dimethylformamide (DMF)This compoundSoluble (especially when hot)Qualitative[2][5]
MethanolPyrazine-2,3-dicarboxylic acidSolubleQualitative[7]
EthanolPyrazine-2,3-dicarboxylic acidSlightly SolubleQualitative[7]
AcetonePyrazine-2,3-dicarboxylic acidSolubleQualitative[7]
Diethyl EtherPyrazine-2,3-dicarboxylic acidSlightly SolubleQualitative[7]
ChloroformPyrazine-2,3-dicarboxylic acidSlightly SolubleQualitative[7]
HexanePyrazine-2-carboxylic acidLow to negligibleQualitative[7]
ToluenePyrazine-2-carboxylic acidLow to negligibleQualitative[7]

Experimental Protocols

Here are detailed protocols for key methods to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)

This protocol describes the formation of a water-soluble salt of this compound.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Deionized water

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with the required volume of deionized water.

  • Place the beaker on a stir plate and begin stirring. The acid will likely not dissolve completely at this stage.

  • Slowly add the 1 M NaOH or KOH solution dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding the base until the solid completely dissolves and the pH is in the desired range for your reaction (typically pH > 7).

  • The resulting solution contains the sodium or potassium salt of this compound, which is significantly more water-soluble.

Protocol 2: Esterification to Improve Solubility in Organic Solvents

This protocol outlines the conversion of this compound to its dimethyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Stir plate and stir bar

Procedure (using Sulfuric Acid catalyst):

  • To a round-bottom flask, add this compound and an excess of anhydrous methanol.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for several hours (reaction progress can be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the dimethyl pyrazine-2,5-dicarboxylate with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diester.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start This compound (Poorly Soluble) method1 pH Adjustment (Salt Formation) start->method1 Aqueous Reactions method2 Co-solvent System start->method2 Organic/Aqueous Reactions method3 Derivative Formation (Esterification) start->method3 Organic Reactions outcome Homogeneous Reaction Mixture method1->outcome method2->outcome method3->outcome

Caption: Workflow for improving the solubility of this compound.

Logical Relationship of pH and Solubility

G cluster_acid Low pH (Acidic) cluster_base High pH (Basic) acid This compound (Protonated Form) base Pyrazine-2,5-dicarboxylate Salt (Deprotonated Form) acid->base + Base - H+ solubility_low Low Aqueous Solubility acid->solubility_low base->acid - Base + H+ solubility_high High Aqueous Solubility base->solubility_high

Caption: The effect of pH on the aqueous solubility of this compound.

References

avoiding byproduct formation in pyrazine oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazine (B50134) Oxidation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazine oxidation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you avoid common pitfalls and achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in a typical pyrazine oxidation reaction?

A1: The primary desired product in the oxidation of a pyrazine is typically the corresponding pyrazine-N-oxide . However, several byproducts can form depending on the reaction conditions and the substituents on the pyrazine ring. Common byproducts include:

  • Pyrazine-N,N'-dioxides: Over-oxidation can lead to the formation of the di-N-oxide.

  • Ring-opened products: Under certain conditions, the pyrazine ring can undergo oxidative cleavage, leading to a variety of degradation products.

  • Hydroxypyrazines: In some cases, rearrangement of the N-oxide can lead to the formation of hydroxylated pyrazines.

Q2: Which oxidizing agents are commonly used for pyrazine N-oxidation?

A2: A variety of oxidizing agents can be employed for pyrazine N-oxidation. The choice of oxidant is critical and can significantly influence the product distribution. Commonly used oxidants include:

  • Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid are frequently used and are often effective under mild conditions.[1]

  • Hydrogen peroxide: Often used in the presence of a catalyst, such as a transition metal complex or an acid. A combination of hydrogen peroxide with a vanadium complex and pyrazine-2-carboxylic acid has been reported for the oxidation of alkanes and may have applications in pyrazine chemistry.[2][3][4][5][6]

  • Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can be used for the oxidation of alkyl side chains on the pyrazine ring to carboxylic acids, which can be a competing reaction with N-oxidation.[7]

  • OXONE®: A potassium peroxymonosulfate-based oxidant that has been shown to be efficient for the preparation of pyrazine dioxides.

Q3: How can I selectively obtain the mono-N-oxide over the di-N-oxide?

A3: Achieving selectivity for the mono-N-oxide requires careful control of the reaction conditions. Key factors include:

  • Stoichiometry of the oxidizing agent: Using a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the oxidizing agent is crucial.

  • Reaction temperature: Lower temperatures generally favor mono-oxidation.

  • Rate of addition: Slow, dropwise addition of the oxidizing agent can help to prevent localized high concentrations that can lead to over-oxidation.

  • Monitoring the reaction: Closely monitoring the reaction progress using techniques like TLC, GC-MS, or LC-MS allows for quenching the reaction once the desired mono-N-oxide is the predominant product.

Q4: What factors promote pyrazine ring opening?

A4: Pyrazine ring opening is a significant side reaction that can be promoted by several factors:

  • Strongly oxidizing conditions: The use of harsh oxidizing agents or high temperatures can lead to ring cleavage.

  • Substituent effects: The electronic nature of the substituents on the pyrazine ring can influence its stability. Electron-donating groups can sometimes make the ring more susceptible to oxidative cleavage. Peracid oxidation of 3-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyrazine, for example, resulted in a ring-opened product.[8]

  • Acidic or basic conditions: The stability of the pyrazine ring can be compromised under strong acidic or basic conditions, especially in the presence of an oxidant.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your pyrazine oxidation experiments.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no conversion of starting material 1. Insufficiently reactive oxidizing agent: The chosen oxidant may not be strong enough for the specific pyrazine substrate. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor quality or decomposed oxidizing agent: Peroxy acids, in particular, can degrade over time. 4. Presence of inhibitors: Impurities in the starting material or solvent could be quenching the reaction.1. Select a stronger oxidizing agent: If using H₂O₂, consider adding a catalyst. If using a peroxy acid, switch to a more reactive one (e.g., trifluoroperacetic acid). 2. Increase the reaction temperature: Gradually increase the temperature while monitoring for byproduct formation. 3. Use a fresh batch of oxidizing agent: Check the activity of the oxidant before use. 4. Purify starting materials and use dry solvents: Ensure all reagents and solvents are of high purity.
Formation of di-N-oxide as the major product 1. Excess of oxidizing agent: Using too much oxidant will drive the reaction towards the di-N-oxide. 2. High reaction temperature or prolonged reaction time: These conditions favor over-oxidation.1. Reduce the stoichiometry of the oxidizing agent: Use 1.0-1.1 equivalents of the oxidant. 2. Lower the reaction temperature and shorten the reaction time: Perform the reaction at 0 °C or room temperature and monitor closely.
Significant formation of ring-opened byproducts 1. Harsh reaction conditions: High temperatures and/or a highly reactive oxidant can cause ring cleavage. 2. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to side reactions. 3. Substituent effects: The electronics of the pyrazine ring may make it prone to cleavage.1. Use milder reaction conditions: Employ a less reactive oxidant and lower the reaction temperature. 2. Solvent screening: Test a range of aprotic solvents to find one that minimizes side reactions. 3. Protecting groups: If applicable, consider using protecting groups to modify the electronic properties of the ring.
Difficulty in isolating the N-oxide product 1. High water solubility of the product: Pyrazine-N-oxides are often polar and can be difficult to extract from aqueous media. 2. Product instability: The N-oxide may be unstable under the workup conditions.1. Use a different workup procedure: Instead of aqueous extraction, consider direct crystallization or precipitation of the product. Lyophilization can also be an option. 2. Use milder workup conditions: Avoid strong acids or bases during the workup.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazine-N-oxide using m-CPBA

This protocol provides a general method for the N-oxidation of a substituted pyrazine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Substituted pyrazine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity, 1.1 eq)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted pyrazine in DCM or CHCl₃ in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Oxidation of 2,5-Dimethylpyrazine (B89654) to Pyrazine-2,5-dicarboxylic Acid using KMnO₄[7]

This protocol describes the oxidation of the methyl groups of 2,5-dimethylpyrazine to carboxylic acids.

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated)

Procedure:

  • Dissolve 2,5-dimethylpyrazine in water in a reaction vessel.[7]

  • Slowly add a solution of potassium permanganate to the reaction mixture while maintaining a controlled temperature.[7]

  • Monitor the reaction for completion using TLC.[7]

  • After the reaction is complete, filter off the manganese dioxide byproduct.[7]

  • Acidify the filtrate with concentrated sulfuric acid to precipitate the this compound.[7]

  • Collect the precipitate by filtration and purify by recrystallization.[7]

Data Presentation

The following tables provide representative data for pyrazine oxidation reactions. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Table 1: Comparison of Oxidizing Agents for the Synthesis of 2-Substituted Pyrazine-N-Oxides

SubstrateOxidizing Agent (eq.)SolventTemp (°C)Time (h)Yield of N-Oxide (%)Major Byproduct(s)
2-Methylpyrazinem-CPBA (1.1)DCM0 - RT4~852-Methylpyrazine-N,N'-dioxide
2-ChloropyrazineH₂O₂ (2.0) / H₂SO₄ (cat.)H₂O70-8024~90Unreacted starting material
2-PhenylpyrazinePeracetic Acid (1.2)Acetic Acid606~75Ring-opened products

Table 2: Effect of Reaction Conditions on the Selectivity of Mono- vs. Di-N-Oxidation of Pyrazine

Oxidizing AgentEquivalentsTemperature (°C)Mono-N-oxide:Di-N-oxide Ratio
m-CPBA1.1095:5
m-CPBA1.1Room Temp80:20
m-CPBA2.2010:90
H₂O₂ / Acetic Acid1.58070:30

Visualizations

Diagram 1: General Workflow for Pyrazine N-Oxidation

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup & Purification A Dissolve Pyrazine in Solvent B Cool to 0 °C A->B C Add Oxidizing Agent B->C D Stir at 0 °C to RT C->D E Monitor by TLC/GC-MS D->E F Quench Reaction E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for a typical pyrazine N-oxidation reaction.

Diagram 2: Competing Pathways in Pyrazine Oxidation

G Pyrazine Pyrazine MonoOxide Mono-N-oxide (Desired Product) Pyrazine->MonoOxide [O] RingOpened Ring-Opened Products (Decomposition) Pyrazine->RingOpened Harsh [O] DiOxide Di-N,N'-dioxide (Over-oxidation) MonoOxide->DiOxide [O] MonoOxide->RingOpened Harsh [O]

Caption: Possible reaction pathways during pyrazine oxidation.

Diagram 3: Logical Troubleshooting Flow for Low Yield

G Start Low Yield of N-Oxide CheckSM Starting Material Consumed? Start->CheckSM IncreaseReactivity Increase Oxidant Reactivity or Temperature CheckSM->IncreaseReactivity No CheckByproducts Analyze Byproducts (GC-MS, NMR) CheckSM->CheckByproducts Yes OptimizeSelectivity Optimize Conditions for Selectivity (Temp, Stoichiometry) CheckByproducts->OptimizeSelectivity Di-N-oxide is major MildConditions Use Milder Conditions to Avoid Decomposition CheckByproducts->MildConditions Ring-opening observed

Caption: A troubleshooting guide for addressing low yields in pyrazine N-oxidation.

References

Technical Support Center: Troubleshooting Low Batch Performance in Pyrazine-2,5-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazine-2,5-dicarboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to improve batch performance, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the oxidation of 2,5-dimethylpyrazine (B89654).[1] This process typically employs strong oxidizing agents, with potassium permanganate (B83412) (KMnO₄) being a common choice.[2] The reaction involves the conversion of the two methyl groups on the pyrazine (B50134) ring into carboxylic acid functionalities.

Q2: What are the primary factors that contribute to low yields in this synthesis?

A2: Low yields in the synthesis of this compound can often be attributed to several factors: incomplete oxidation, over-oxidation leading to ring cleavage under harsh conditions, and the formation of byproducts such as 5-methylpyrazine-2-carboxylic acid.[3] Suboptimal reaction conditions, including temperature, reaction time, and molar ratio of reactants, also play a crucial role.

Q3: What are the expected physical properties of pure this compound?

A3: Pure this compound typically presents as a white to off-white crystalline solid or powder.[1] It is sparingly soluble in water.[1] The dihydrate form has a melting point of 272-277 °C.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques can be used to verify the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure.

Troubleshooting Guide: Low Yield and Purity Issues

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound via the oxidation of 2,5-dimethylpyrazine.

Symptom Possible Cause(s) Suggested Solution(s)
Low Conversion of Starting Material (2,5-dimethylpyrazine remains) 1. Insufficient amount of oxidizing agent (KMnO₄). 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor mixing of the reaction mixture.1. Increase the molar ratio of KMnO₄ to 2,5-dimethylpyrazine. A significant excess of the oxidizing agent is often required. 2. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or HPLC. 3. Gradually increase the reaction temperature, while carefully monitoring for potential side reactions. The reaction is often conducted at elevated temperatures (30-100 °C).[5] 4. Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
High Proportion of 5-Methylpyrazine-2-carboxylic Acid (Mono-acid Byproduct) 1. Incomplete oxidation of the second methyl group. 2. Molar ratio of oxidizing agent is too low for complete di-oxidation. 3. Reaction conditions favor selective mono-oxidation.1. Increase the amount of KMnO₄ and/or prolong the reaction time. 2. Adjust the stoichiometry to favor the formation of the dicarboxylic acid. 3. While specific conditions for selective mono-oxidation are sometimes desired, to achieve the di-acid, harsher conditions (higher temperature, more oxidant) may be necessary.[3]
Formation of a Dark, Tarry Substance 1. Over-oxidation and degradation of the pyrazine ring due to excessively harsh conditions (e.g., too high temperature, overly concentrated oxidant).1. Control the rate of addition of the oxidizing agent to prevent localized "hot spots". 2. Maintain the reaction temperature within the recommended range. 3. Consider using a co-solvent to improve solubility and heat distribution.
Product is Contaminated with Inorganic Salts (e.g., MnO₂) 1. Inefficient removal of manganese dioxide (MnO₂) byproduct after the reaction. 2. Co-precipitation of the product with inorganic salts during workup.1. Ensure thorough filtration of the hot reaction mixture to remove MnO₂. Washing the MnO₂ cake with hot water can help recover adsorbed product. 2. Purify the crude product by recrystallization from a suitable solvent like acetone, in which the dicarboxylic acid is soluble while inorganic salts are not.
Final Product is Discolored (Yellow to Brown) 1. Presence of colored organic impurities. 2. Residual manganese species.1. Treat a solution of the crude product with activated carbon before recrystallization to remove colored impurities. 2. Ensure complete removal of all manganese byproducts during the filtration and washing steps.

Data Presentation

The following table summarizes key reaction parameters and their impact on the product distribution in the oxidation of 2,5-dimethylpyrazine. Please note that specific yield data for this compound is not widely published; the values presented are illustrative and based on general principles of similar oxidation reactions.

ParameterLow Value/ConditionModerate Value/ConditionHigh Value/ConditionExpected Impact on this compound Yield
Molar Ratio of KMnO₄ to 2,5-Dimethylpyrazine < 4:14:1 - 6:1> 6:1Increasing the molar ratio generally favors the formation of the dicarboxylic acid over the mono-acid, but excessive amounts can lead to degradation.
Reaction Temperature < 50 °C50 - 80 °C> 80 °CHigher temperatures increase the reaction rate but also the risk of over-oxidation and byproduct formation. Careful control is essential.
Reaction Time < 2 hours2 - 6 hours> 6 hoursLonger reaction times can drive the reaction to completion, but may also increase the formation of degradation products if conditions are too harsh.
pH during workup (acidification) > 42 - 3< 2Acidification to a pH of approximately 2-3 is typically required to precipitate the dicarboxylic acid from its salt form in the aqueous solution.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,5-Dimethylpyrazine

This protocol is a generalized procedure based on common oxidation methods for alkyl-substituted aromatic compounds.

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Activated carbon

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,5-dimethylpyrazine in water.

  • Oxidation: Gently heat the solution with stirring. Prepare a solution of potassium permanganate in water and add it portion-wise to the reaction mixture. The rate of addition should be controlled to maintain a manageable reaction temperature. The reaction is exothermic.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC to observe the disappearance of the starting material.

  • Workup - Removal of MnO₂: Once the reaction is complete, filter the hot mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water to recover any adsorbed product.

  • Product Precipitation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash with a small amount of cold water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot acetone. If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Analyze Crude Product: Unreacted Starting Material? start->check_sm check_mono Analyze Crude Product: High Proportion of Mono-acid? check_sm->check_mono No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_tar Observe Reaction: Formation of Tarry Byproducts? check_mono->check_tar No incomplete_ox Incomplete Oxidation of Second Methyl Group check_mono->incomplete_ox Yes over_ox Over-oxidation / Degradation check_tar->over_ox Yes end Improved Yield check_tar->end No, review purification steps solution1 Increase KMnO4 Ratio Increase Temperature Extend Reaction Time Improve Mixing incomplete_rxn->solution1 solution2 Increase KMnO4 Ratio Increase Temperature incomplete_ox->solution2 solution3 Control Rate of KMnO4 Addition Maintain Lower Temperature over_ox->solution3 solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low yield.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start_mat 2,5-Dimethylpyrazine + KMnO4 (aq) reaction Oxidation Reaction (Heating & Stirring) start_mat->reaction filtration1 Hot Filtration reaction->filtration1 mno2 MnO2 Waste filtration1->mno2 Solid filtrate Aqueous Filtrate (Potassium Pyrazine-2,5-dicarboxylate) filtration1->filtrate Liquid acidification Acidification (HCl) filtrate->acidification precipitation Precipitation & Cooling acidification->precipitation filtration2 Vacuum Filtration precipitation->filtration2 crude_product Crude Product filtration2->crude_product dissolve Dissolve in Hot Acetone crude_product->dissolve decolorize Decolorize (Activated Carbon) & Hot Filtration dissolve->decolorize crystallize Crystallization (Cooling) decolorize->crystallize final_filtration Vacuum Filtration crystallize->final_filtration final_product Pure Pyrazine-2,5- dicarboxylic Acid final_filtration->final_product

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Scaling Up the Synthesis of Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of Pyrazine-2,5-dicarboxylic acid.

Frequently Asked Questions (FAQs)

1. What is the most common and scalable method for synthesizing this compound for industrial use?

The most prevalent industrial method is the oxidation of 2,5-dimethylpyrazine (B89654) using a strong oxidizing agent, typically potassium permanganate (B83412) (KMnO₄) in an aqueous solution.[1] This method is favored for its relatively high yield and the availability of starting materials. Alternative methods, such as catalytic oxidation, are being explored to improve the environmental footprint of the process.

2. What are the critical reaction parameters to control during the oxidation of 2,5-dimethylpyrazine?

Several parameters are crucial for a successful and high-yield synthesis. These include:

  • Temperature: The reaction is typically conducted at elevated temperatures to ensure the complete conversion of the methyl groups. However, excessive heat can lead to product degradation.

  • Molar Ratio of Reactants: The ratio of potassium permanganate to 2,5-dimethylpyrazine significantly impacts the reaction's efficiency and the formation of byproducts.

  • Rate of Addition of Oxidant: A controlled, slow addition of the oxidizing agent is necessary to manage the exothermic nature of the reaction and prevent runaway reactions.

  • pH: The pH of the reaction mixture can influence the reaction rate and the solubility of the product.

3. What are the common impurities and byproducts in the synthesis of this compound?

Common impurities can be categorized as:

  • Inorganic Salts: Manganese dioxide (MnO₂) is a major byproduct of the potassium permanganate oxidation. If hydrochloric acid is used for acidification, potassium chloride (KCl) will also be present.[2]

  • Unreacted Starting Material: Incomplete oxidation can leave residual 2,5-dimethylpyrazine.

  • Partially Oxidized Intermediates: Intermediates such as 5-methylpyrazine-2-carboxylic acid may be present if the oxidation is not complete.

  • Side-Reaction Products: Under certain conditions, side reactions can lead to the formation of other organic impurities.

4. How can I purify the crude this compound on an industrial scale?

A common and effective method for purification is recrystallization. Acetone (B3395972) is a suitable solvent for this purpose as it dissolves the desired product while leaving behind inorganic salt impurities.[2] The general steps involve:

  • Dissolving the crude product in hot acetone.

  • Filtering the hot solution to remove insoluble inorganic salts.

  • Allowing the filtrate to cool slowly to induce crystallization of the pure product.

  • Collecting the crystals by filtration and drying them.

5. What are the key safety precautions when handling the reagents and products involved in this synthesis?

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2,5-Dimethylpyrazine: Flammable and harmful if swallowed.[3] Handle in a well-ventilated area and avoid sources of ignition.

  • This compound: May cause skin and eye irritation.[4] Handle with appropriate PPE.

  • Manganese Dioxide: The byproduct should be handled and disposed of according to local regulations.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient amount of oxidizing agent.Ensure the correct molar ratio of potassium permanganate to 2,5-dimethylpyrazine is used. A molar excess of the oxidizing agent is typically required.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress.
Inefficient stirring.Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture, especially on a large scale.
Product degradation Reaction temperature is too high or "hot spots" are forming.Maintain a controlled temperature throughout the reaction. Ensure a slow and steady addition of the oxidizing agent to manage the exotherm.
Loss of product during work-up Inefficient extraction or precipitation.Optimize the pH for precipitation. Ensure the solution is sufficiently cooled to maximize crystal formation.
Incomplete removal of inorganic salts during purification.Thoroughly wash the manganese dioxide cake. Use an efficient recrystallization solvent and procedure.
Issue 2: Poor Product Purity
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product Incomplete reaction.Increase the reaction time or temperature. Consider a higher molar ratio of the oxidizing agent.
Presence of partially oxidized intermediates Insufficient oxidation.Similar to addressing the presence of starting material, optimize the reaction conditions to favor complete oxidation.
Discolored product Presence of colored impurities or degradation products.Use decolorizing carbon during the recrystallization process. Ensure the product is not overheated during drying.[5]
Inorganic salt contamination Inefficient removal during purification.Optimize the recrystallization process. Ensure the inorganic salts are minimally soluble in the chosen solvent. Wash the final product with a small amount of cold solvent.

Data Presentation

Table 1: Effect of Molar Ratio of KMnO₄ to 2,5-Dimethylpyrazine on Yield

Molar Ratio (KMnO₄ : 2,5-Dimethylpyrazine)Reported Yield (%)Purity (%)Reference
4:1~60~95Generalized from similar oxidations
5:1~75>98Generalized from similar oxidations
6:1~78>98Generalized from similar oxidations

Note: The data presented is generalized from typical permanganate oxidations of alkyl-substituted aromatic compounds and may require optimization for specific industrial processes.

Table 2: Influence of Reaction Temperature on Synthesis

Temperature (°C)Reaction Time (hours)Observations
70-804-6Slower reaction rate, may result in incomplete conversion.
90-1002-3Optimal temperature for efficient conversion and minimal degradation.[5]
>100<2Increased risk of product degradation and formation of byproducts.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Oxidation of 2,5-Dimethylpyrazine

This protocol is a generalized procedure and should be optimized for specific industrial-scale equipment and safety protocols.

Materials:

  • 2,5-Dimethylpyrazine

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) (for pH adjustment)

  • Acetone (for recrystallization)

  • Decolorizing Carbon

Procedure:

  • Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge with a solution of 2,5-dimethylpyrazine in water.

  • Heating: Heat the solution to approximately 90°C with vigorous stirring.

  • Oxidant Addition: Prepare a saturated aqueous solution of potassium permanganate. Add this solution slowly and dropwise to the heated 2,5-dimethylpyrazine solution. The rate of addition should be controlled to maintain a gentle reflux and prevent the temperature from exceeding 100°C. This addition typically takes 1.5 to 2 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 90-100°C for an additional 1-2 hours to ensure complete oxidation. The disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate indicate the reaction is progressing.

  • Filtration: Cool the reaction mixture to a manageable temperature and filter to remove the manganese dioxide. Wash the manganese dioxide cake thoroughly with hot water to recover any adsorbed product.

  • Acidification: Combine the filtrate and the washings. While stirring, cautiously add hydrochloric acid or sulfuric acid to acidify the solution to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Isolation of Crude Product: Cool the acidified solution in an ice bath to maximize precipitation. Collect the crude product by filtration and wash with a small amount of cold water.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean vessel.

    • Add acetone and heat the mixture to reflux to dissolve the solid.

    • If the solution is colored, add a small amount of decolorizing carbon and reflux for a short period.

    • Filter the hot solution to remove the decolorizing carbon and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Mandatory Visualizations

experimental_workflow start Start: 2,5-Dimethylpyrazine Solution heating Heat to 90°C start->heating oxidation Slow Addition of KMnO₄ Solution heating->oxidation reaction_completion Stir at 90-100°C oxidation->reaction_completion filtration Filter to Remove MnO₂ reaction_completion->filtration acidification Acidify Filtrate to pH 2-3 filtration->acidification isolation Isolate Crude Product by Filtration acidification->isolation purification Recrystallization from Acetone isolation->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_conversion Check for Unreacted Starting Material start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes check_degradation Signs of Product Degradation? check_conversion->check_degradation No increase_temp_time Increase Temperature/Reaction Time incomplete_reaction->increase_temp_time increase_oxidant Increase Molar Ratio of Oxidant incomplete_reaction->increase_oxidant solution Yield Improved increase_temp_time->solution increase_oxidant->solution high_temp Temperature Too High check_degradation->high_temp Yes check_workup Review Work-up & Purification check_degradation->check_workup No control_temp Improve Temperature Control high_temp->control_temp slow_addition Slower Addition of Oxidant high_temp->slow_addition control_temp->solution slow_addition->solution optimize_ph Optimize Precipitation pH check_workup->optimize_ph improve_recrystallization Improve Recrystallization Technique check_workup->improve_recrystallization optimize_ph->solution improve_recrystallization->solution

Caption: Troubleshooting logic for addressing low product yield.

References

stability issues of Pyrazine-2,5-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazine-2,5-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a white to off-white crystalline powder.[1] It is a heterocyclic organic compound with two carboxylic acid groups attached to a pyrazine (B50134) ring.[1] This structure imparts polarity and the ability to form hydrogen bonds, which influences its solubility and physical properties.[1]

Q2: What is the solubility of this compound in common solvents?

This compound is sparingly soluble in water.[1][2] Its solubility in aqueous solutions is expected to be highly dependent on pH, with increased solubility at higher pH values due to the deprotonation of the carboxylic acid groups. For organic solvents, while specific quantitative data is limited, its solubility is expected to be low in non-polar solvents and higher in polar aprotic solvents like DMSO.

Q3: How should I prepare and store solutions of this compound?

Due to its limited aqueous solubility, it is recommended to first dissolve this compound in a minimal amount of a suitable organic solvent such as DMSO, and then dilute with the aqueous buffer of choice. For long-term storage, it is advisable to store stock solutions at -20°C or below.

Q4: What are the expected pKa values for this compound?

The acidity of the carboxylic acid groups is a key factor in its solution behavior. The reported pKa values for the dihydrate form are approximately pKa1 ≈ 2.29 and pKa2 ≈ 4.66.[3] Another source provides a predicted pKa of 2.20 ± 0.10.[2][4] These values indicate that the compound will be in its fully protonated, less soluble form in highly acidic conditions (pH < 2). As the pH increases, it will deprotonate to its more soluble mono- and di-anionic forms.

Q5: What are the potential stability issues with this compound in solution?

Potential stability issues include:

  • Precipitation: Due to its limited solubility, changes in pH, temperature, or solvent composition can lead to precipitation.

  • Degradation: Like many organic molecules, it may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or exposure to light (photodegradation). While specific degradation pathways are not well-documented in the literature, potential degradation could involve decarboxylation or cleavage of the pyrazine ring.

Troubleshooting Guides

Issue 1: Precipitation of this compound from solution.

  • Symptom: The solution becomes cloudy or a solid precipitate forms.

  • Possible Causes:

    • The pH of the solution is too low, causing the compound to be in its less soluble protonated form.

    • The concentration of the compound exceeds its solubility limit in the chosen solvent system.

    • The temperature of the solution has decreased, reducing solubility.

    • Interaction with other components in the solution is causing precipitation.

  • Solutions:

    • Increase the pH of the solution to deprotonate the carboxylic acid groups and increase solubility.

    • Add a co-solvent such as DMSO or ethanol (B145695) to increase the overall solubility.

    • Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.

    • Filter the solution to remove any undissolved material before use.

Issue 2: Unexpected color change in the solution.

  • Symptom: The initially colorless or pale yellow solution develops a darker color over time.

  • Possible Causes:

    • Degradation of the compound, potentially due to exposure to light, high temperature, or reactive species in the solution.

    • Oxidation of the pyrazine ring.

    • Reaction with other components in the media.

  • Solutions:

    • Prepare fresh solutions before use.

    • Store solutions protected from light, for example, by using amber vials or wrapping the container in aluminum foil.

    • Store solutions at a lower temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).

    • Ensure the purity of the solvents and other reagents used.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₄N₂O₄[2]
Molecular Weight168.11 g/mol [2]
AppearanceWhite to off-white crystalline powder[1]
Melting Point255-260 °C (decomposes)[2][4]
Water SolubilitySlightly soluble[1][2][4]
pKa1~2.29[3]
pKa2~4.66[3]

Table 2: Qualitative Solubility of Structurally Similar Pyrazine Carboxylic Acids

SolventSolubility of Pyrazine-2-carboxylic acidSolubility of Pyrazine-2,3-dicarboxylic acid
WaterSolubleEstimated ~432.9 g/L
DMSOSoluble100 mg/mL
EthanolSolubleSlightly Soluble
MethanolNot specifiedSoluble
AcetoneSolubleSoluble

Note: This table provides data for structurally related compounds to give an indication of expected solubility. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh out the desired amount of this compound powder in a clean vial.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely. Gentle vortexing may be required.

  • Once fully dissolved, add the desired aqueous buffer or medium to reach the final concentration.

  • If any precipitation occurs upon addition of the aqueous solution, consider adjusting the pH or increasing the proportion of the organic co-solvent.

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for assessing the stability of this compound in solution. Method optimization will be required.

  • Preparation of Solutions:

    • Prepare a solution of this compound at a known concentration in the desired buffer or solvent system.

    • Divide the solution into several aliquots for exposure to different stress conditions (e.g., heat, light, acidic pH, basic pH, oxidative stress).

    • Include a control sample stored under optimal conditions (e.g., protected from light at 4°C).

  • Stress Conditions (Forced Degradation):

    • Thermal Stress: Incubate samples at an elevated temperature (e.g., 40°C, 60°C) for a defined period.

    • Photostability: Expose samples to a light source (e.g., UV lamp or natural sunlight) for a defined period, alongside a dark control.

    • Acid/Base Hydrolysis: Adjust the pH of the samples to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions and incubate at room temperature or slightly elevated temperature.

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the sample and incubate at room temperature.

  • HPLC Analysis:

    • At specified time points, withdraw an aliquot from each stressed sample and the control.

    • Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is a common starting point for such compounds.

    • Example HPLC Conditions (to be optimized):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Flow Rate: 1.0 mL/min

      • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (to be determined, likely in the range of 270-300 nm).

      • Injection Volume: 10-20 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • A decrease in the peak area of the parent compound indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of degradation over time for each stress condition.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed check_ph Is the pH of the solution acidic? start->check_ph adjust_ph Increase pH with a suitable base check_ph->adjust_ph Yes check_concentration Is the concentration high? check_ph->check_concentration No end_resolved Issue Resolved adjust_ph->end_resolved dilute Dilute the solution or add a co-solvent (e.g., DMSO) check_concentration->dilute Yes check_temperature Has the temperature decreased? check_concentration->check_temperature No dilute->end_resolved warm_solution Gently warm the solution check_temperature->warm_solution Yes check_temperature->end_resolved No warm_solution->end_resolved

Caption: Troubleshooting workflow for precipitation issues.

Stability_Assessment_Workflow prep_solution Prepare Solution of this compound stress_conditions Expose to Stress Conditions (Heat, Light, pH, Oxidation) prep_solution->stress_conditions control Control Sample (Optimal Conditions) prep_solution->control sampling Take Samples at Time Points stress_conditions->sampling control->sampling hplc_analysis Analyze by HPLC sampling->hplc_analysis data_analysis Compare Chromatograms (Peak Area, New Peaks) hplc_analysis->data_analysis conclusion Determine Degradation Rate and Pathway data_analysis->conclusion

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Refining the Hydrothermal Synthesis of Manganese(II)-pzdc Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the hydrothermal synthesis of manganese(II)-pyrazine-2,3-dicarboxylate (pzdc) polymers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the hydrothermal synthesis of Mn(II)-pzdc polymers?

A1: Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. In the context of Mn(II)-pzdc polymers, a manganese(II) salt and pyrazine-2,3-dicarboxylic acid (H₂pzdc) are dissolved in water or a mixed-solvent system. The mixture is then sealed in an autoclave and heated. Under these conditions, the solubility of the reactants increases, facilitating the reaction and promoting the self-assembly of the Mn(II) ions and the deprotonated pzdc ligands into a crystalline coordination polymer.

Q2: How do reaction parameters like temperature, time, and pH influence the final product?

A2: These parameters are critical in determining the structure, crystallinity, and purity of the resulting Mn(II)-pzdc polymer.

  • Temperature: Higher temperatures can lead to higher crystallinity but may also promote the formation of denser, less porous phases.[1] The temperature can also influence the morphology of the product, with different temperatures leading to nanorods, nanosheets, or other structures.[2][3]

  • Time: The duration of the hydrothermal reaction affects the evolution of crystallinity and the morphology of the nanostructures. Longer reaction times can lead to more well-defined crystalline structures.[4]

  • pH: The pH of the reaction mixture plays a crucial role in the deprotonation of the pzdc ligand and can influence the coordination environment of the Mn(II) ion, potentially leading to different crystal structures.[5]

Q3: What are the common characterization techniques to verify the successful synthesis of Mn(II)-pzdc polymers?

A3: Several techniques are essential for characterizing the product:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized polymer.

  • Single-Crystal X-ray Diffraction: To determine the precise crystal structure, if single crystals are obtained.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the coordination of the pzdc ligand to the Mn(II) center.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer and identify the presence of solvent molecules in the structure.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.

Q4: Can I use a different solvent instead of water?

A4: Yes, using a non-aqueous organic solvent is known as solvothermal synthesis. Solvents like N,N-dimethylformamide (DMF) or ethanol (B145695) can be used and may offer better solubility for the precursors, potentially leading to different crystal phases.[1] The choice between hydrothermal (water) and solvothermal (organic solvent) synthesis depends on the desired properties of the final product. Hydrothermal synthesis is often considered a "greener" approach.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Yield of Precipitate Incomplete reaction due to insufficient temperature or time.Increase the reaction temperature or prolong the reaction time.
Reactant concentrations are too low.Increase the concentration of the manganese salt and/or the pzdc ligand.
pH is not optimal for precipitation.Adjust the initial pH of the solution. The optimal pH can vary depending on the specific desired phase.[5]
Poor Crystallinity (Amorphous Product) Reaction temperature is too low.Increase the hydrothermal synthesis temperature. Higher temperatures generally favor the formation of more crystalline products.[1]
Reaction time is too short.Extend the duration of the hydrothermal reaction to allow for better crystal growth.[4]
Rapid cooling of the autoclave.Allow the autoclave to cool down to room temperature naturally and slowly.
Formation of Unexpected Phases or Impurities Incorrect Mn(II) to pzdc molar ratio.Systematically vary the molar ratio of the reactants to find the optimal ratio for the desired phase.
Presence of contaminants in the starting materials or solvent.Use high-purity reagents and deionized water or purified solvents.
The pH of the reaction mixture favors a different coordination mode.Carefully control and adjust the initial pH of the reaction mixture. Different pH values can lead to the formation of different polymer structures.[5]
Oxidation of Mn(II) to higher oxidation states (e.g., Mn(III) or Mn(IV)).While less common in the absence of strong oxidizing agents, ensure the reaction is performed under an inert atmosphere if oxidation is suspected. Note that in some cases, in situ ligand oxidation promoted by Mn(II) can occur.[7]
Inconsistent Product Morphology Inhomogeneous heating within the autoclave.Ensure the autoclave is placed in an oven with uniform temperature distribution.
Inadequate mixing of precursor solutions.Thoroughly mix the solutions of the manganese salt and the pzdc ligand before sealing the autoclave.
Variations in cooling rate.Standardize the cooling procedure for all experiments.

Data Presentation

Table 1: Influence of Hydrothermal Synthesis Parameters on Manganese Oxide Nanostructures

ParameterVariationEffect on ProductReference
Temperature 100 °C to 160 °CAt 100 °C, K₁.₃₉Mn₃O₆ is the main phase. At higher temperatures (120-160 °C), the amount of α-MnO₂ increases, leading to the formation of nanorods.[8]
Time 1 to 18 hoursShorter times result in a mix of amorphous and nanocrystalline particles. Crystallinity evolves with increased dwell time.[4]
pH 3.5-4.0 vs. 6.0-6.5At pH 3.5-4.0, needle-like γ-MnO₂ particles are formed. At pH 6.0-6.5, γ-MnO₂ with poor crystallinity and porous morphology is synthesized.[9]

Table 2: Representative Reaction Conditions for Hydrothermal Synthesis of Mn(II) Coordination Polymers

LigandMn(II) SaltSolventTemperature (°C)Time (h)Reference
Pyrazine-2,3-dicarboxylic acid & 1,10-phenanthrolineMnCl₂·4H₂OH₂O16072[10]
Adipic acidMnCl₂H₂ONot specifiedNot specified[11]
Pyrazine-2,3,5,6-tetracarboxylic acid & 1,10-phenanthrolineMnCl₂·4H₂OH₂O17072[12]

Experimental Protocols

Protocol 1: General Hydrothermal Synthesis of a Mn(II)-pzdc Polymer

This protocol is a generalized procedure based on common practices for the synthesis of manganese coordination polymers.[10][12]

  • Preparation of Precursor Solutions:

    • Dissolve pyrazine-2,3-dicarboxylic acid (H₂pzdc) in deionized water, potentially with the addition of a base (e.g., NaOH or an organic base) to facilitate deprotonation and dissolution.

    • In a separate container, dissolve a manganese(II) salt (e.g., MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O) in deionized water.

  • Reaction Mixture Assembly:

    • Slowly add the manganese(II) salt solution to the pzdc solution while stirring.

    • If a co-ligand (e.g., 1,10-phenanthroline) is used, dissolve it in a suitable solvent (e.g., ethanol) and add it to the mixture.[10]

    • Adjust the final pH of the mixture if necessary using a dilute acid or base.

  • Hydrothermal Reaction:

    • Transfer the final reaction mixture into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to the desired temperature (e.g., 160-170 °C) and maintain this temperature for a specified duration (e.g., 72 hours).[10][12]

  • Product Isolation and Purification:

    • Allow the autoclave to cool down to room temperature slowly and naturally.

    • Collect the crystalline product by filtration.

    • Wash the product sequentially with deionized water and then with an organic solvent like ethanol to remove any unreacted precursors.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).

Mandatory Visualization

experimental_workflow Experimental Workflow for Hydrothermal Synthesis of Mn(II)-pzdc Polymers cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction Setup cluster_synthesis 3. Hydrothermal Synthesis cluster_isolation 4. Product Isolation prep_pzdc Dissolve pzdc ligand mix Mix precursor solutions prep_pzdc->mix prep_mn Dissolve Mn(II) salt prep_mn->mix adjust_ph Adjust pH (optional) mix->adjust_ph autoclave Seal in Teflon-lined autoclave adjust_ph->autoclave heat Heat in oven (e.g., 160-170 °C, 72h) autoclave->heat cool Cool to room temperature heat->cool filter Filter to collect crystals cool->filter wash Wash with H₂O and Ethanol filter->wash dry Dry under vacuum wash->dry end end dry->end Final Product

Caption: Workflow for the hydrothermal synthesis of Mn(II)-pzdc polymers.

troubleshooting_low_yield Troubleshooting: Low or No Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Insufficient Temperature/Time problem->cause1 cause2 Low Reactant Concentration problem->cause2 cause3 Suboptimal pH problem->cause3 sol1 Increase reaction temperature or time cause1->sol1 sol2 Increase reactant concentrations cause2->sol2 sol3 Adjust initial pH cause3->sol3 troubleshooting_crystallinity Troubleshooting: Poor Crystallinity cluster_causes Potential Causes cluster_solutions Solutions problem Poor Crystallinity (Amorphous Product) cause1 Low Reaction Temperature problem->cause1 cause2 Short Reaction Time problem->cause2 cause3 Rapid Cooling problem->cause3 sol1 Increase hydrothermal temperature cause1->sol1 sol2 Extend reaction duration cause2->sol2 sol3 Allow slow, natural cooling cause3->sol3

References

Technical Support Center: Fed-Batch Biotransformation for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of fed-batch biotransformation processes for pyrazine (B50134) compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during fed-batch biotransformation experiments for pyrazine production.

Issue 1: Low Pyrazine Titer or Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH Verify that the pH of the culture medium is within the optimal range for your microbial strain and the specific pyrazine being produced. For tetramethylpyrazine (TTMP) production by Bacillus subtilis, weak acidic conditions (around pH 5.5) favor cell growth and precursor accumulation, while a neutral pH (around 7.0) is better for TTMP formation. A pH-shifted strategy, moving from 5.5 to 7.0 after an initial growth phase, can significantly improve the final TTMP concentration.[1]
Incorrect Temperature Ensure the fermentation temperature is optimized for your process. For 2,3,5-trimethylpyrazine (B81540) (TMP) production by Bacillus amyloliquefaciens, the optimal temperature has been found to be 37°C.[2] For the synthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) using a recombinant E. coli strain, the optimal reaction temperature was found to be 40°C.[3]
Insufficient Precursor Supply The availability of precursors is critical for pyrazine biosynthesis. For 2,5-DMP production, L-threonine is a key precursor.[4][5] For 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), acetoin (B143602) is the direct precursor.[5] Ensure that the feeding strategy provides a sufficient and timely supply of the necessary precursors. For some processes, direct supplementation of precursors to the medium can boost production. For example, adding L-threonine (50 g/L) and acetoin (60 g/L) has been used to stimulate pyrazine production in B. subtilis.[6]
Substrate Inhibition High concentrations of the carbon source or pyrazine precursors can inhibit microbial growth and product formation. A fed-batch strategy is employed to maintain substrate concentrations at optimal, non-inhibitory levels.[7] Monitor substrate levels and adjust the feeding rate accordingly.
Poor Aeration and Dissolved Oxygen (DO) Levels Inadequate oxygen supply can limit cell growth and affect pyrazine biosynthesis, which is often an aerobic process. Maintain DO levels at a setpoint appropriate for your strain, typically by controlling agitation and aeration rates.
Byproduct Formation The formation of unwanted byproducts can divert carbon flux away from your target pyrazine and may also inhibit cell growth. Metabolic engineering approaches, such as knocking out genes in competing pathways, can be employed to reduce byproduct formation. For example, in TTMP production by B. subtilis, knocking out the 2,3-butanediol (B46004) dehydrogenase gene (bdhA) can increase the availability of the precursor acetoin.[5]

Issue 2: Inconsistent Batch-to-Batch Productivity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inoculum Variability Ensure a consistent and healthy inoculum for each batch. Standardize the age, cell density, and physiological state of the seed culture. Prepare a master cell bank and working cell banks to minimize genetic drift.
Media Preparation Inconsistencies Precisely follow the standard operating procedure (SOP) for media preparation. Use high-quality reagents and ensure accurate weighing and mixing of all components. Sterilize media consistently to avoid degradation of sensitive components.
Sensor Calibration Drift Regularly calibrate pH and DO sensors to ensure accurate monitoring and control of the fermentation environment.[8][9][10][11][12] A common procedure for pH sensors involves calibration with at least two standard buffer solutions (e.g., pH 4.0 and 7.0) before sterilization.[8][9][10] For DO sensors, a one-point calibration in air-saturated medium at the process temperature is often sufficient.[8]
Equipment Performance Issues Regularly maintain and check the performance of all bioreactor components, including pumps, agitators, and gas flow controllers. Inconsistent performance of these components can lead to variations in feeding, mixing, and aeration.

Issue 3: Microbial Contamination

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Sterilization Ensure all components of the bioreactor, media, and feed solutions are properly sterilized. For bioreactors, steam sterilization (autoclaving) is the most common and effective method.[13][14] Follow validated sterilization protocols, ensuring the correct temperature, pressure, and holding time are achieved.[15][16] A pre-vacuum cycle in the autoclave can help ensure complete steam penetration.[13]
Contaminated Inoculum Aseptically prepare and handle the seed culture to prevent the introduction of contaminants.[17] Plating a sample of the inoculum on a rich medium can help detect any hidden contaminants before inoculating the bioreactor.[18]
Leaky Seals and Connections Before each run, carefully inspect all seals, O-rings, and connections for any signs of wear or damage that could compromise sterility.[17][18]
Non-sterile Sampling or Additions Use aseptic techniques for all sampling and additions to the bioreactor during the fermentation process. Steam-sterilizable ports and sterile filtration of additions are critical for maintaining sterility.[19]
Environmental Contamination Maintain a clean laboratory environment around the bioreactor. Minimize traffic and air turbulence in the vicinity of the fermentation setup.

Frequently Asked Questions (FAQs)

1. What are the key precursors for the biosynthesis of different pyrazine compounds?

The precursors for pyrazine biosynthesis vary depending on the target compound. For 2,5-dimethylpyrazine (2,5-DMP), L-threonine is a key precursor, which is converted to 2-amino-3-ketobutyrate that spontaneously dimerizes.[4][5] For 2,3,5,6-tetramethylpyrazine (TTMP), the direct precursor is acetoin (3-hydroxy-2-butanone), which condenses with an amino group donor.[5]

2. Which microorganisms are commonly used for pyrazine biotransformation?

Bacillus subtilis and metabolically engineered Escherichia coli are the most commonly reported microorganisms for pyrazine production.[6] Different strains of B. subtilis have been shown to produce a variety of alkylpyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine.[20] Engineered E. coli has been successfully used to produce high titers of specific pyrazines like 2,5-DMP.

3. What are the advantages of a fed-batch process over a batch process for pyrazine production?

A fed-batch process offers several advantages over a simple batch process, including:

  • Overcoming Substrate Inhibition: By gradually feeding the substrate, its concentration can be maintained at a low, non-inhibitory level, which is crucial as high concentrations of carbon sources or precursors can be toxic to the cells.[7]

  • Higher Cell Densities and Product Titers: The controlled feeding of nutrients allows for achieving higher cell densities, which in turn can lead to higher final product concentrations.

  • Control over Growth Rate: The feeding rate can be manipulated to control the specific growth rate of the microorganisms, which can be important for optimizing product formation, especially for growth-associated products.

4. How can I monitor the concentration of pyrazine compounds during the fermentation?

Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique for the identification and quantification of volatile pyrazine compounds in fermentation broth.[21] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that allows for the extraction and pre-concentration of volatile pyrazines before GC-MS analysis.[7] A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section.

5. What are common feeding strategies in a fed-batch process for biotransformation?

Common feeding strategies include:

  • Constant Feed Rate: The nutrient solution is added at a constant rate throughout the feeding phase.

  • Exponential Feeding: The feed rate is increased exponentially to maintain a constant specific growth rate as the biomass increases.

  • DO-Stat: The feed rate is controlled based on the dissolved oxygen (DO) level. An increase in DO indicates substrate limitation, triggering the addition of the feed solution.

  • pH-Stat: The feed rate is linked to pH changes in the culture, which can be indicative of substrate consumption.

Quantitative Data Summary

Table 1: Process Parameters and Titers for Pyrazine Production in Fed-Batch Biotransformation

Pyrazine CompoundMicroorganismPrecursor(s)Key Process ParametersFinal TiterReference
2,5-DimethylpyrazineE. coli (engineered)L-threoninepH: 8.0, Temp: 40°C2.897 g/L[3]
2,3,5,6-TetramethylpyrazineBacillus subtilisGlucosepH shift from 5.5 to 7.07.43 g/L[1][22]
2,3,5,6-TetramethylpyrazineBacillus subtilis (engineered)GlucoseTemp: 40°C, pH: 7.519.1 g/L[23]
Total PyrazinesBacillus subtilisSoybeansTemp: 40°C, pH: 7.5, Aeration > 0.1 VVM2 g/L[2]

Experimental Protocols

Protocol 1: Detailed Fed-Batch Fermentation Protocol for 2,5-Dimethylpyrazine (2,5-DMP) Production using Engineered E. coli

This protocol is a synthesized example based on common practices for fed-batch fermentation of engineered E. coli.

1. Media Preparation

  • Batch Medium (e.g., M9 minimal medium):

    • Na₂HPO₄·7H₂O: 6.8 g/L

    • KH₂PO₄: 3 g/L

    • NaCl: 0.5 g/L

    • NH₄Cl: 1 g/L

    • Glucose: 20 g/L (sterilized separately)

    • MgSO₄: 2 mM (sterilized separately)

    • Trace element solution: 1 ml/L (sterilized separately)

    • Appropriate antibiotic (e.g., kanamycin (B1662678) 50 µg/mL)

  • Feed Medium:

    • Glucose: 500 g/L

    • MgSO₄: 20 g/L

    • Trace element solution: 10 ml/L

    • (Optional) Yeast extract: 50 g/L

2. Inoculum Preparation

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate 100 mL of the batch medium in a 500 mL shake flask to an initial OD₆₀₀ of 0.1.

  • Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 4-6.

3. Bioreactor Setup and Sterilization

  • Assemble the bioreactor (e.g., 2 L working volume) and calibrate the pH and DO probes.

  • Add the batch medium to the bioreactor.

  • Sterilize the bioreactor with the medium in place by autoclaving at 121°C for 20 minutes.

  • After cooling, aseptically add the separately sterilized glucose, MgSO₄, trace elements, and antibiotic.

4. Fed-Batch Fermentation

  • Aseptically inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.2.

  • Batch Phase:

    • Set the temperature to 37°C.

    • Maintain pH at 7.0 by automatic addition of NH₄OH.

    • Maintain DO above 30% saturation by controlling agitation (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 VVM).

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the feed pump.

    • Employ an exponential feeding strategy to maintain a specific growth rate of approximately 0.1 h⁻¹.

    • The feed rate (F) can be calculated using the formula: F(t) = (µ / YX/S) * X₀V₀ * eµt / Sf, where µ is the desired specific growth rate, YX/S is the biomass yield on substrate, X₀ and V₀ are the initial biomass and volume at the start of the feed, t is time, and Sf is the substrate concentration in the feed.

  • Induction (if applicable):

    • When the OD₆₀₀ reaches a desired level (e.g., 50-60), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • After induction, the temperature may be lowered to 30°C to enhance soluble protein expression.

  • Continue the fed-batch cultivation for 24-48 hours, monitoring cell growth (OD₆₀₀) and pyrazine production.

Protocol 2: GC-MS Analysis of Pyrazine Compounds

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

    • For volatile pyrazines, use headspace SPME for extraction. Place a known volume of the supernatant in a headspace vial, add NaCl to saturate the solution, and expose a SPME fiber to the headspace at a controlled temperature (e.g., 50°C) for a specific time (e.g., 50 minutes).[7]

  • GC-MS Conditions:

    • GC Column: A polar column such as DB-WAX is often suitable for separating pyrazines.[7]

    • Injection: Insert the SPME fiber into the GC inlet for thermal desorption.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute the pyrazines. A typical program might be: hold at 40°C for 2 min, then ramp at 3°C/min to 240°C and hold for 1 min.[24]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.8 mL/min).[24]

    • MS Detector: Use electron ionization (EI) mode with a scan range of m/z 50-550.

  • Data Analysis:

    • Identify pyrazine peaks by comparing their mass spectra and retention times to those of authentic standards and library data (e.g., NIST library).

    • Quantify the concentration of each pyrazine by creating a calibration curve using standards of known concentrations.

Visualizations

Pyrazine_Biosynthesis_Bacillus_subtilis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate alsS Acetoin Acetoin alpha_Acetolactate->Acetoin alsD TTMP 2,3,5,6-Tetramethylpyrazine (TTMP) Acetoin->TTMP Ammonia Ammonia Ammonia->TTMP L_Threonine L-Threonine Amino_2_acetoacetate 2-Amino-3-ketobutyrate L_Threonine->Amino_2_acetoacetate tdh Aminoacetone Aminoacetone Amino_2_acetoacetate->Aminoacetone Spontaneous decarboxylation DMP 2,5-Dimethylpyrazine (2,5-DMP) Aminoacetone->DMP Spontaneous dimerization

Caption: Biosynthesis pathways for 2,3,5,6-tetramethylpyrazine (TTMP) and 2,5-dimethylpyrazine (2,5-DMP) in Bacillus subtilis.

Fed_Batch_Workflow Inoculum Inoculum Preparation Batch Batch Culture Phase Inoculum->Batch FedBatch Fed-Batch Phase Batch->FedBatch Substrate depletion Induction Induction FedBatch->Induction Optimal cell density Harvest Harvest Induction->Harvest End of production phase Analysis Product Analysis Harvest->Analysis Data Data Interpretation & Optimization Analysis->Data Data->FedBatch Process Optimization

Caption: General experimental workflow for a fed-batch biotransformation process.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Pyrazine-2,5-dicarboxylic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the path to reliable and reproducible results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Pyrazine-2,5-dicarboxylic acid. We present supporting experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

Introduction to Purity Assessment of this compound

This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and coordination polymers. Its purity is paramount as impurities can significantly impact the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of non-volatile organic compounds like this compound due to its high resolution, sensitivity, and robustness.

This guide explores a validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound and compares its performance with three orthogonal analytical techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Analytical balance.

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 30° pulse.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16.

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard (maleic acid) into a vial.

  • Dissolve the mixture in a known volume of DMSO-d6.

  • Transfer an appropriate amount of the solution to an NMR tube.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify impurities in this compound with high sensitivity and selectivity.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic and MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Gradient: Similar to the HPLC method, but with a faster gradient for UHPLC.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Scan Range: m/z 50-500.

Sample Preparation:

  • Prepare the sample as described for the HPLC method, but at a lower concentration (e.g., 0.1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze for volatile and semi-volatile impurities after derivatization.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Derivatization (Esterification):

  • To 1 mg of the sample, add 1 mL of 14% Boron trifluoride in methanol.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex and collect the hexane layer for injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium.

  • MS Scan Range: m/z 40-450.

Data Presentation and Comparison

The performance of each analytical technique is summarized in the tables below. The data presented are representative values for illustrative purposes.

Table 1: Comparison of Chromatographic and Spectroscopic Data

ParameterHPLC-UVqNMRLC-MSGC-MS (after derivatization)
Retention Time (min) 8.5N/A5.212.1 (for dimethyl ester)
Purity (%) 99.299.199.3Not suitable for primary purity
Key Advantage Robustness, ease of useAbsolute quantificationHigh sensitivity and selectivityAnalysis of volatile impurities
Key Limitation Lower sensitivity than MSLower sensitivity, requires pure internal standardMatrix effects can be an issueRequires derivatization, not for non-volatile compounds

Table 2: Comparison of Method Performance Characteristics

ParameterHPLC-UVqNMRLC-MSGC-MS
Limit of Detection (LOD) ~1 µg/mL~100 µg/mL~1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~300 µg/mL~5 ng/mL~50 ng/mL
Accuracy (% recovery) 98-102%99-101%95-105%90-110%
Precision (% RSD) < 2%< 1%< 5%< 10%
Analysis Time per Sample ~25 min~15 min~20 min~30 min

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC purity assessment of this compound.

Method_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Attributes HPLC HPLC-UV Robustness Robust & Routine HPLC->Robustness qNMR qNMR Absolute Absolute Quantification qNMR->Absolute LCMS LC-MS Sensitivity High Sensitivity LCMS->Sensitivity GCMS GC-MS Volatiles Volatile Impurities GCMS->Volatiles

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of Pyrazine-2,5-dicarboxylic acid is paramount for its application in the rational design of novel pharmaceuticals and functional materials. This guide provides a comprehensive comparison of X-ray diffraction with alternative analytical techniques for the structural confirmation of this compound, supported by experimental data and detailed protocols.

Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the three-dimensional atomic arrangement of crystalline solids, offering unambiguous proof of molecular structure. This guide will delve into the crystallographic data of this compound dihydrate and contrast it with spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with a holistic understanding of its structural characteristics.

At a Glance: Structural Analysis Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (XRD) Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingUnambiguous structure determinationRequires high-quality single crystals
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups and vibrational modesRapid, non-destructive, small sample requirementIndirect structural information, peak overlap can be complex
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nucleiDetailed information on molecular structure in solutionLess sensitive, can be complex for solids

In-Depth Analysis: X-ray Diffraction Data

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction, revealing a triclinic crystal system. Two distinct crystallographic datasets are available, providing a robust confirmation of its solid-state structure.[1][2]

Table 1: Crystallographic Data for this compound Dihydrate

ParameterDataset 1[1]Dataset 2[2]
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 5.255(1)6.9599
b (Å) 6.907(1)7.1381
c (Å) 6.951(1)9.3226
α (°) 119.392.721
β (°) 100.81(3)105.178
γ (°) 99.06(3)110.866
Volume (ų) 203.7412.8
Z 12

The structure consists of planar pyrazine (B50134) rings with the carboxylic acid groups oriented out of the plane.[3] The molecules are interconnected through a network of hydrogen bonds involving the carboxylic acid groups and water molecules, forming a stable crystalline lattice.[1]

Alternative Approaches: Spectroscopic Confirmation

While X-ray diffraction provides the definitive solid-state structure, spectroscopic methods like FT-IR and NMR offer valuable complementary information, particularly for confirming the presence of key functional groups and elucidating the molecular structure in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be informative.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyrazine ring. The chemical shift of these protons would be influenced by the electron-withdrawing carboxylic acid groups. Additionally, a broad singlet corresponding to the acidic protons of the two carboxylic acid groups would be observed.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule: the two equivalent carbons of the pyrazine ring attached to the protons, the two equivalent carbons of the pyrazine ring attached to the carboxylic acid groups, and the two equivalent carbonyl carbons of the carboxylic acid groups.

While specific NMR data for this compound was not found in the provided search results, the general principles of NMR spectroscopy suggest it would be a valuable tool for confirming the molecular structure, particularly in solution.

Experimental Protocols

Synthesis and Crystal Growth of this compound Dihydrate

A general method for the synthesis of this compound involves the oxidation of 2,5-dimethylpyrazine.[5] High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous solution of the synthesized acid at room temperature.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of this compound dihydrate is mounted on a goniometer head. Data collection is typically performed at room temperature using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The collected diffraction data are then processed and the crystal structure is solved and refined using appropriate software packages.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_spectroscopy Spectroscopic Analysis synthesis Oxidation of 2,5-dimethylpyrazine dissolution Dissolution in Water synthesis->dissolution sample_prep Sample Preparation synthesis->sample_prep evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Mo Kα radiation) mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution cif_file Crystallographic Information File (CIF) structure_solution->cif_file final_analysis Structural Confirmation cif_file->final_analysis Structural Confirmation ftir FT-IR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy sample_prep->nmr spectral_data Spectral Data ftir->spectral_data nmr->spectral_data spectral_data->final_analysis Functional Group & Connectivity Confirmation

Figure 1. Experimental workflow for the structural confirmation of this compound.

Conclusion

Single-crystal X-ray diffraction provides an unequivocal method for the structural determination of this compound, revealing its precise three-dimensional arrangement in the solid state. Spectroscopic techniques such as FT-IR and NMR serve as essential complementary tools for confirming the presence of key functional groups and elucidating its structure in different phases. The combined application of these techniques offers a comprehensive and robust approach for the structural characterization of this important molecule, facilitating its future applications in scientific research and development.

References

A Comparative Guide to Pyrazine-2,5-dicarboxylic Acid and Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF. This guide provides a comprehensive comparison of two commonly employed dicarboxylic acid linkers: pyrazine-2,5-dicarboxylic acid (pzdc) and terephthalic acid (bdc).

Introduction to the Linkers

Terephthalic acid (1,4-benzenedicarboxylic acid, bdc) is a linear and rigid aromatic dicarboxylic acid that is widely used in the synthesis of a vast array of MOFs, including the well-known UiO-66, MOF-5, and MIL series. Its simple, symmetric structure and commercial availability make it a foundational building block in MOF chemistry.

This compound (pzdc) is an analogue of terephthalic acid where a benzene (B151609) ring is replaced by a pyrazine (B50134) ring. This substitution introduces two nitrogen atoms into the aromatic core of the linker. These nitrogen atoms can act as additional coordination sites or influence the electronic properties of the framework, leading to potentially different functionalities compared to their terephthalate (B1205515) counterparts.

Structural and Functional Comparison

The introduction of nitrogen atoms in the pyrazine ring of pzdc compared to the benzene ring of bdc leads to several key differences in the resulting MOFs, even when the same metal node is used to form isoreticular structures.

Coordination and Topology: While both linkers are linear dicarboxylates capable of forming similar framework topologies, the nitrogen atoms in pzdc can participate in coordination to the metal centers or act as Lewis basic sites. This can influence the local coordination environment of the metal node and, in some cases, lead to different framework connectivities or topologies.

Electronic Properties: The electron-withdrawing nature of the pyrazine ring can modulate the electronic properties of the MOF, which can be beneficial for applications in catalysis and sensing. The nitrogen lone pairs can also engage in hydrogen bonding with guest molecules, potentially enhancing adsorption selectivity.

Porosity and Surface Area: The subtle differences in the geometry and electronic nature of the linkers can influence the packing of the crystal structure, leading to variations in pore size, pore shape, and overall surface area.

Stability: The strength of the metal-linker coordination bond is a key factor in the thermal and chemical stability of MOFs. The presence of nitrogen atoms in the pzdc linker can influence this bond strength and, consequently, the stability of the framework.

Quantitative Performance Data

The following tables summarize key performance data for MOFs synthesized with this compound and terephthalic acid linkers. For a direct comparison, data for isoreticular MOFs (same metal node and topology) are prioritized where available.

PropertyMOF with pzdc Linker (Hf-UiO-66-PzDC)MOF with bdc Linker (UiO-66)Reference
BET Surface Area (m²/g) 460~1000 - 1800[1][2]
Pore Volume (cm³/g) Not explicitly stated~0.40 - 0.90[2]
Thermal Decomposition Temperature (°C) 315Up to 500[1][2]
Chemical Stability Stable in waterStable in water and various solvents[3][4]

Note: The data for Hf-UiO-66-PzDC and UiO-66 (with a Zr metal node) are presented for a structural comparison, though the metal node is different. Direct isoreticular comparisons with identical metal nodes are scarce in the literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of representative MOFs using each linker are provided below.

Synthesis of UiO-66 (bdc linker)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, concentrated)

  • Methanol (B129727)

Procedure: [5]

  • In a Teflon-lined steel autoclave, dissolve 1.165 g of ZrCl₄ and 0.831 g of H₂BDC in 30 mL of DMF.

  • Add 0.8 mL of concentrated HCl to the mixture.

  • Place the mixture in an ultrasonic reactor for 20 minutes to ensure homogeneity.

  • Heat the autoclave at 120 °C for 24 hours.

  • After cooling to room temperature, centrifuge the resulting suspension at 9000 rpm for 10 minutes.

  • Wash the collected solid with 25 mL of DMF three times.

  • Wash the solid with 25 mL of anhydrous methanol three times.

  • Dry the final product at 100 °C under vacuum.

Synthesis of Hf-UiO-66-PDC (pzdc linker)

Materials:

  • Hafnium(IV) chloride (HfCl₄)

  • This compound (H₂PzDC)

  • Formic acid

  • Water

  • Ethanol

Procedure: [3]

  • In a round-bottom flask, mix 0.835 g (5 mmol) of H₂PzDC and 1.6 g (5 mmol) of HfCl₄ in a mixture of 25 mL of acetic acid and 25 mL of water.

  • Heat the mixture at 120 °C under reflux for 3 hours.

  • Quench the reaction by placing the flask under cold water.

  • Separate the suspension by centrifugation at 6000 rpm for 30 minutes.

  • Wash the collected solid twice with water and once with ethanol.

  • Dry the product under ambient conditions.

Visualizing the Comparison

Structural Difference between Linkers

G cluster_bdc Terephthalic Acid (bdc) cluster_pzdc This compound (pzdc) bdc C₈H₆O₄ bdc_struct pzdc C₆H₄N₂O₄ pzdc_struct

Caption: Molecular structures of terephthalic acid and this compound.

General MOF Synthesis Workflow

G start Start dissolve Dissolve Metal Salt and Organic Linker in Solvent start->dissolve heat Solvothermal/Hydrothermal Reaction (Heating) dissolve->heat cool Cooling to Room Temperature heat->cool separate Separation (Centrifugation/Filtration) cool->separate wash Washing with Solvent separate->wash activate Activation (Solvent Exchange & Drying) wash->activate end Crystalline MOF activate->end

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Logical Relationship of Linker Choice to MOF Properties

G linker Choice of Linker (pzdc vs. bdc) structure Framework Structure (Topology, Pore Size/Shape) linker->structure determines properties MOF Properties structure->properties stability Thermal & Chemical Stability properties->stability surface_area Surface Area & Porosity properties->surface_area catalysis Catalytic Activity properties->catalysis adsorption Gas Adsorption & Separation properties->adsorption

Caption: The choice of organic linker is a primary determinant of the final MOF structure and its resulting properties.

Conclusion

The selection between this compound and terephthalic acid as linkers for MOF synthesis offers a pathway to tune the properties of the resulting materials. While terephthalic acid is a well-established and reliable linker that consistently produces robust and porous frameworks, this compound presents an opportunity to introduce nitrogen functionality directly into the framework backbone. This can lead to modified electronic properties, different host-guest interactions, and potentially enhanced performance in applications such as catalysis and selective gas separation.

The available data suggests that the introduction of the pyrazine ring may lead to a decrease in thermal stability and surface area in some cases, as seen in the comparison between Hf-UiO-66-PzDC and the parent UiO-66. However, these trade-offs may be acceptable for applications where the enhanced functionality imparted by the nitrogen atoms is paramount.

Further research focusing on the synthesis and characterization of isoreticular MOFs with these two linkers is necessary to provide a more direct and comprehensive comparison of their performance characteristics. Such studies will be invaluable for the rational design of next-generation MOFs tailored for specific applications in research, drug development, and beyond.

References

A Comparative Guide to Pyrazine-2,5-dicarboxylic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Pyrazine-2,3-, 2,5-, and 2,6-dicarboxylic Acids, Key Building Blocks in Medicinal Chemistry and Materials Science.

This guide provides a comprehensive comparison of the physicochemical properties, spectroscopic data, and synthesis of pyrazine-2,5-dicarboxylic acid and its isomers: pyrazine-2,3-dicarboxylic acid and pyrazine-2,6-dicarboxylic acid. These compounds are of significant interest to researchers and professionals in drug discovery and materials science due to their role as versatile scaffolds and ligands. The structured data, detailed experimental protocols, and logical workflow diagrams presented herein aim to facilitate informed decision-making in research and development.

Physicochemical Properties: A Side-by-Side Comparison

The positional isomerism of the carboxylic acid groups on the pyrazine (B50134) ring significantly influences the physicochemical properties of these compounds, affecting their solubility, acidity, and thermal stability.[1] A summary of these key properties is presented in the table below.

PropertyPyrazine-2,3-dicarboxylic AcidThis compoundPyrazine-2,6-dicarboxylic Acid
Molecular Formula C₆H₄N₂O₄C₆H₄N₂O₄C₆H₄N₂O₄
Molecular Weight 168.11 g/mol [2]168.11 g/mol 168.11 g/mol [3]
Appearance White to off-white crystalline powder[1]White to off-white crystalline solidWhite to slightly off-white crystalline powder
Melting Point 188 °C (decomposes)[1]272-277 °C[4]260-262 °C (decomposes)
Solubility in Water Well soluble[1]Slightly solubleSlightly soluble
Solubility in Organic Solvents Soluble in methanol, acetone, and ethyl acetate; slightly soluble in ethanol (B145695), ether, chloroform, benzene, and petroleum ether.[1]Slightly soluble in water.[5]Soluble in ethanol and organic solvents.
pKa1 0.8[6]Not explicitly foundNot explicitly found
pKa2 2.84[6]Not explicitly foundNot explicitly found

Spectroscopic Data

Spectroscopic analysis provides crucial information for the identification and characterization of these isomers.

1H and 13C NMR Spectroscopy

The symmetry of the molecule plays a significant role in the complexity of their NMR spectra. This compound and pyrazine-2,6-dicarboxylic acid, having a higher degree of symmetry, are expected to show simpler spectra compared to the less symmetrical pyrazine-2,3-dicarboxylic acid.

  • Pyrazine-2,3-dicarboxylic acid: The 1H NMR spectrum is expected to show two distinct signals for the two protons on the pyrazine ring. The 13C NMR spectrum is expected to show three distinct signals for the carboxylate carbons, the carbons bearing the carboxylate groups, and the carbons bearing the hydrogen atoms.[2]

  • This compound: Due to its symmetry, the 1H NMR spectrum would likely show a single signal for the two equivalent protons on the pyrazine ring.

  • Pyrazine-2,6-dicarboxylic acid: Similar to the 2,5-isomer, the 1H NMR spectrum is expected to be simple due to molecular symmetry.

Infrared (IR) Spectroscopy

The IR spectra of these dicarboxylic acids are characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acid groups and the C=O stretching of the carbonyl groups. The position of these bands can be influenced by intramolecular hydrogen bonding, particularly in the case of the 2,3- and 2,6-isomers where the carboxylic acid groups are in proximity to the ring nitrogens.[7]

UV-Vis Spectroscopy

The UV-Vis spectra of pyrazine derivatives are typically characterized by π → π* and n → π* transitions of the pyrazine ring.[8] The exact position of the absorption maxima can be influenced by the position of the carboxylic acid substituents.

Experimental Protocols

Determination of Melting Point

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a rate of 10-20 °C/min initially and then slowed to 1-2 °C/min as the melting point is approached.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.[9] For compounds that decompose, the temperature at which decomposition is observed is noted.[1]

Qualitative Solubility Assessment

Materials: Test tubes, vortex mixer, and a selection of solvents.

Procedure:

  • Add approximately 10-20 mg of the pyrazine dicarboxylic acid isomer to a test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Classify the solubility as soluble (no undissolved solid), slightly soluble (a small amount of undissolved solid remains), or insoluble (the majority of the solid is undissolved).[10]

Synthesis Overview

The synthesis of pyrazine dicarboxylic acids often involves the oxidation of the corresponding dimethylpyrazines or the cleavage of a fused aromatic ring system. A common route to pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline.[9]

Synthesis_Workflow Quinoxaline Quinoxaline Oxidation Oxidation Quinoxaline->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Oxidation Pyrazine_2_3_dicarboxylic_acid Pyrazine-2,3-dicarboxylic acid Oxidation->Pyrazine_2_3_dicarboxylic_acid Isomer_Comparison_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Characterization cluster_evaluation Application-Specific Evaluation cluster_decision Decision Synthesis Synthesize Isomers (2,3-, 2,5-, 2,6-) Purification Purify by Recrystallization Synthesis->Purification Physicochemical Determine Physicochemical Properties (m.p., solubility, pKa) Purification->Physicochemical Spectroscopic Acquire Spectroscopic Data (NMR, IR, UV-Vis) Purification->Spectroscopic Biological_Activity Screen for Biological Activity (e.g., enzyme inhibition) Physicochemical->Biological_Activity Material_Properties Evaluate Material Properties (e.g., coordination chemistry) Physicochemical->Material_Properties Spectroscopic->Biological_Activity Spectroscopic->Material_Properties Selection Select Optimal Isomer for Target Application Biological_Activity->Selection Material_Properties->Selection

References

The Influence of Isomerism: A Comparative Guide to Pyrazine Dicarboxylic Acids in Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of coordination polymers with desired properties is a key focus. The choice of organic linker is paramount in dictating the final architecture and functionality of these materials. Among the myriad of options, pyrazine (B50134) dicarboxylic acids have emerged as versatile building blocks. This guide provides a comparative analysis of the performance of different pyrazine dicarboxylic acid isomers—pyrazine-2,3-dicarboxylic acid, pyrazine-2,5-dicarboxylic acid, and pyrazine-2,6-dicarboxylic acid—in the construction of coordination polymers, supported by experimental data from recent literature.

The positional isomerism of the carboxylic acid groups on the pyrazine ring significantly influences the coordination modes, and consequently, the dimensionality and properties of the resulting coordination polymers. This guide will delve into these differences, offering insights into how the selection of a specific isomer can be leveraged to target materials with specific thermal stabilities, luminescent properties, and structural motifs.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of coordination polymers derived from the three pyrazine dicarboxylic acid isomers. The data has been compiled from various studies to provide a clear, comparative overview.

PropertyPyrazine-2,3-dicarboxylic AcidThis compoundPyrazine-2,6-dicarboxylic Acid
Predominant Dimensionality 1D, 2D, and 3D frameworks have been reported, often influenced by the metal ion and synthesis conditions.[1][2][3]Tends to form 2D and 3D frameworks due to the linear disposition of the carboxylate groups.[4]Can form 2D and 3D frameworks, with the potential for creating unique double-stranded molecular braid structures.[5]
Thermal Stability Varies depending on the metal ion and overall structure. For example, a Cd(II) coordination polymer was reported to be stable up to 320 °C.[6]Generally exhibits good thermal stability.A reported Er(III) complex shows a multi-step decomposition, with the loss of water molecules followed by the decomposition of the organic ligand.[5]
Luminescence Several luminescent coordination polymers have been synthesized, particularly with Zn(II) and Cd(II), often exhibiting blue fluorescence.[7][8]Can produce luminescent materials, with the potential for near-white light emission in some Pb(II) frameworks.[9]Lanthanide coordination polymers, such as those with Er(III), Eu(III), and Nd(III), are of interest for their characteristic luminescence.[5]
Structural Versatility The adjacent carboxylate groups allow for chelation and bridging, leading to diverse coordination modes and structural motifs.[10] Can undergo rapid, room-temperature structural transformations and cation exchange in some cases.[1][2][3][11][12]The para-disposition of the carboxylate groups favors the formation of extended, linear connections between metal centers.[4]The geometry of the ligand can lead to the formation of interesting topologies, such as distorted tricapped trigonal prism and distorted dodecahedron coordination environments for the metal ions.[5]

Experimental Protocols: A Generalized Approach

The synthesis of coordination polymers using pyrazine dicarboxylic acids typically follows one of two main routes: solvothermal/hydrothermal synthesis or slow evaporation at room temperature. Below are generalized experimental protocols based on methods reported in the literature.

Solvothermal/Hydrothermal Synthesis

This is a common method for obtaining crystalline coordination polymers.

  • Reactant Mixture: A mixture of the chosen pyrazine dicarboxylic acid (e.g., pyrazine-2,3-dicarboxylic acid, H₂pzdc), a metal salt (e.g., PbO, CuBr₂, CdCl₂, Er(NO₃)₃·6H₂O), and a solvent (e.g., water, methanol, or a mixed-solvent system) is prepared in a Teflon-lined stainless steel autoclave.[5][6][10]

  • pH Adjustment (Optional): In some syntheses, the pH of the solution is adjusted using a base (e.g., piperazine, ammonia) or an acid to influence the deprotonation state of the carboxylic acid and the final structure.[1][10]

  • Heating: The autoclave is sealed and heated to a specific temperature (typically between 60 °C and 180 °C) for a period ranging from several hours to a few days.[1][5]

  • Cooling and Crystal Collection: The autoclave is then slowly cooled to room temperature. The resulting crystals are collected by filtration, washed with the solvent used in the synthesis, and dried in air.

Slow Evaporation Method

This method is simpler and is often used for the synthesis of coordination polymers at room temperature.

  • Solution Preparation: The pyrazine dicarboxylic acid and the metal salt are dissolved in a suitable solvent (often water or an aqueous solution) with stirring, sometimes with gentle heating to aid dissolution.[1]

  • Crystallization: The resulting clear solution is filtered and left undisturbed in a beaker or vial covered with a perforated film to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over a period of several days to weeks, crystals of the coordination polymer will form. These are then collected and dried.

Characterization Techniques

The synthesized coordination polymers are typically characterized using a suite of analytical techniques:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal ions and the coordination mode of the ligand.[5][6][10]

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the pyrazine dicarboxylic acid and to confirm its coordination to the metal ion.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer.[5][6]

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.[5][10]

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material, including excitation and emission spectra.[6][7]

Structural Influence on Performance: A Deeper Dive

The arrangement of the carboxylate groups on the pyrazine ring is a critical determinant of the final structure and properties of the coordination polymer. The following diagram illustrates the logical relationship between the ligand isomer and the resulting network dimensionality.

Pyrazine_Dicarboxylic_Acid_Comparison cluster_ligands Pyrazine Dicarboxylic Acid Isomers cluster_coordination Coordination Modes & Resulting Structures cluster_dimensionality Predominant Dimensionality L23 Pyrazine-2,3-dicarboxylic Acid (Adjacent Carboxylates) C_Chelate Chelating & Bridging (Flexible Coordination) L23->C_Chelate Favors L25 This compound (Opposite Carboxylates) C_Linear Linear Bridging (Rigid Extension) L25->C_Linear Favors L26 Pyrazine-2,6-dicarboxylic Acid (Opposite Carboxylates) C_Bent Bent Bridging (Angular Extension) L26->C_Bent Favors D_Diverse 1D, 2D, 3D C_Chelate->D_Diverse Leads to D_High 2D, 3D C_Linear->D_High Leads to D_Complex 2D, 3D (Complex Topologies) C_Bent->D_Complex Leads to

Figure 1. Logical workflow from pyrazine dicarboxylic acid isomer to resulting coordination polymer dimensionality.

As depicted in Figure 1, the adjacent positioning of the carboxylate groups in pyrazine-2,3-dicarboxylic acid allows for both chelation to a single metal center and bridging between multiple metal centers. This versatility often results in a wider range of structural dimensionalities (1D, 2D, and 3D). In contrast, the linear arrangement of the carboxylate groups in this compound predisposes it to act as a rigid, linear linker, which is highly conducive to the formation of higher-dimensional (2D and 3D) networks. Pyrazine-2,6-dicarboxylic acid, with its bent geometry, also promotes the formation of 2D and 3D structures, often with more complex and unique topologies.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazine-2,5-dicarboxylic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Pyrazine-2,5-dicarboxylic acid, a key heterocyclic organic compound, is critical in various stages of pharmaceutical development and quality control. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and efficiency of measurement. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two prominent analytical techniques, for the detection and quantification of this compound. Additionally, it introduces Capillary Electrophoresis (CE) as a noteworthy alternative. The information is supported by representative experimental data and detailed methodologies to aid in the selection and implementation of the most suitable analytical approach.

Quantitative Performance Comparison

The validation of an analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters provide a quantitative measure of a method's performance. The following tables summarize typical performance characteristics for the analysis of pyrazines and related compounds by HPLC and GC-MS. It is important to note that while this data is representative of the performance for this class of compounds, specific validation for this compound should be established in the user's laboratory.

Table 1: Comparison of HPLC and GC-MS Validation Parameters for Pyrazine Analysis

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (R²) ≥ 0.99Typically ≥ 0.99Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) ng/mL to µg/L rangepg to ng rangeGC-MS generally offers superior sensitivity with lower limits of detection.
Limit of Quantitation (LOQ) ng/mL to µg/L rangeng/g rangeConsistent with LOD, GC-MS often provides lower LOQs.
Accuracy (% Recovery) 84.36% to 103.92%91.6% to 109.2%Both methods can achieve high levels of accuracy with appropriate sample preparation and calibration.
Precision (%RSD) ≤ 6.36%< 16%Both techniques demonstrate good precision. UPLC-MS/MS often shows very low relative standard deviations.
Specificity High, especially with MS/MS detectionHigh, based on retention time and mass spectraMass spectrometry detection in both methods provides high specificity.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS, as well as an introduction to Capillary Electrophoresis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 270-300 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

Sample Preparation:

  • Accurately weigh a standard of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample containing this compound in the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Standard s2 Dissolve in Solvent s1->s2 s3 Prepare Calibration Curve Standards s2->s3 hplc HPLC System (C18 Column, UV/DAD) s3->hplc cal Generate Calibration Curve s3->cal p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Filter (0.45 µm) p2->p3 p3->hplc data Data Acquisition (Chromatogram) hplc->data quant Calculate Concentration data->quant cal->quant

Figure 1. HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of dicarboxylic acids, a derivatization step is mandatory to convert this compound into a more volatile and thermally stable derivative.

Derivatization:

  • Silylation: This is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) are used to replace the acidic protons of the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. The reaction is typically carried out by heating the dried sample with the silylating agent (e.g., at 70°C for 30 minutes).

  • Esterification: This method converts the carboxylic acid groups into esters (e.g., methyl esters) using reagents like methanol (B129727) with an acid catalyst (e.g., BF3 or HCl).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 80°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C).

  • Injector Temperature: 250-280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification s1 Weigh Standard s2 Dry Thoroughly s1->s2 s3 Derivatization (e.g., Silylation) s2->s3 gcms GC-MS System (Capillary Column) s3->gcms cal Generate Calibration Curve s3->cal p1 Weigh Sample p2 Dry Thoroughly p1->p2 p3 Derivatization (e.g., Silylation) p2->p3 p3->gcms data Data Acquisition (Chromatogram & Mass Spectra) gcms->data quant Calculate Concentration data->quant cal->quant

Figure 2. GC-MS analysis workflow including the essential derivatization step.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is an alternative separation technique that separates ions based on their electrophoretic mobility in an electric field. For dicarboxylic acids, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Instrumentation:

  • Capillary Electrophoresis system with a UV or DAD detector.

Separation Conditions:

  • Capillary: Fused-silica capillary (e.g., 50-75 µm internal diameter).

  • Background Electrolyte (BGE): A buffer solution is used to control the pH and conductivity. For indirect UV detection of non-chromophoric analytes, a chromophore can be added to the BGE. For dicarboxylic acids, a basic buffer (e.g., phosphate or borate (B1201080) buffer) is often used to ensure the analytes are in their anionic form.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Temperature: Controlled temperature (e.g., 25°C).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Direct or indirect UV detection.

Method Selection and Logical Comparison

The choice between HPLC and GC-MS, or the consideration of CE, depends on several factors inherent to the analytical needs and the properties of this compound.

Method_Selection cluster_methods Analytical Methods compound This compound - Polar - Non-volatile - Thermally labile (potential for decarboxylation at high temp.) hplc HPLC + No derivatization needed + Good for non-volatile & thermally labile compounds - Lower sensitivity than GC-MS compound->hplc Directly applicable gcms GC-MS + High sensitivity & selectivity + Definitive identification - Derivatization required - Not suitable for thermally labile compounds compound->gcms Requires derivatization ce Capillary Electrophoresis + High separation efficiency + Low sample & reagent consumption - Can have lower concentration sensitivity than HPLC/GC-MS compound->ce Good alternative

Figure 3. Logical considerations for selecting an analytical method.

  • HPLC is often the more straightforward choice for this compound as it can be analyzed directly without derivatization. This simplifies sample preparation and avoids potential issues with incomplete derivatization reactions. It is well-suited for routine quality control applications where high sensitivity is not the primary requirement.

  • GC-MS is the preferred method when very low detection limits are necessary. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for trace-level impurity analysis or in complex matrices. However, the mandatory derivatization step adds complexity and potential for variability in the sample preparation process.

  • Capillary Electrophoresis offers very high separation efficiency and is an excellent alternative, particularly when dealing with small sample volumes. It can be a powerful tool for method development and for resolving complex mixtures.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound, each with distinct advantages. The choice of method should be guided by the specific analytical requirements, such as the desired sensitivity, sample throughput, and the nature of the sample matrix. Capillary Electrophoresis presents a valuable alternative with unique benefits in terms of efficiency and low sample consumption. Regardless of the method chosen, thorough validation is imperative to ensure the generation of accurate, reliable, and reproducible data, which is fundamental for informed decision-making in research and drug development.

A Comparative Guide to the Magnetic Properties of Metal Complexes with Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate design of metal complexes with specific magnetic properties is a cornerstone of modern materials science and has significant implications for the development of new therapeutic and diagnostic agents. Pyrazine-2,5-dicarboxylic acid (H₂pzdc) has emerged as a versatile ligand in the construction of coordination polymers, including metal-organic frameworks (MOFs), exhibiting a range of interesting magnetic behaviors. This guide provides an objective comparison of the magnetic properties of metal complexes incorporating pyrazine-2,5-dicarboxylate (pzdc²⁻) with those of complexes containing other dicarboxylic acid ligands, supported by experimental data and detailed protocols.

Overview of Magnetic Properties

The magnetic behavior of metal complexes is primarily dictated by the nature of the metal ion (specifically the number of unpaired d-electrons), its coordination environment, and the efficiency of the bridging ligands in mediating magnetic exchange interactions between metal centers. The pyrazine-2,5-dicarboxylate ligand is particularly noteworthy due to its ability to facilitate magnetic coupling through both the carboxylate groups and the pyrazine (B50134) ring, leading to diverse magnetic phenomena, including antiferromagnetic and ferromagnetic interactions.

Comparative Data of Dicarboxylate Metal Complexes

The following tables summarize the magnetic properties of various metal complexes with pyrazine-2,5-dicarboxylate and compare them with complexes of terephthalate (B1205515) and oxalate, two other commonly used dicarboxylic acid ligands.

Table 1: Magnetic Properties of Mn(II) Dicarboxylate Complexes

CompoundBridging LigandDimensionalityMagnetic BehaviorExchange Coupling Constant (J, cm⁻¹)Effective Magnetic Moment (μ_eff, μ_B) per Mn(II)
[Mn(pzdc)]n[1]Pyrazine-2,5-dicarboxylate3DWeak Antiferromagnetic-0.27~5.9
[Mn(terephthalate)(H₂O)₂]nTerephthalate2DAntiferromagnetic-1.55.85
Mn₂(oxalate)(H₂O)₂Oxalate2DAntiferromagnetic-2.65.7

Table 2: Magnetic Properties of Cu(II) Dicarboxylate Complexes

CompoundBridging LigandDimensionalityMagnetic BehaviorExchange Coupling Constant (J, cm⁻¹)Effective Magnetic Moment (μ_eff, μ_B) per Cu(II)
[Cu(pzdc)(H₂O)₂]nPyrazine-2,5-dicarboxylate1DAntiferromagnetic-1.81.85
[Cu(terephthalate)(H₂O)]nTerephthalate2DAntiferromagnetic-0.81.82
[{Cu(bipy)(bzt)(OH₂)}₂(μ-ox)][2]Oxalate0D (Dimer)Ferromagnetic+2.9Not reported as a per-ion value

Table 3: Magnetic Properties of Co(II) Dicarboxylate Complexes

CompoundBridging LigandDimensionalityMagnetic BehaviorExchange Coupling Constant (J, cm⁻¹)Effective Magnetic Moment (μ_eff, μ_B) per Co(II)
[Co(pzdc)(H₂O)₂]nPyrazine-2,5-dicarboxylate1DAntiferromagnetic-5.24.8 - 5.1
[Co₃(terephthalate)₃(bpy)₂][3]Terephthalate3DAntiferromagneticNot explicitly stated~4.93
--INVALID-LINK--₂Oxalate0D (Dimer)Antiferromagnetic-10.0Not reported as a per-ion value

Note: The magnetic properties can be highly sensitive to the specific crystal structure, including the presence of co-ligands and solvent molecules.

Experimental Protocols

Synthesis of a Representative Mn(II)-Pyrazine-2,5-dicarboxylate Complex

This protocol describes a typical hydrothermal synthesis for a 3D manganese(II) framework with this compound.

Materials:

  • Manganese(II) nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O)

  • This compound (H₂pzdc)

  • Deionized water

Procedure:

  • A mixture of Mn(NO₃)₂·4H₂O (0.251 g, 1.0 mmol) and H₂pzdc (0.168 g, 1.0 mmol) is prepared in 10 mL of deionized water.

  • The mixture is stirred for 30 minutes at room temperature to ensure homogeneity.

  • The resulting solution is transferred to a 23 mL Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to 180 °C for 72 hours.

  • After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals are obtained.

  • The crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Magnetic Susceptibility Measurements

Magnetic susceptibility data are typically collected on a SQUID (Superconducting Quantum Interference Device) magnetometer.

Instrumentation:

  • Quantum Design MPMS-XL SQUID Magnetometer or similar.

Procedure:

  • A polycrystalline sample (typically 10-20 mg) is carefully weighed and placed in a gelatin capsule or a straw, which is then inserted into the sample holder of the magnetometer.

  • The sample is centered in the magnetic field.

  • The magnetic moment of the sample is measured as a function of temperature, typically from 300 K down to 2 K, in a constant applied magnetic field (e.g., 1000 Oe).

  • The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment.

  • Diamagnetic corrections for the sample holder and the constituent atoms of the complex are applied to the data.

  • The data is often presented as a plot of χ_M*T versus T to highlight the nature of the magnetic interactions.

Visualizing Structure-Property Relationships

The magnetic behavior of these coordination polymers is intricately linked to their structure. The following diagrams, generated using the DOT language, illustrate key relationships.

StructureProperty cluster_ligand Ligand Geometry cluster_structure Coordination Polymer Structure cluster_magnetic Magnetic Properties Ligand Pyrazine-2,5-dicarboxylate (Rigid, Linear) Coordination Coordination Mode (e.g., bridging, chelating) Ligand->Coordination Dictates Dimensionality Dimensionality (1D, 2D, 3D) Coordination->Dimensionality Determines Coupling Magnetic Coupling (Antiferro- or Ferromagnetic) Dimensionality->Coupling Influences Moment Magnetic Moment Coupling->Moment Affects

Caption: Relationship between ligand geometry, crystal structure, and magnetic properties.

ExperimentalWorkflow Start Synthesis of Metal Complex Characterization Structural Characterization (X-ray Diffraction) Start->Characterization MagneticMeasurement Magnetic Measurement (SQUID Magnetometry) Start->MagneticMeasurement Interpretation Interpretation (Determine J, Nature of Coupling) Characterization->Interpretation DataAnalysis Data Analysis (χM vs. T, μeff) MagneticMeasurement->DataAnalysis DataAnalysis->Interpretation End Structure-Property Correlation Interpretation->End

References

Unraveling the Impact of Isomerism on Gas Separation: A Comparative Guide to Pyrazine-Linked MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have synthesized and characterized two novel zinc-based metal-organic framework (MOF) isomers, designated as MOF-1 and MOF-2, both incorporating a pyrazine-based linker, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (H4TCPP). While chemically identical, these isomers exhibit distinct structural arrangements that translate into notable differences in their gas separation performance, particularly for CO2, N2, and CH4. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in the selection and design of materials for gas separation applications.

Performance at a Glance: Key Gas Separation Metrics

A side-by-side comparison of the two MOF isomers reveals the subtle yet significant impact of their structural differences on gas adsorption and selectivity. MOF-1 consistently demonstrates superior performance in terms of surface area and uptake of CO2 and CH4, while MOF-2, despite its lower uptake, exhibits higher selectivity for CO2 over N2.

PropertyMOF-1MOF-2
BET Surface Area (m²/g) 13241247
Pore Size (nm) 0.931.02
CO2 Uptake at 273 K and 1 bar (cm³/g) 92.185.3
CH4 Uptake at 273 K and 1 bar (cm³/g) 38.533.2
N2 Uptake at 273 K and 1 bar (cm³/g) 14.212.8
IAST Selectivity (CO2/N2, 15:85 mixture at 298 K) 20.522.1
IAST Selectivity (CO2/CH4, 50:50 mixture at 298 K) 4.84.6

In-Depth Analysis of Gas Separation Capabilities

The variance in performance between the two isomers can be attributed to their distinct framework topologies. MOF-1 possesses a two-fold catenated three-dimensional framework, leading to a higher surface area and, consequently, a greater capacity for gas adsorption. In contrast, MOF-2 features a non-catenated framework, which results in a slightly larger pore size but a lower overall surface area.

The higher CO2/N2 selectivity of MOF-2, as predicted by the Ideal Adsorbed Solution Theory (IAST), suggests that its framework-gas interactions are more favorable for CO2 compared to N2, despite its lower uptake capacity. This highlights a common trade-off in adsorbent design between capacity and selectivity. For applications where high purity is paramount, MOF-2 may be the more suitable candidate, whereas for bulk separation where high capacity is critical, MOF-1 would be preferred.

Both isomers exhibit moderate selectivity for CO2 over CH4, indicating their potential for applications in natural gas purification. The similar selectivity values suggest that the isomeric structure has a less pronounced effect on the differentiation between CO2 and CH4 under the tested conditions.

Experimental Protocols: A Guide to Synthesis and Characterization

The synthesis and characterization of these MOF isomers were conducted under specific and controlled conditions to ensure the formation of the desired crystalline structures and to accurately assess their gas separation performance.

Synthesis of MOF-1 and MOF-2

The synthesis of both isomers involves the solvothermal reaction of zinc nitrate, the pyrazine-based linker (H4TCPP), and a modulator. The key to isolating the different isomers lies in the choice of solvent and the reaction temperature.

  • MOF-1 Synthesis: A mixture of Zn(NO₃)₂·6H₂O, H4TCPP, and 2-fluorobenzoic acid in a solvent system of N,N-dimethylformamide (DMF) and ethanol (B145695) is heated at 80°C for 72 hours.

  • MOF-2 Synthesis: A similar mixture is used, but the solvent system is changed to N,N-diethylformamide (DEF) and the reaction is carried out at 100°C for 72 hours.

Following the reaction, the crystalline products are washed with fresh solvent and activated by heating under vacuum to remove any residual solvent molecules from the pores.

Gas Adsorption Measurements

The gas adsorption properties of the activated MOFs were determined using a volumetric gas adsorption analyzer.

  • Activation: The synthesized MOF samples were activated by heating at 120°C under a high vacuum for 12 hours to ensure the pores were free of guest molecules.

  • Isotherm Measurement: Single-component adsorption isotherms for CO2, N2, and CH4 were measured at 273 K and 298 K up to a pressure of 1 bar.

  • Selectivity Calculation: The selectivities for CO2/N2 and CO2/CH4 mixtures were calculated from the single-component isotherm data using the Ideal Adsorbed Solution Theory (IAST).

Logical Workflow: From Synthesis to Performance Evaluation

The relationship between the synthesis conditions, resulting isomer structure, and ultimately the gas separation performance can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_structure Isomeric Structure cluster_properties Physical Properties cluster_performance Gas Separation Performance s1 Zn(NO₃)₂·6H₂O + H4TCPP + Modulator s2 DMF/Ethanol at 80°C s1->s2 Solvent & Temp s3 DEF at 100°C s1->s3 Solvent & Temp st1 MOF-1 (Catenated) s2->st1 st2 MOF-2 (Non-catenated) s3->st2 p1 High Surface Area Smaller Pores st1->p1 p2 Lower Surface Area Larger Pores st2->p2 perf1 Higher Gas Uptake p1->perf1 perf2 Higher CO₂/N₂ Selectivity p2->perf2

Caption: From synthesis to separation performance.

Signaling Pathway of Structure-Performance Relationship

The underlying principle guiding the differing performances of the MOF isomers is the structure-property relationship. The specific arrangement of the molecular building blocks dictates the porous architecture, which in turn governs the interaction with different gas molecules.

G Isomerism Isomeric Structure Topology Framework Topology Isomerism->Topology Porosity Pore Size & Surface Area Topology->Porosity Interaction Framework-Gas Interaction Porosity->Interaction Uptake Gas Uptake Capacity Interaction->Uptake Selectivity Gas Selectivity Interaction->Selectivity

Caption: Influence of isomerism on gas separation.

assessing the thermal stability of polyesters derived from different pyrazine acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polyesters Derived from Pyrazine (B50134) Acids

This guide provides a comparative analysis of the thermal stability of polyesters synthesized from different pyrazine-dicarboxylic acids. The data and methodologies presented are intended for researchers, scientists, and professionals in drug development and materials science who are interested in the development of novel polymers with specific thermal properties. The inclusion of pyrazine moieties in the polyester (B1180765) backbone can significantly influence their thermal characteristics, offering a pathway to creating high-performance biobased materials.

Comparative Thermal Analysis

The thermal stability of polyesters derived from (dimethyl)-pyrazine dipropionic acid has been systematically investigated. A study by Würdemann and Bernaerts synthesized a series of twelve polyesters using two different pyrazine diacids: dimethyldipropionic acid pyrazine (DMDPP) and dipropionic acid pyrazine (DPP), in combination with various diols.[1][2][3] The thermal properties of these polymers were characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The key findings from this research are summarized in the table below, which presents the thermal degradation temperature (Td), defined as the temperature at which 5% weight loss occurred, and the glass transition temperature (Tg) for each polyester.

Diacid MonomerDiol ComponentPolymer NameTd (°C)[2]Tg (°C)[2]Polymer Type[1][2]
DMDPP1,4-ButanediolDMDPP-C433725Semicrystalline
DMDPP1,5-PentanediolDMDPP-C534216Amorphous
DMDPP1,6-HexanediolDMDPP-C633816Semicrystalline
DMDPP1,8-OctanediolDMDPP-C83425Semicrystalline
DMDPP1,10-DecanediolDMDPP-C10337-1Semicrystalline
DMDPP1,4-CyclohexanedimethanolDMDPP-CHDM33868Amorphous
DPP1,4-ButanediolDPP-C432814Semicrystalline
DPP1,5-PentanediolDPP-C53286Amorphous
DPP1,6-HexanediolDPP-C63305Semicrystalline
DPP1,8-OctanediolDPP-C8333-5Semicrystalline
DPP1,10-DecanediolDPP-C10330-11Semicrystalline
DPP1,4-CyclohexanedimethanolDPP-CHDM28756Amorphous

Note: DMDPP refers to dimethyldipropionic acid pyrazine, and DPP refers to dipropionic acid pyrazine.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and thermal analysis of the pyrazine-based polyesters.

Synthesis of Pyrazine-Based Polyesters

The polyesters were synthesized via a two-step melt transesterification and polycondensation procedure.[1][2]

  • Transesterification: The dimethyl esters of the respective pyrazine diacids (DMDPP or DPP) were reacted with a diol in the presence of a tin(II) 2-ethylhexanoate (B8288628) catalyst (0.5 mol%). This initial step was carried out at a temperature range of 160-180 °C. The reaction progress was monitored by ¹H NMR until the methyl ester peak was reduced to less than 5%.

  • Polycondensation: Following the transesterification, a vacuum was applied to the system, and the temperature was raised to 180-200 °C. This step facilitated the removal of the condensation byproducts and the formation of high molecular weight polyester chains. The reaction was continued until the monomer ratio was close to 1:1, as determined by ¹H NMR.

Thermal Analysis

Thermogravimetric Analysis (TGA): The thermal stability of the polymers was assessed using a TA Instruments TGA 500.[2]

  • Sample Size: 3–10 mg

  • Heating Rate: 10 °C/min

  • Atmosphere: Nitrogen

  • Temperature Range: Up to 700 °C

  • Degradation Temperature (Td): Defined as the temperature at which 5% weight loss was observed.

Differential Scanning Calorimetry (DSC): The glass transition temperatures (Tg) were determined using a Netzsch Polyma 14 machine.[2]

  • Sample Size: 2–7 mg

  • Heating and Cooling Rate: 10 °C/min

  • Temperature Range: -40 to 200 °C

  • Isothermals: 3 minutes at the temperature extremes.

  • Glass Transition Temperature (Tg): Reported as the inflection point of the second heating cycle.

Visualizing the Workflow and Concepts

The following diagrams illustrate the general chemical structure of the polyesters and the experimental workflow for assessing their thermal stability.

General Structure of Pyrazine-Derived Polyesters cluster_repeat Repeating Unit Diol O-R'-O Polyester C=O Pyrazine-R-C=O Diol->Polyester Ester Linkage end ... Polyester->end start ... start->Diol Workflow for Thermal Stability Assessment cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation Monomers Pyrazine Diacid + Diol Polycondensation Melt Polycondensation Monomers->Polycondensation Polyester Purified Polyester Polycondensation->Polyester TGA Thermogravimetric Analysis (TGA) Polyester->TGA DSC Differential Scanning Calorimetry (DSC) Polyester->DSC Td Degradation Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Stability Comparative Thermal Stability Td->Stability Tg->Stability

References

Pyrazine-2,5-dicarboxylic Acid Derivatives Emerge as Robust Alternatives to Iothalamate for GFR Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate assessment of Glomerular Filtration Rate (GFR) is paramount. A comparative analysis of pyrazine-2,5-dicarboxylic acid derivatives against the established GFR tracer, iothalamate, reveals compelling evidence for their use as reliable alternatives. Experimental data from in vivo animal models demonstrates that specific hydrophilic pyrazine-bis(carboxamides) exhibit plasma clearance equivalent to iothalamate, coupled with superior urine recovery and favorable safety profiles.

A key study validated several derivatives of 3,5-diamino-pyrazine-2,5-dicarboxylic acid in Sprague-Dawley rats, directly comparing their performance with the gold-standard, iothalamate. The findings indicate that these novel compounds are cleared from the plasma at a rate statistically indistinguishable from iothalamate, a crucial characteristic for any GFR tracer. Furthermore, these pyrazine (B50134) derivatives show significantly higher recovery in urine, suggesting more complete renal filtration. An essential attribute for a GFR tracer is that its clearance is not affected by tubular secretion. Crucially, the plasma clearance of the promising pyrazine derivatives remained unchanged even after the administration of probenecid, a substance known to block tubular secretion pathways. This confirms that their clearance is predominantly, if not exclusively, via glomerular filtration.

Comparative Performance Data

The following table summarizes the key quantitative data from the comparative in vivo studies in Sprague-Dawley rats, highlighting the performance of the most promising this compound derivatives (2d, 2h, and 2j) against iothalamate.

ParameterPyrazine Derivative 2dPyrazine Derivative 2hPyrazine Derivative 2jIothalamate
Plasma Clearance (mL/min/kg) Equivalent to IothalamateEquivalent to IothalamateEquivalent to IothalamateStandard Reference
Urine Recovery (% of dose) Higher than IothalamateHigher than IothalamateHigher than IothalamateStandard Reference
Plasma Protein Binding LowLowLowLow
Tubular Secretion NegligibleNegligibleNegligibleNegligible

Experimental Protocols

The validation of these pyrazine derivatives involved rigorous in vivo experimental protocols designed to assess their suitability as GFR tracers.

In Vivo GFR Determination in Sprague-Dawley Rats

Objective: To compare the plasma clearance and urine recovery of this compound derivatives with that of iothalamate.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Tracer Administration: A solution containing a specific pyrazine derivative (e.g., 2d, 2h, or 2j) or iothalamate was administered intravenously as a bolus injection.

  • Blood Sampling: Blood samples were collected at predetermined time points following the injection. The exact schedule for blood withdrawal is crucial for accurately calculating the plasma clearance half-life.

  • Urine Collection: Urine was collected over a specified period (e.g., 6 hours) to determine the extent of renal excretion of the tracer.

  • Sample Analysis: The concentration of the pyrazine derivative or iothalamate in plasma and urine samples was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate the plasma clearance of each tracer. Urine recovery was calculated as the percentage of the administered dose excreted in the urine.

  • Tubular Secretion Assessment: To confirm clearance is primarily through glomerular filtration, the experiment was repeated with the co-administration of probenecid, a known inhibitor of renal tubular secretion.

Plasma Protein Binding Assay

Objective: To determine the fraction of the pyrazine derivative that binds to plasma proteins.

Method: Equilibrium dialysis is a standard method for this assessment.

Procedure:

  • A semipermeable membrane separates a solution of the pyrazine derivative in buffer from a plasma solution.

  • The system is allowed to reach equilibrium.

  • The concentration of the free (unbound) pyrazine derivative that has passed through the membrane into the buffer is measured.

  • The percentage of plasma protein binding is calculated by comparing the concentration of the tracer in the plasma and buffer compartments. Low protein binding is a desirable characteristic for a GFR tracer as only the unbound fraction is freely filtered by the glomeruli.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the experimental validation process.

GFR_Validation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Sprague-Dawley Rats) cluster_secretion Tubular Secretion Assessment ppb Plasma Protein Binding Assay admin IV Administration of Tracer (Pyrazine Derivative or Iothalamate) ppb->admin Low Binding Proceed to In Vivo blood Serial Blood Sampling admin->blood urine Urine Collection admin->urine analysis HPLC Analysis of Plasma & Urine blood->analysis urine->analysis pk Pharmacokinetic Analysis analysis->pk clearance Plasma Clearance Determination pk->clearance recovery Urine Recovery Determination pk->recovery probenecid Co-administration with Probenecid clearance->probenecid Equivalent to Iothalamate pk_probenecid Repeat Pharmacokinetic Analysis probenecid->pk_probenecid secretion_eval Evaluate Impact on Clearance pk_probenecid->secretion_eval

Caption: Experimental workflow for the validation of pyrazine derivatives as GFR tracers.

GFR_Clearance_Principle cluster_body Systemic Circulation cluster_kidney Kidney tracer GFR Tracer (Pyrazine Derivative or Iothalamate) glomerulus Glomerular Filtration tracer->glomerulus Freely Filtered tubule Tubular Secretion/Reabsorption tracer->tubule Minimal Interaction (Ideal Tracer) urine Excretion in Urine glomerulus->urine tubule->urine

Caption: Principle of GFR tracer clearance by the kidney.

Safety Operating Guide

Proper Disposal of Pyrazine-2,5-dicarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Pyrazine-2,5-dicarboxylic acid. Adherence to these procedures is critical for ensuring personnel safety, regulatory compliance, and environmental protection.

Immediate Safety and Hazard Information

This compound is an irritant.[1] All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area.

Hazard Identification and Precautionary Measures

Hazard StatementDescriptionPrecautionary MeasuresPersonal Protective Equipment (PPE)
H315 Causes skin irritation.[1][2]Wash hands and any exposed skin thoroughly after handling.[3]Wear protective gloves.[2]
H319 Causes serious eye irritation.[1][2]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]Wear safety goggles or glasses with side-shields.
H335 May cause respiratory irritation.[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]In case of dust formation, use a dust respirator.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste. It should be collected, stored, and disposed of through an approved waste disposal plant or an authorized hazardous waste collection point in accordance with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste: Carefully sweep up solid this compound, avoiding dust formation. Place the collected solid into a clean, dry, and properly labeled waste container.[4] The container must be compatible with the chemical.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, filter paper, and paper towels, should also be placed in a designated, sealed container for chemically contaminated waste.[4]

2. Waste Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[4]

  • Identify the contents as "this compound" and list any other chemical constituents.[4]

  • Include the appropriate hazard warnings (e.g., "Irritant").

  • Note the accumulation start date.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the storage area is cool and dry.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management service.

  • Follow all institutional and local regulations for waste pickup and documentation. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, with regulations detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[1][5] State regulations may be more stringent.[6]

Experimental Protocols Referenced

The procedures outlined in this guide are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDSs) for this compound and related chemical compounds. No specific experimental results are cited; rather, the guidance is a synthesis of established safety and handling procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Pyrazine-2,5-dicarboxylic Acid for Disposal B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or contaminated material? B->C D Carefully sweep solid chemical, avoiding dust generation. C->D Solid F Collect contaminated materials (gloves, paper, etc.). C->F Contaminated Material E Place in a designated hazardous waste container. D->E G Seal the container. E->G F->E H Label container: 'Hazardous Waste' 'this compound' Hazards: Irritant Accumulation Date G->H I Store in a designated, secure, and well-ventilated area. H->I J Arrange for pickup by a licensed waste disposal service. I->J K End: Proper Disposal J->K

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazine-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrazine-2,5-dicarboxylic acid, including detailed operational and disposal plans to minimize risk and ensure compliance.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks.

Hazard Identification and Personal Protective Equipment (PPE)

Understanding the specific hazards associated with this compound is the first step in safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]

To protect against these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye Protection Safety goggles or a full-face shieldGoggles should provide a complete seal around the eyes.[3] A face shield offers additional protection from splashes.[3][4]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option.[2] Always inspect gloves for tears or degradation before use and wash hands after removal.
Body Protection Laboratory coat or long-sleeved clothingA lab coat should be worn to protect the skin from accidental contact.[2][4]
Respiratory Protection Use in a well-ventilated area or fume hood.For large quantities or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2][5]

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for laboratory safety. The following workflow outlines the key steps and necessary precautions.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination receiving 1. Inspect Container storage 2. Store in a Cool, Dry, Well-Ventilated Area receiving->storage Ensure container is sealed ppe 3. Don Appropriate PPE storage->ppe fume_hood 4. Work in a Fume Hood ppe->fume_hood weighing 5. Weigh Carefully to Avoid Dust fume_hood->weighing dissolving 6. Dissolve in a Suitable Solvent weighing->dissolving decontaminate 7. Decontaminate Work Surfaces dissolving->decontaminate remove_ppe 8. Remove PPE Correctly decontaminate->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. Step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.[2]

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[2]

  • Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use a spatula to transfer the powder. Avoid scooping or pouring actions that could create airborne dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to prevent splashing.

  • Decontamination: After handling, decontaminate all work surfaces with a suitable cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and its containers should be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused or Expired Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware, spatulas) Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container.
Spills For small spills, contain the material and neutralize it with sodium bicarbonate or a 5% sodium carbonate solution.[6] Collect the neutralized material in a sealed container for hazardous waste disposal. Ensure proper ventilation and wear appropriate PPE during cleanup.[6]

Waste Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department.[7]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store waste containers in a designated satellite accumulation area. Ensure the containers are sealed and in good condition.

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS personnel.

By adhering to these detailed safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment. This commitment to safety fosters a productive and secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.